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Core Science & Biosynthesis

Foundational

(S)-3-N-Cbz-aminomethylmorpholine Hydrochloride: A Privileged Chiral Scaffold in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the architectural precision of small-molecule building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural precision of small-molecule building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). (S)-3-N-Cbz-aminomethylmorpholine hydrochloride (CAS: 1881275-75-7) has emerged as a highly versatile, bifunctional chiral scaffold. By combining the metabolic stability and aqueous solubility of a morpholine ring with an orthogonally protected, stereospecific aminomethyl extension, this compound enables the rapid synthesis of complex pharmacophores.

This technical whitepaper explores the structural rationale, synthetic workflows, and downstream applications of this building block, particularly in the development of next-generation kinase and PARP inhibitors for immuno-oncology.

Physicochemical Properties & Structural Rationale

The strategic value of (S)-3-N-Cbz-aminomethylmorpholine hydrochloride lies in its dual-nitrogen system. The morpholine nitrogen (N4) is a secondary amine available for immediate functionalization, while the primary amine is masked by a benzyloxycarbonyl (Cbz) protecting group.

Quantitative Data Summary
PropertyValue
Chemical Name (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
CAS Number 1881275-75-7
Molecular Formula C13H19ClN2O3 (Free base: C13H18N2O3)
Molecular Weight 286.76 g/mol
Appearance White to off-white crystalline powder
Stereochemistry (S)-enantiomer
Solubility Soluble in DMSO, Methanol, Water
Storage Conditions 2-8°C, desiccated, inert atmosphere
The Causality of Scaffold Design
  • The Morpholine Core: Recognized as a "privileged scaffold" in medicinal chemistry, the morpholine oxygen acts as a potent hydrogen-bond acceptor, significantly enhancing aqueous solubility and oral bioavailability. Furthermore, the saturated ring is highly resistant to cytochrome P450-mediated metabolic degradation, thereby extending the drug's half-life .

  • The (S)-Chiral Center: The three-dimensional spatial orientation of the aminomethyl group is critical. In kinase inhibitors, this (S)-vector precisely directs hydrogen-bond donors into the solvent-exposed regions of the ATP-binding cleft, ensuring target selectivity.

  • The Cbz Protection Strategy: The Cbz group is chosen over Boc (tert-butyloxycarbonyl) because it is entirely stable to the basic and nucleophilic conditions required for N4-alkylation or SNAr reactions. It is cleanly removed via catalytic hydrogenolysis, orthogonal to acid-sensitive moieties.

Synthetic Workflows & Experimental Protocols

To integrate this scaffold into larger APIs, chemists typically employ a divergent, two-step functionalization strategy. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol 1: Regioselective SNAr of the Morpholine Core

Objective: Functionalize the secondary amine (N4) with a heteroaryl chloride while preserving the Cbz-protected primary amine.

Causality & Rationale: The starting material is supplied as a hydrochloride salt to prevent auto-condensation and oxidative degradation. An organic base (DIPEA) is required to liberate the free nucleophilic amine in situ. DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. Elevated temperatures are necessary to overcome the activation energy barrier of the Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Methodology:

  • Initiation: Suspend (S)-3-N-Cbz-aminomethylmorpholine HCl (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under a continuous N₂ atmosphere.

  • Neutralization: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

    • Self-Validation: The cloudy suspension will visually clear into a homogenous solution as the HCl salt is neutralized, confirming the generation of the free base.

  • Coupling: Add the electrophile (e.g., a substituted heteroaryl chloride, 1.1 eq) to the solution.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours.

  • Analytical Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass peak (m/z 251 [M-HCl+H]⁺) is entirely consumed and replaced by the product mass peak.

  • Workup: Quench the mixture with ice water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Cleave the benzyloxycarbonyl (Cbz) group to reveal the primary amine for subsequent amide or urea coupling.

Causality & Rationale: Hydrogenolysis is highly chemoselective. It cleaves the benzyl-oxygen bond, releasing volatile toluene and CO₂ as the only byproducts, leaving the newly formed N-aryl bonds intact. An argon blanket is strictly required during catalyst addition because dry Pd/C is highly pyrophoric and can ignite methanol vapors.

Step-by-Step Methodology:

  • Preparation: Dissolve the N4-substituted intermediate in anhydrous Methanol.

  • Catalyst Addition: Flush the flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) into the solution.

  • Hydrogenation: Evacuate the flask under a vacuum and backfill with Hydrogen (H₂) gas. Repeat this purge cycle three times. Maintain the reaction under an H₂ balloon (1 atm).

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Analytical Validation: Monitor via LC-MS. Completion is confirmed by the disappearance of the Cbz-protected mass peak and the emergence of the free primary amine peak (typically a shift of -134 Da).

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite.

    • Causality: Celite traps the nanoscale palladium particulates that would otherwise pass through standard filter paper, ensuring the downstream intermediate is free of heavy metal contamination.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure primary amine, ready for immediate use.

SyntheticWorkflow SM (S)-3-N-Cbz-aminomethylmorpholine HCl (Starting Material) Base Neutralization & SNAr (DIPEA, Heteroaryl Chloride, Heat) SM->Base Int1 N4-Substituted Morpholine (Cbz Protected) Base->Int1 Deprotect Hydrogenolysis (Pd/C, H2, MeOH) Int1->Deprotect Int2 N4-Substituted Morpholine (Free Primary Amine) Deprotect->Int2 Coupling Amide/Urea Coupling (HATU or Isocyanate) Int2->Coupling API Target Pharmacophore (e.g., HPK1/PARP Inhibitor) Coupling->API

Synthetic workflow for functionalizing (S)-3-N-Cbz-aminomethylmorpholine hydrochloride.

Applications in Oncology and Immunology

The structural features of (S)-3-N-Cbz-aminomethylmorpholine hydrochloride make it a highly sought-after precursor for two major classes of therapeutics:

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates adaptor proteins like SLP76, leading to their ubiquitination and degradation, which ultimately causes T-cell exhaustion. Inhibiting HPK1 restores robust T-cell activation, making it a prime target for immuno-oncology.

Morpholine-derived compounds synthesized from this chiral scaffold have shown exceptional potency as HPK1 inhibitors. The morpholine ring occupies the solvent-exposed channel of the kinase, improving the drug's pharmacokinetic profile, while the (S)-aminomethyl linker accurately positions the core pharmacophore deep within the ATP-binding pocket .

HPK1Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Activation (Kinase) TCR->HPK1 SLP76 SLP76 / LAT Phosphorylation & Degradation HPK1->SLP76 Exhaustion T-Cell Exhaustion / Immunosuppression SLP76->Exhaustion Inhibitor Morpholine-Derived HPK1 Inhibitor Inhibitor->HPK1 Blocks Immunity Enhanced Anti-Tumor Immunity Inhibitor->Immunity Promotes

Mechanism of morpholine-derived HPK1 inhibitors in restoring T-cell activation.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

In the treatment of BRCA-mutated cancers, PARP inhibitors exploit synthetic lethality by preventing DNA single-strand break repair. The morpholine scaffold is frequently integrated into pyridazine and phthalazine cores to improve blood-brain barrier (BBB) penetration, a critical requirement for treating CNS metastases. The (S)-aminomethyl group serves as an essential hinge-binding motif, maximizing the binding affinity to the PARP catalytic domain .

References

  • Title: Benzothiazole compounds and uses thereof (US10899755B2)
  • Title: Pyridazine compounds, their preparation, and their therapeutic uses (WO2024188994A1)
  • Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Exploratory

Comprehensive Spectral Profiling and Structural Elucidation of (S)-3-N-Cbz-aminomethylmorpholine Hydrochloride

Executive Summary In modern drug discovery and pharmaceutical development, chiral morpholine derivatives serve as critical pharmacokinetic modulators, frequently utilized to enhance aqueous solubility and metabolic stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and pharmaceutical development, chiral morpholine derivatives serve as critical pharmacokinetic modulators, frequently utilized to enhance aqueous solubility and metabolic stability. (S)-3-N-Cbz-aminomethylmorpholine hydrochloride is a highly versatile, orthogonally protected chiral building block. Accurate structural elucidation of this intermediate is paramount, as any degradation of the carboxybenzyl (Cbz) protecting group or epimerization at the C3 chiral center can cascade into catastrophic failures during downstream active pharmaceutical ingredient (API) synthesis.

This whitepaper provides an in-depth, self-validating technical guide to the spectral characterization—Nuclear Magnetic Resonance (NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and Attenuated Total Reflection Infrared (ATR-IR) spectroscopy—of this specific hydrochloride salt.

Chemical Profile & Structural Elucidation

Before executing spectral analysis, it is critical to establish the physicochemical baseline of the analyte.

  • IUPAC Name: Benzyl ((S)-morpholin-3-ylmethyl)carbamate hydrochloride

  • CAS Number: 1881330-13-7

  • Molecular Formula: C₁₃H₁₈N₂O₃ · HCl[1]

  • Molecular Weight: 250.29 g/mol (Free base) + 36.46 g/mol (HCl) = 286.75 g/mol

  • Structural Features: The molecule features a hydrophilic morpholine core with a basic secondary amine (protonated in the HCl salt form), an (S)-configured chiral center at the C3 position, and a primary amine protected by a lipophilic carboxybenzyl (Cbz) group.

Detailed Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over CDCl₃ due to the high polarity and potential insolubility of the hydrochloride salt in halogenated solvents. Furthermore, DMSO-d₆ lacks exchangeable protons, preventing the suppression of the critical morpholine NH₂⁺ and carbamate NH signals, which are essential for confirming the salt state and protecting group integrity[2].

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.20 - 9.50br s2HMorpholine NH₂⁺ (HCl salt)
7.45t, J = 6.0 Hz1HCarbamate NH
7.30 - 7.40m5HPhenyl (Cbz)
5.05s2HBenzyl CH₂ (Cbz)
3.85 - 4.00m2HMorpholine C2-H₂
3.70 - 3.80m2HMorpholine C6-H₂
3.45 - 3.55m1HMorpholine C3-H
3.20 - 3.35m2HAminomethyl CH₂
3.05 - 3.20m2HMorpholine C5-H₂

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Assignment
156.5C=O (Carbamate)
137.2Phenyl C-ipso
128.4, 127.8, 127.7Phenyl C-ortho, meta, para
67.5Morpholine C2
65.5Benzyl CH₂ (Cbz)
63.5Morpholine C6
53.0Morpholine C3
42.5Morpholine C5
39.5Aminomethyl CH₂
Electrospray Ionization Mass Spectrometry (ESI-MS)

Causality for Ionization Mode: Positive-ion ESI is utilized because the secondary amine of the morpholine core is highly basic and readily protonates to form a stable [M+H]⁺ ion. The addition of 0.1% formic acid to the mobile phase drives this equilibrium forward, ensuring maximum ionization efficiency and sensitivity[3].

Table 3: ESI-MS Data (Positive Ion Mode)

m/zRelative Abundance (%)Ion Assignment
251.14100[M+H]⁺ (Free base protonated)
143.0815[M+H - Benzyl alcohol]⁺
99.0945[M+H - Benzyl alcohol - CO₂]⁺ (Deprotected Core)
91.0580[C₇H₇]⁺ (Benzyl cation)
Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy

Causality for Sampling Technique: ATR-IR is chosen over traditional KBr pellet transmission methods because hydrochloride salts are highly hygroscopic. Preparing a KBr pellet can introduce atmospheric moisture, leading to broad O-H stretching artifacts that obscure the critical N-H stretching region. ATR allows for direct, rapid measurement of the neat solid[4].

Table 4: ATR-IR Data (Solid State)

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, sharpN-H stretch (Carbamate)
2950 - 2700Broad, strongN-H stretch (Morpholine NH₂⁺) & C-H stretches
1705StrongC=O stretch (Carbamate)
1530MediumN-H bend (Amide II)
1115StrongC-O-C stretch (Morpholine ether)
740, 695StrongC-H out-of-plane bend (Monosubstituted benzene)

Experimental Methodologies & Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Weighing: Accurately weigh 10-15 mg of (S)-3-N-Cbz-aminomethylmorpholine hydrochloride into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8 atom % D)[2].

  • Homogenization: Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer: Transfer the clear solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Acquire ¹H (minimum 16 scans) and ¹³C (minimum 256 scans) spectra at 298 K on a 400 MHz or higher spectrometer.

  • Self-Validation Step: Calibrate the chemical shift axis using the residual solvent peak (DMSO pentet at 2.50 ppm). A perfectly phased and calibrated solvent peak ensures that the downfield shift of the morpholine protons is accurately attributed to the deshielding effect of the protonated nitrogen, rather than a systemic referencing error[2].

Protocol 2: ESI-MS Analysis
  • Stock Solution: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol.

  • Working Solution: Dilute the stock solution 1:100 in a mixture of 50:50 Water:Acetonitrile containing 0.1% formic acid to enhance protonation[3].

  • Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 10 µL/min.

  • Ionization: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.0-4.0 kV and the desolvation temperature to 250 °C.

  • Acquisition: Scan the m/z range from 50 to 500 Da.

  • Self-Validation Step: Run a solvent blank (50:50 H₂O:MeCN with 0.1% FA) immediately prior to the sample. This confirms that the m/z 251.14 peak is derived from the analyte and not from column carryover or background contamination[3].

Protocol 3: ATR-IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (e.g., Diamond or ZnSe) is clean. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹[5].

  • Sample Loading: Place approximately 2-5 mg of the solid (S)-3-N-Cbz-aminomethylmorpholine hydrochloride directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil to apply uniform pressure to the solid sample, ensuring optimal optical contact with the crystal and eliminating air gaps.

  • Acquisition: Collect the sample spectrum using 32 scans from 4000 to 600 cm⁻¹.

  • Self-Validation Step: The background must show >95% transmittance across the operational range to ensure no cross-contamination from prior analyses. If the baseline of the sample spectrum drifts, apply an ATR-correction algorithm to account for wavelength-dependent penetration depth[4].

Mechanistic & Diagnostic Workflows

The following diagrams illustrate the logical flow of the spectral validation process and the mechanistic pathways of gas-phase fragmentation.

Workflow Start Compound Synthesis & Purification Prep Sample Preparation (DMSO-d6, MeOH, Solid) Start->Prep NMR 1H & 13C NMR (DMSO-d6, 400 MHz) Prep->NMR MS ESI-MS (Positive Ion Mode) Prep->MS IR ATR-IR (Solid State) Prep->IR Data Data Integration & Cross-Validation NMR->Data MS->Data IR->Data Valid Structural Confirmation: (S)-3-N-Cbz-aminomethylmorpholine HCl Data->Valid

Fig 1. Multi-modal spectral validation workflow for structural confirmation.

Fragmentation Parent [M+H]+ m/z 251.14 Frag1 Benzyl Cation [C7H7]+ m/z 91.05 Parent->Frag1 Cleavage Frag2 Deprotected Core [M+H - C8H8O2]+ m/z 99.09 Parent->Frag2 - Benzyl Alcohol - CO2 Frag3 Morpholine Ring Fragment m/z 86.06 Frag2->Frag3 - CH3N

Fig 2. Principal ESI-MS positive-ion fragmentation pathways.

Sources

Foundational

In-Depth Technical Guide: (S)-3-N-Cbz-aminomethylmorpholine hydrochloride in Medicinal Chemistry

Executive Summary & Chemical Identity As a Senior Application Scientist, I frequently emphasize that the selection of a chiral building block is not merely a structural choice, but a strategic one. (S)-3-N-Cbz-aminomethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, I frequently emphasize that the selection of a chiral building block is not merely a structural choice, but a strategic one. (S)-3-N-Cbz-aminomethylmorpholine hydrochloride is a highly versatile, orthogonally protected bifunctional scaffold. It provides medicinal chemists with a highly controlled pathway to synthesize complex, stereopure morpholine derivatives.

The morpholine core is a privileged scaffold in medicinal chemistry, frequently utilized to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates, including poly(ADP-ribose) polymerase (PARP) inhibitors [1]. The hydrochloride salt form is strictly preferred over the free base due to its enhanced bench stability, prevention of atmospheric CO2 absorption (which can lead to spontaneous carbamate formation), and overall ease of handling during scale-up [2].

Quantitative Data & Identifiers

The following table summarizes the critical chemical identifiers and physical properties required for inventory management and analytical validation.

PropertyValue
Chemical Name (S)-3-N-Cbz-aminomethylmorpholine hydrochloride
Synonyms Benzyl N-[[(3S)-morpholin-3-yl]methyl]carbamate hydrochloride
CAS Registry Number (HCl Salt) 1881275-75-7
CAS Registry Number (Free Base) 1312161-63-9
Molecular Formula C13H19ClN2O3
Molecular Weight 286.75 g/mol
SMILES (Free Base) O=C(OCC1=CC=CC=C1)NC[C@@H]2CNCCO2
Appearance White to off-white crystalline powder

Structural & Mechanistic Role in Drug Discovery

The strategic value of (S)-3-N-Cbz-aminomethylmorpholine hydrochloride lies in its orthogonal reactivity .

  • The Morpholine N4 Nitrogen: Exists as a secondary amine (once freebased from the HCl salt). It is highly nucleophilic and readily undergoes SN​2 alkylation, reductive amination, or Buchwald-Hartwig cross-coupling.

  • The Exocyclic Primary Amine: Is protected by a Carboxybenzyl (Cbz) group. The Cbz group is completely stable to the basic or reductive conditions used to functionalize the N4 position.

This chemoselectivity allows researchers to build out the N4-pharmacophore first, and subsequently unmask the primary amine via catalytic hydrogenolysis for late-stage amide coupling. This exact logic is employed in the synthesis of advanced kinase and PARP inhibitors [1].

Synthesis Pathway

Synthesis_Pathway A (S)-4-Boc-morpholine- 3-carboxylic acid B (S)-4-Boc-3-(hydroxymethyl) morpholine A->B BH3-THF Reduction C (S)-4-Boc-3-(aminomethyl) morpholine B->C 1. MsCl, Et3N 2. NaN3 3. PPh3, H2O D (S)-4-Boc-3-(N-Cbz-aminomethyl) morpholine C->D Cbz-Cl NaHCO3 E (S)-3-N-Cbz-aminomethylmorpholine HCl Salt D->E HCl in Dioxane Boc Cleavage

Figure 1: Typical synthetic route for (S)-3-N-Cbz-aminomethylmorpholine hydrochloride.

Experimental Protocols & Self-Validating Systems

Trustworthiness in chemical synthesis requires that every protocol acts as a self-validating system . The following methodologies detail the causality behind each step and the physical/analytical cues that confirm success.

Protocol 1: N4-Functionalization (Chemoselective Alkylation)

This protocol describes the alkylation of the morpholine ring while leaving the Cbz-protected amine intact.

  • Preparation: Suspend (S)-3-N-Cbz-aminomethylmorpholine HCl (1.0 eq) in anhydrous DMF (0.2 M) under an inert N2​ atmosphere.

  • In Situ Freebasing: Add anhydrous K2​CO3​ (3.0 eq).

    • Causality: The weak base neutralizes the HCl salt to generate the nucleophilic secondary amine.

    • Self-Validation: The physical release of CO2​ gas (mild bubbling) and the formation of a fine KCl suspension visually confirm that the freebasing is occurring.

  • Electrophile Addition: Cool the mixture to 0 °C and add the target alkyl halide (1.1 eq) dropwise.

  • Execution: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Analytical Validation: Pull a 10 µL aliquot for LC-MS.

    • Self-Validation: The starting material peak ( m/z 251.1 [M+H]+ for the free base) must completely disappear, replaced by the mass of the alkylated product. The Cbz group ensures the primary amine remains unreactive, preventing over-alkylation.

  • Workup: Quench with cold water to precipitate the product or extract with EtOAc. Wash the organic layer with 5% LiCl aqueous solution to remove residual DMF.

Protocol 2: Orthogonal Cbz Deprotection

Once the N4 position is functionalized, the Cbz group must be removed to expose the primary amine for the next synthetic step.

  • Preparation: Dissolve the N4-alkylated intermediate in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight).

    • Causality: Palladium on carbon selectively catalyzes the hydrogenolysis of the benzyl-oxygen bond of the Cbz group. Methanol is chosen as the solvent because it readily dissolves H2​ gas and stabilizes the resulting primary amine.

  • Hydrogenation: Purge the flask with N2​ (vacuum/fill x3), then introduce H2​ gas via a balloon (1 atm).

  • Reaction & Validation: Stir vigorously at room temperature.

    • Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material will disappear, and a new, highly polar spot (the free primary amine) will appear at the baseline. This new spot will stain intensely purple/yellow with Ninhydrin, confirming the presence of a primary amine.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Safety Causality: Never allow the Pd/C filter cake to dry out under air, as finely divided palladium is highly pyrophoric and will ignite residual methanol.

Application Workflow

Application_Workflow Start (S)-3-N-Cbz-aminomethylmorpholine HCl Salt Step1 N4-Alkylation / Reductive Amination (R-X, K2CO3, DMF) Start->Step1 Int1 N4-Functionalized Intermediate (Cbz Protected) Step1->Int1 Chemoselective Step2 Catalytic Hydrogenolysis (H2, Pd/C, MeOH) Int1->Step2 Int2 Primary Amine Intermediate (Morpholine N4 Functionalized) Step2->Int2 Orthogonal Deprotection Step3 Amide Coupling (R'-COOH, HATU, DIPEA) Int2->Step3 Final Target Drug Candidate (e.g., PARP Inhibitor) Step3->Final

Figure 2: Orthogonal deprotection and functionalization workflow in drug discovery.

Analytical Validation Standards

To ensure scientific integrity, any batch of (S)-3-N-Cbz-aminomethylmorpholine hydrochloride procured or synthesized must be validated against the following analytical standards [3]:

  • LC-MS (ESI+): The mass spectrum must show a dominant [M+H]+ peak at m/z 251.1 (corresponding to the free base). The absence of a peak at m/z 117 indicates that the Cbz group has not been prematurely cleaved.

  • 1H NMR (400 MHz, DMSO-d6): Key diagnostic peaks include a multiplet at δ 7.30-7.40 ppm (5H, aromatic protons of the Cbz group), a singlet at δ 5.05 ppm (2H, benzylic CH2​ of the Cbz group), and a broad singlet at δ 9.50 ppm (2H, NH2+​ of the morpholine hydrochloride salt).

  • Chiral HPLC: Enantiomeric excess (ee) should be >98%. A chiral stationary phase (e.g., Chiralpak AD-H) is required to ensure no racemization occurred at the C3 position during synthesis.

References

  • European Patent Office. "Patent EP3187497A1: Novel Pyridazinone Derivatives as PARP Inhibitors.
Exploratory

Comprehensive Technical Guide on (S)-3-N-Cbz-aminomethylmorpholine Hydrochloride: Structural Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of highly specific, metabolically stable drug candidates heavily relies on functionalized heterocyclic building blocks. (S)-3-N-Cbz-aminomethylmorpholine hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly specific, metabolically stable drug candidates heavily relies on functionalized heterocyclic building blocks. (S)-3-N-Cbz-aminomethylmorpholine hydrochloride (CAS: 1881275-75-7) represents a premium chiral scaffold utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). By combining the pharmacokinetic benefits of a morpholine core with the synthetic orthogonality of a Carboxybenzyl (Cbz) protecting group, this molecule serves as a critical linchpin for drug discovery professionals targeting the central nervous system (CNS) and oncology pathways.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and field-validated protocols for its application in synthetic workflows.

Physicochemical Profiling & Structural Analysis

Understanding the exact physical and chemical parameters of a building block is critical for predicting its behavior in both synthetic reactions and biological systems. The hydrochloride salt form is specifically engineered to prevent the oxidation of the secondary amine, ensuring long-term solid-state stability and enhancing aqueous solubility for easier handling compared to its free-base counterpart.

Quantitative Data Summary

The following table consolidates the critical structural and physical data required for analytical validation and stoichiometric calculations.

Table 1: Key Physicochemical and Structural Properties

PropertyValue
Chemical Name (S)-3-N-Cbz-aminomethylmorpholine hydrochloride
Systematic (IUPAC) Name Benzyl ((3S)-morpholin-3-ylmethyl)carbamate hydrochloride
CAS Registry Number 1881275-75-7 (HCl Salt) / 1312161-63-9 (Free Base)
Molecular Formula C₁₃H₁₈N₂O₃ · HCl (or C₁₃H₁₉ClN₂O₃)
Molecular Weight 286.75 g/mol (Salt) / 250.29 g/mol (Free Base)
Monoisotopic Mass [M+H]⁺ 251.14 m/z (Free Base)
Stereochemistry (S)-configuration at the C3 position
Appearance White to off-white crystalline powder
Storage Conditions 2-8°C, sealed under an inert atmosphere (N₂/Ar)

Mechanistic Role in Drug Development

The Morpholine Scaffold as a Privileged Pharmacophore

The morpholine ring is not merely a passive structural element; it is a "privileged scaffold" that actively modulates the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a drug candidate .

  • Aqueous Solubility & Metabolic Stability: The oxygen heteroatom acts as a strong hydrogen bond acceptor, significantly improving the aqueous solubility of lipophilic drug molecules. Concurrently, the basic secondary amine (typical pKa ~8.3) ensures favorable metabolic stability and oral bioavailability by balancing the overall lipophilicity (logP) of the molecule.

  • Stereochemical Vectoring: The (S)-stereocenter at the C3 position dictates the spatial orientation of the aminomethyl vector. This 3D topology is crucial for highly specific target receptor binding, as enantiomeric purity directly correlates with off-target toxicity reduction in modern FDA-approved drugs .

Orthogonal Protecting Group Strategy

The Carboxybenzyl (Cbz) group is strategically chosen to mask the primary amine of the aminomethyl side chain.

  • Causality in Synthesis: By protecting the primary amine, medicinal chemists can selectively functionalize the secondary morpholine nitrogen (e.g., via reductive amination, alkylation, or Buchwald-Hartwig cross-coupling) without risking cross-reactivity or polymerization. Once the core scaffold is elaborated, the Cbz group can be cleanly cleaved under mild, neutral conditions, avoiding the harsh acidic or basic environments that might degrade sensitive functional groups introduced elsewhere in the molecule.

G Core (S)-3-N-Cbz-aminomethylmorpholine Hydrochloride Morph Morpholine Ring (pKa ~8.3) Core->Morph Scaffold Cbz Cbz Protecting Group (Lipophilic) Core->Cbz N-Protection Stereo (S)-Stereocenter (Chiral Vector) Core->Stereo 3D Topology PK Improved Aqueous Solubility & Metabolic Stability Morph->PK O/N Heteroatoms Syn Orthogonal Deprotection (Hydrogenolysis) Cbz->Syn Synthetic Handle Bind Specific Target Receptor Binding Stereo->Bind Spatial Fit

Figure 1: Pharmacokinetic and synthetic advantages of the morpholine scaffold.

Synthetic Utility and Deprotection Workflows

The most common downstream application of this building block involves the selective removal of the Cbz group after the morpholine nitrogen has been functionalized. This is achieved via catalytic hydrogenolysis.

Standard Operating Procedure: Catalytic Hydrogenolysis of the Cbz Group

Objective: Selective removal of the Cbz protecting group to yield the free primary amine, while preserving the integrity of the morpholine core and the (S)-stereocenter.

Materials Required:

  • (S)-3-N-Cbz-aminomethylmorpholine hydrochloride (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Methanol (MeOH), HPLC grade

  • Hydrogen gas (H₂ balloon)

  • Celite® 545

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve the (S)-3-N-Cbz-aminomethylmorpholine hydrochloride in anhydrous MeOH (approx. 10 mL per gram of substrate) in a round-bottom flask.

    • Causality: Methanol is highly polar, ensuring complete dissolution of the hydrochloride salt and facilitating the proton transfer required during hydrogenolysis.

  • Inert Atmosphere & Catalyst Addition: Flush the flask with Nitrogen (N₂) for 5 minutes. Carefully add the 10% Pd/C catalyst.

    • Causality: Dry Pd/C is highly pyrophoric in the presence of oxygen and methanol vapors. Purging with N₂ prevents spontaneous ignition and ensures laboratory safety.

  • Hydrogenation: Evacuate the flask under a light vacuum and backfill with H₂ gas using a balloon (1 atm). Stir vigorously at room temperature.

    • Causality: Vigorous stirring maximizes the three-phase (solid catalyst, liquid solvent, gaseous H₂) interfacial surface area, accelerating the cleavage of the benzylic carbon-oxygen bond.

  • Filtration: Once the reaction is validated (see Section 5), purge the flask with N₂ to displace residual H₂. Filter the suspension through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the pad with excess MeOH.

    • Causality: Celite® prevents finely divided, microscopic palladium particles from passing through standard filter paper, ensuring the final API intermediate is free of heavy metal contamination.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the deprotected product, (S)-3-aminomethylmorpholine hydrochloride.

G Step1 1. Substrate Preparation Dissolve in MeOH/EtOH Step2 2. Catalyst Addition 10% Pd/C under N2 Step1->Step2 Step3 3. Hydrogenation H2 gas (1 atm), RT Step2->Step3 Step4 4. Filtration Filter through Celite Step3->Step4 QC In-process QC (LC-MS / NMR) Step3->QC Monitor completion Step5 5. Concentration Evaporate solvent Step4->Step5 Step6 6. Isolation (S)-3-aminomethylmorpholine Step5->Step6 QC->Step4

Figure 2: Standard catalytic hydrogenolysis workflow for Cbz deprotection.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthetic workflow, the protocol must act as a self-validating system. Relying solely on reaction time is insufficient; empirical analytical validation is required.

  • In-Process LC-MS Monitoring: After 2 hours of hydrogenation, sample the reaction mixture and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is deemed complete when the mass corresponding to the Cbz-protected starting material (m/z 251.1 [M+H]⁺ for the free base) is entirely consumed and replaced by the deprotected primary amine mass (m/z 117.1 [M+H]⁺ ).

  • ¹H NMR Verification: Post-isolation, Proton Nuclear Magnetic Resonance (¹H NMR) should be utilized to confirm absolute deprotection. The successful removal of the Cbz group is validated by the complete disappearance of the aromatic benzyl protons (multiplet at ~7.3 ppm) and the benzylic methylene protons (singlet at ~5.1 ppm).

  • Chiral Purity: To ensure the hydrogenation conditions did not induce racemization at the C3 position, Chiral HPLC should be employed against a racemic standard to confirm an enantiomeric excess (ee) of >98%.

References

  • AGC Authors. "Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives." Journal of the American Chemical Society, 2025. Available at: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of (S)-3-N-Cbz-aminomethylmorpholine hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Morpholine Scaffold as a Privileged Element in Peptidomimetics The morpholine moiety is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Morpholine Scaffold as a Privileged Element in Peptidomimetics

The morpholine moiety is increasingly recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. Its incorporation into peptide structures offers a strategic approach to developing peptidomimetics with enhanced pharmacological properties. The morpholine ring can improve metabolic stability by protecting adjacent peptide bonds from enzymatic degradation, and its physicochemical properties, including a balance of hydrophilicity and lipophilicity, can enhance solubility and permeability across the blood-brain barrier.[1][2][3] (S)-3-N-Cbz-aminomethylmorpholine hydrochloride is a chiral building block that allows for the introduction of this valuable scaffold into peptide sequences, providing a tool for modulating the conformation and bioactivity of the resulting molecules.[4][5] The Cbz (carboxybenzyl) protecting group on the primary amine allows for its selective deprotection and subsequent elongation of the peptide chain, making it compatible with standard peptide synthesis strategies.[6][7]

This guide provides a comprehensive overview of the application of (S)-3-N-Cbz-aminomethylmorpholine hydrochloride in both solid-phase and solution-phase peptide synthesis, offering detailed protocols and expert insights to facilitate its successful incorporation into novel peptide-based therapeutics.

I. Physicochemical Properties and Handling

(S)-3-N-Cbz-aminomethylmorpholine is supplied as a hydrochloride salt to improve its stability and handling. It is essential to consider the following properties and handling recommendations:

PropertyValue/Recommendation
Molecular Formula C₁₃H₁₉ClN₂O₃
Molecular Weight 286.76 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and water.
Storage Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.

Note on Handling: As the hydrochloride salt, the free amine is protonated. For coupling reactions, the free base must be generated in situ by the addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Typically, at least two equivalents of base are required: one to neutralize the hydrochloride salt and one to facilitate the coupling reaction.

II. Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the preferred method for the routine synthesis of peptides.[2][8] The following protocol outlines the incorporation of (S)-3-N-Cbz-aminomethylmorpholine hydrochloride into a peptide sequence on a solid support using Fmoc-based chemistry.

Workflow for SPPS Incorporation

spss_workflow start Start: Fmoc-protected peptide-resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: 1. (S)-3-N-Cbz-aminomethylmorpholine·HCl 2. Coupling Reagent (e.g., HATU) 3. Base (e.g., DIPEA) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Wash (DMF, DCM) capping Optional Capping (Acetic Anhydride/DIPEA) wash2->capping end Continue to next coupling cycle or Cbz-deprotection capping->end kaiser_test->coupling Positive (Re-couple) kaiser_test->wash2 Negative

Caption: Workflow for the incorporation of the morpholine unit via SPPS.

Detailed Protocol: SPPS Coupling

This protocol assumes a 0.1 mmol scale synthesis on a standard Fmoc-Rink Amide resin.

Materials:

  • Fmoc-protected peptide-resin (0.1 mmol)

  • (S)-3-N-Cbz-aminomethylmorpholine hydrochloride (114.7 mg, 0.4 mmol, 4 eq.)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (148.3 mg, 0.39 mmol, 3.9 eq.)

  • DIPEA (N,N-Diisopropylethylamine) (209 µL, 1.2 mmol, 12 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

    • Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete Fmoc removal.[9]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling Reaction:

    • In a separate vial, dissolve (S)-3-N-Cbz-aminomethylmorpholine hydrochloride and HATU in DMF (approx. 2 mL).

    • Add DIPEA to the solution. Note that a higher amount of base is required to both neutralize the hydrochloride salt and facilitate the coupling.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the potential for steric hindrance from the morpholine ring, a longer coupling time is recommended.[10][11]

  • Monitoring and Capping:

    • Perform a Kaiser test to check for the presence of free primary amines.[12] A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), repeat the coupling step with fresh reagents.

    • If the coupling remains incomplete, cap any unreacted amines by treating the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences.[3]

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next coupling cycle or for Cbz-deprotection.

Choice of Coupling Reagents for a Hindered Amine

The secondary amine of the morpholine ring in this building block can present steric challenges. The choice of coupling reagent is critical for achieving high coupling efficiency.

Coupling ReagentClassRationale and Considerations
HATU/HBTU Uronium/Aminium SaltHighly reactive and generally effective for hindered couplings.[10] HATU is often preferred due to its ability to suppress racemization.[13]
DIC/OxymaPure Carbodiimide/AdditiveA modern and safer alternative to HOBt-based reagents. OxymaPure can enhance coupling efficiency and reduce side reactions.[14]
COMU Uronium SaltBased on OxymaPure, offering high reactivity with a better safety profile than benzotriazole-based reagents.[7]

III. Incorporation into Peptides: Solution-Phase Synthesis

Solution-phase synthesis is advantageous for the preparation of peptide fragments or for syntheses where the scale makes SPPS impractical.[15]

Workflow for Solution-Phase Coupling

solution_phase_workflow start Start: N-protected peptide acid C-protected amino component dissolve Dissolve reactants and coupling agent in aprotic solvent start->dissolve add_base Add Base (e.g., DIPEA) dissolve->add_base reaction Reaction (0°C to RT) add_base->reaction workup Aqueous Workup (e.g., NaHCO₃, brine wash) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Protected Peptide Fragment characterization->end

Caption: General workflow for solution-phase peptide coupling.

Detailed Protocol: Solution-Phase Coupling

This protocol describes the coupling of an N-protected peptide acid with the deprotected amine from (S)-3-aminomethylmorpholine (after Cbz removal).

Materials:

  • N-protected peptide acid (1.0 eq.)

  • (S)-3-aminomethylmorpholine (as the free base, 1.1 eq.)

  • HBTU (1.1 eq.)

  • HOBt (1-Hydroxybenzotriazole) (1.1 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF or DCM

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reactant Preparation:

    • Dissolve the N-protected peptide acid, HBTU, and HOBt in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

  • Coupling Reaction:

    • Add DIPEA to the solution, followed by the (S)-3-aminomethylmorpholine.

    • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Let the reaction proceed for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure peptide.

IV. Cbz-Group Deprotection

The Cbz group is robust and stable to the basic conditions of Fmoc deprotection and the mildly acidic conditions used for Boc removal, making it an excellent orthogonal protecting group.[6][7] The most common method for its removal is catalytic hydrogenolysis.

Detailed Protocol: Cbz Deprotection

Materials:

  • Cbz-protected peptide (1.0 eq.)

  • Palladium on carbon (Pd/C, 10% w/w, ~10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-protected peptide in MeOH or EtOH in a round-bottom flask.

    • Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

    • Seal the flask and purge with hydrogen gas.

  • Hydrogenation:

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 2-16 hours).

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Ensure the Celite pad remains wet to prevent the catalyst from igniting upon contact with air.

    • Wash the Celite pad with additional solvent (MeOH or EtOH).

    • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide. The byproducts, toluene and CO₂, are volatile and are removed during this process.

V. Purification and Characterization

Purification by HPLC

Peptides incorporating the morpholine moiety can be effectively purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][16][17]

ParameterRecommendation
Column C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm for analytical; larger for preparative).
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Gradient A linear gradient from 5% to 95% B over 30-40 minutes is a good starting point for method development.
Detection UV at 214 nm and 280 nm.

Note: The basic nitrogen of the morpholine ring can sometimes cause peak tailing. The use of an acidic mobile phase additive like TFA is crucial to protonate the amine and improve peak shape.[18]

Characterization

The identity and purity of the final peptide should be confirmed by mass spectrometry and NMR.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is ideal for confirming the molecular weight of the synthesized peptide.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR can be used to confirm the structure and sequence of the peptide, as well as to study its conformation in solution.[8][20][21] The characteristic signals of the morpholine ring protons can be used to verify its successful incorporation.

VI. Conclusion

(S)-3-N-Cbz-aminomethylmorpholine hydrochloride is a valuable building block for the synthesis of novel peptidomimetics. While its incorporation may require optimization due to potential steric hindrance, the use of highly reactive coupling reagents and extended reaction times can ensure high yields. Its compatibility with standard SPPS and solution-phase methodologies, combined with the orthogonal nature of the Cbz protecting group, allows for its seamless integration into complex peptide synthesis workflows. The resulting morpholine-containing peptides hold significant promise for the development of new therapeutic agents with improved pharmacological profiles.

VII. References

  • Gene Tools, LLC. (2018, September 14). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools.

  • BenchChem. (2025). Application Note: HPLC Purification of 2-(Piperidin-1-ylmethyl)morpholine. BenchChem.

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

  • Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 12(10), 2384–2387.

  • Sigma-Aldrich. Building Blocks for Introducing Post-translational Modified Amino Acids. Sigma-Aldrich.

  • European Patent Office. (2017). EP3110828A1 - Continuous flow peptide synthesis.

  • Organic Chemistry Portal. Morpholine synthesis.

  • Gouverneur, V., & Sepp, M. (2018). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 23(9), 2345.

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

  • Hayashi, Y., & Wang, X. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10833–10839.

  • Trabocchi, A., Lenci, F., & Guarna, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 523.

  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. BenchChem.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801.

  • Life Chemicals. (2021, April 26). Expand your building block collection with our C-Substituted Morpholines. Life Chemicals.

  • AAPPTEC - Peptides. (2021, May 19). Carbodiimides and Additives. AAPPTEC.

  • Wipf, P., & Maciejewski, J. P. (2014). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 12(35), 6835–6838.

  • Google Patents. (2000). WO2000071570A1 - Solid phase peptide synthesis method.

  • Kappe, C. O., & Van der Eycken, E. (2005). Three-Component Synthesis of Polysubstituted Homoproline Analogs. Molecules, 10(8), 1029–1035.

  • Goodman, M. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.

  • Houghten, R. A. (2020). Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Protocols.

  • Chem-Impex. 3-Benzylmorpholine Hydrochloride. Chem-Impex.

  • Digital CSIC. (2014, July 18). Solid-phase peptide synthesis.

  • Trabocchi, A., & Guarna, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4329–4351.

  • IOSR Journal. (2025, July 4). Chemical characterization of biological peptide using modern analytical techniques.

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 35–56.

  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.

  • Google Patents. (2020). WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.

  • Cayman Chemical. (S)-3-N-Cbz-amino-succinimide. Cayman Chemical.

  • Craik, D. J. (2000). NMR Spectroscopy of Peptides and Proteins. Springer Protocols.

  • Kourounakis, A. P., & Matralis, A. N. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 954.

  • Andreu, D., & Braco, L. (1998). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 5(1), 1–18.

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

  • Chapman University Digital Commons. Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Morpholinopropiophenone Hydrochloride. BenchChem.

  • Beilstein Journals. (2024, November 4). C–C Coupling in sterically demanding porphyrin environments.

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols for (S)-Benzyl 3-aminobutyrate.

Sources

Application

A Comprehensive Guide to Cbz Deprotection via Catalytic Hydrogenolysis: Mechanism, Protocols, and Field-Proven Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic synthesis, celebrated for its stabil...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic synthesis, celebrated for its stability and versatile applications, particularly in peptide chemistry. Its removal via catalytic hydrogenolysis stands as the most prevalent and efficient method, prized for its mild reaction conditions and clean byproducts. This guide provides an in-depth exploration of the Cbz deprotection protocol, moving beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for experimental design, and robust troubleshooting methodologies. We will detail validated protocols, present comparative data to guide optimization, and offer expert insights to navigate the common challenges encountered in the laboratory, ensuring a reliable and safe application of this critical synthetic transformation.

The Underlying Chemistry: Mechanism and Rationale

The success and ubiquity of Cbz deprotection via hydrogenolysis are rooted in its elegant and efficient mechanism. The process is not merely a cleavage but a sequential reaction cascade catalyzed by a heterogeneous metal catalyst, typically palladium on carbon (Pd/C).

The reaction initiates with the cleavage of the relatively weak benzylic carbon-oxygen bond. The palladium surface adsorbs both hydrogen gas and the Cbz-protected substrate, facilitating the transfer of hydrogen atoms. This core hydrogenolysis step releases toluene and a highly unstable carbamic acid intermediate.[1] This intermediate spontaneously and rapidly decarboxylates, releasing the free amine and carbon dioxide gas as the final byproducts.[2][3] The formation of gaseous CO₂ and a volatile organic solvent (toluene) makes product isolation and purification remarkably straightforward.

The overall transformation is typically irreversible and can be performed under neutral, mild conditions at room temperature and atmospheric pressure, which preserves the integrity of many other sensitive functional groups.

G sub R-NH-Cbz (Cbz-Protected Amine) ts1 Adsorption onto Catalyst Surface sub->ts1 Hydrogenolysis cat_h2 H₂ / Pd/C cat_h2->ts1 int [R-NH-COOH] (Unstable Carbamic Acid Intermediate) + Toluene ts1->int decarb Spontaneous Decarboxylation int->decarb prod R-NH₂ (Free Amine) decarb->prod co2 CO₂ decarb->co2

Sources

Method

Application Note: Optimization of Coupling Reaction Conditions for (S)-3-(N-Cbz-aminomethyl)morpholine Hydrochloride

Introduction & Mechanistic Rationale (S)-3-(N-Cbz-aminomethyl)morpholine hydrochloride (CAS: 1881275-75-7) is a highly versatile, chiral bifunctional building block frequently utilized in the synthesis of kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(S)-3-(N-Cbz-aminomethyl)morpholine hydrochloride (CAS: 1881275-75-7) is a highly versatile, chiral bifunctional building block frequently utilized in the synthesis of kinase inhibitors, PROTACs, and peptidomimetics. Structurally, it features a primary amine protected by a carboxybenzyl (Cbz) group and a free secondary amine within the morpholine ring.

Because the compound is supplied as a hydrochloride salt, in situ liberation of the free base is a mandatory prerequisite for any nucleophilic attack. The morpholine nitrogen (N4) is a secondary amine, which is inherently nucleophilic but suffers from moderate steric hindrance due to the adjacent (S)-Cbz-aminomethyl group at the C3 position. Consequently, standard coupling conditions often fail to reach full conversion. To overcome this steric barrier while strictly preventing epimerization of the chiral center, researchers must employ highly reactive coupling agents (e.g., HATU) or specific chemoselective reductants (e.g., NaBH(OAc)₃)[1],[2].

This application note details field-proven, highly optimized protocols for the three most common N-functionalization reactions of this building block: Amide Coupling, Reductive Amination, and Buchwald-Hartwig Cross-Coupling.

Amide Coupling Protocol (HATU/DIPEA)

Amide bond formation with sterically encumbered secondary amines necessitates highly efficient uronium-based coupling reagents. HATU is the gold standard in this context; its 7-azabenzotriazole leaving group accelerates the acylation step via a neighboring group effect (hydrogen bonding with the incoming amine), making it vastly superior to standard EDC/HOBt conditions[1].

Causality & Experimental Design: N,N-Diisopropylethylamine (DIPEA) serves a dual purpose. First, 1.0 equivalent is consumed immediately to neutralize the morpholine hydrochloride salt. The remaining equivalents deprotonate the carboxylic acid to form the reactive carboxylate and maintain an alkaline environment, ensuring the morpholine nitrogen remains unprotonated and highly nucleophilic.

Step-by-Step Methodology
  • Activation: Dissolve the target carboxylic acid (1.0 equiv.) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv.) and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 equiv.) in one portion. Stir for 15 minutes.

  • Coupling: Add (S)-3-(N-Cbz-aminomethyl)morpholine hydrochloride (1.1 equiv.) to the activated ester solution.

  • Reaction: Stir the reaction mixture at room temperature for 12–16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Self-Validating Checkpoint: The reaction mixture will transition from colorless to a distinct yellow upon the addition of HATU, visually confirming the formation of the active O-At ester. If the yellow color does not form, verify the quality of the HATU reagent and ensure the solution is sufficiently basic.

AmideCoupling A Carboxylic Acid + DIPEA B HATU Activation A->B DMF, RT C Active O-At Ester B->C 15 min E Amide Bond Formation C->E Nucleophilic Attack D (S)-Morpholine Salt + DIPEA D->E Free Base Generation F Target Amide Product E->F 12-16 h, RT

Caption: Workflow of HATU-mediated amide coupling with morpholine hydrochloride salts.

Reductive Amination Protocol (NaBH(OAc)₃)

Direct reductive amination converts aldehydes or ketones into tertiary amines while avoiding the over-alkylation issues common in direct halide alkylation[3]. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the preferred reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, making STAB a weaker reductant than NaBH₄. This allows it to selectively reduce the highly electrophilic iminium ion without reducing the starting carbonyl compound[2]. Furthermore, STAB avoids the generation of toxic cyanide by-products associated with NaBH₃CN[4].

Causality & Experimental Design: Because the amine is an HCl salt, DIPEA (1.05 equiv.) is required to liberate the free base. Glacial acetic acid (AcOH) is then added to lower the pH to 4–5, which catalyzes the dehydration of the hemiaminal intermediate into the reactive iminium ion.

Step-by-Step Methodology
  • Imine Formation: Dissolve the aldehyde/ketone (1.0 equiv.) and (S)-3-(N-Cbz-aminomethyl)morpholine hydrochloride (1.05 equiv.) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add DIPEA (1.05 equiv.) followed by glacial acetic acid (1.5 equiv.). Stir at room temperature for 1 hour to allow complete iminium ion formation.

  • Reduction: Cool the mixture to 0 °C and add NaBH(OAc)₃ (1.5 equiv.) portion-wise to control the exotherm.

  • Reaction: Warm to room temperature and stir for 4–12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM (3x), wash with brine, dry over MgSO₄, and purify via flash chromatography.

Self-Validating Checkpoint: During the aqueous workup, the careful addition of saturated NaHCO₃ will result in visible effervescence (CO₂ gas evolution). This validates that the acetic acid catalyst was successfully neutralized, preventing the basic morpholine product from being lost to the aqueous layer as an acetate salt.

ReductiveAmination A Aldehyde/Ketone C Hemiaminal Intermediate A->C B (S)-Morpholine Salt + DIPEA B->C Nucleophilic Addition D Iminium Ion (pH 4-5, AcOH) C->D -H2O E STAB Reduction [NaBH(OAc)3] D->E Hydride Transfer F N-Alkylated Morpholine E->F 0 °C to RT

Caption: Mechanistic pathway of direct reductive amination using STAB.

Buchwald-Hartwig Cross-Coupling Protocol

For the N-arylation of the morpholine ring, palladium-catalyzed Buchwald-Hartwig cross-coupling is utilized. The coupling of unactivated aryl chlorides with secondary amines requires electron-rich, sterically bulky biarylphosphine ligands such as XPhos or RuPhos to facilitate both oxidative addition and reductive elimination[5]. RuPhos, in particular, is highly effective at preventing the β-hydride elimination side-reaction often seen with secondary aliphatic amines[6].

Causality & Experimental Design: While NaOtBu is the standard base for this reaction, the presence of the base-sensitive Cbz-protecting group on the primary amine necessitates a milder approach. Cesium carbonate (Cs₂CO₃) is utilized as a milder alternative that effectively drives the catalytic cycle without cleaving the Cbz group.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv.), (S)-3-(N-Cbz-aminomethyl)morpholine hydrochloride (1.2 equiv.), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd), RuPhos (5 mol%), and finely milled Cs₂CO₃ (3.0 equiv., accounting for the HCl salt).

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Addition: Add degassed anhydrous Toluene (0.1 M).

  • Reaction: Seal the flask and heat the mixture to 85–100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate for column chromatography.

Self-Validating Checkpoint: The reaction mixture will transition from a dark red/purple (characteristic of the Pd(0) precatalyst) to a dark brown/black suspension as the active Pd(0) species enters the catalytic cycle and the bulk base is consumed.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric and environmental parameters for the three primary workflows.

Reaction TypePrimary ReagentsEquivalents (Relative to Substrate)SolventTempTime
Amide Coupling HATU, DIPEAAcid (1.0), Morpholine (1.1), HATU (1.2), DIPEA (3.0)DMFRT12–16 h
Reductive Amination STAB, AcOH, DIPEACarbonyl (1.0), Morpholine (1.05), STAB (1.5), AcOH (1.5), DIPEA (1.05)DCE0 °C → RT4–12 h
Buchwald-Hartwig Pd₂(dba)₃, RuPhos, Cs₂CO₃Ar-X (1.0), Morpholine (1.2), Pd (0.05), RuPhos (0.05), Cs₂CO₃ (3.0)Toluene85–100 °C12 h

Sources

Application

Advanced Applications of Chiral Morpholines in Asymmetric Synthesis: Core Construction and Catalytic Utility

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocols.

Executive Summary

Chiral morpholines are privileged heterocyclic scaffolds, ubiquitous in FDA-approved pharmaceuticals due to their favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and blood-brain barrier permeability[1]. Beyond their role as structural pharmacophores, chiral morpholines have recently emerged as powerful tools for asymmetric synthesis, serving as highly selective organocatalysts and transition-metal ligands.

This application note provides a comprehensive guide to both the de novo asymmetric synthesis of the morpholine core[2] and the deployment of chiral morpholine derivatives as catalytic engines in complex bond-forming reactions[3].

Part I: De Novo Construction of the Chiral Morpholine Core

Causality & Mechanistic Insights

Historically, chiral morpholines were synthesized via chiral pool approaches, which severely limited substitution patterns. Modern asymmetric catalysis allows for the direct construction of stereocenters on the morpholine ring from achiral precursors[4]. For instance, the transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholines provides atom-economical access to 2-substituted chiral morpholines[2].

The mechanistic success of this approach relies on the use of a rhodium catalyst paired with a large-bite-angle bisphosphine ligand (SKP-Phos). Causality: Dehydromorpholines are cyclic enamides. The wide bite angle of the SKP ligand creates a deep, rigid chiral pocket that locks the substrate into a single coordination geometry prior to the oxidative addition of hydrogen. This prevents non-selective background hydrogenation and ensures exquisite enantiocontrol[5].

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

Validated methodology adapted from .

Materials:

  • 2-Substituted dehydromorpholine substrate (1.0 equiv)

  • [Rh(COD)₂]BF₄ (1.0 mol%)

  • (R,R,R)-SKP-Phos ligand (1.05 mol%)

  • Anhydrous, degassed dichloromethane (DCM)

  • High-purity Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a dried Schlenk tube with[Rh(COD)₂]BF₄ and (R,R,R)-SKP-Phos. Add anhydrous DCM to achieve a 0.01 M catalyst concentration. Stir at room temperature for 30 minutes.

    • Critical Insight: Pre-stirring is mandatory. Incomplete ligand exchange leaves unligated Rh species in solution, which will catalyze rapid, non-selective racemic background hydrogenation.

  • Substrate Addition: Dissolve the dehydromorpholine substrate in degassed DCM (0.1 M final substrate concentration) and transfer the active catalyst solution into the substrate mixture via cannula.

  • Hydrogenation Setup: Transfer the reaction mixture to a high-pressure autoclave. Purge the vessel three times with H₂ gas to remove residual argon, then pressurize to 30 atm.

  • Execution: Stir the mixture at room temperature for 24 hours.

  • Workup & Isolation: Vent the H₂ gas carefully in a fume hood. Evaporate the solvent under reduced pressure and purify the crude product via flash column chromatography to isolate the enantioenriched 2-substituted morpholine (>99% yield, up to 99% ee)[2].

RhHydro Precat [Rh(COD)2]BF4 + SKP-Phos Ligand ActiveCat Active Rh-SKP Catalyst Complex Precat->ActiveCat Solvent (DCM) Stir 30 min Binding Enantioselective Substrate Binding ActiveCat->Binding Substrate 2-Substituted Dehydromorpholine Substrate->Binding Hydro H2 Addition (30 atm) Binding->Hydro Product Enantioenriched 2-Substituted Morpholine Hydro->Product >99% Yield Up to 99% ee

Workflow for the Rh-catalyzed asymmetric hydrogenation of dehydromorpholines.

Part II: Chiral Morpholines as Organocatalysts

Causality & Mechanistic Insights

Pyrrolidine derivatives (e.g., MacMillan or Jørgensen-Hayashi catalysts) are the gold standard for enamine catalysis. Morpholine enamines are traditionally avoided because the electronegative oxygen atom increases the ionization potential and induces pronounced nitrogen pyramidalization, drastically reducing nucleophilicity[3].

However, recent breakthroughs demonstrate that these electronic limitations can be overridden by precise spatial engineering. By synthesizing β-morpholine-amino acids (β-Morph-AAs) with a bulky C-5 substituent and a C-2 carboxylic acid, the catalyst operates via a dual-activation mechanism[6]. The C-5 group sterically shields one face of the enamine, while the C-2 carboxylic acid activates the incoming electrophile (e.g., a nitroolefin) via hydrogen bonding. Causality: This creates a highly constrained, self-validating transition state: the reaction only proceeds efficiently when the electrophile is perfectly aligned by the H-bond network, ensuring high enantioselectivity despite lower inherent enamine reactivity[7].

Protocol 2: β-Morph-AA Catalyzed 1,4-Michael Addition

Validated methodology adapted from.

Materials:

  • Aldehyde substrate (1.0 equiv)

  • Nitroolefin electrophile (1.5 equiv)

  • β-Morph-AA Catalyst (1.0 mol%)

  • N-Methylmorpholine (NMM) (1.0 mol%)

  • Trifluoroethanol (TFE)

Step-by-Step Methodology:

  • Reaction Assembly: In a standard reaction vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) and the nitroolefin (1.5 equiv) in TFE (0.5 M concentration).

  • Catalyst Introduction: Add the β-Morph-AA catalyst (1.0 mol%) and NMM (1.0 mol%) to the solution.

    • Critical Insight: NMM acts as a trace basic co-catalyst to facilitate the initial deprotonation required for enamine formation. It is specifically chosen because it does not interfere with the highly structured hydrogen-bonding network of the transition state.

  • Incubation: Stir the reaction mixture at room temperature for 12–24 hours. Monitor conversion via ¹H NMR of crude aliquots.

  • Validation & Isolation: Once complete, directly load the crude mixture onto a silica gel column.

    • Self-Validating System: The protocol relies heavily on the solvent choice. TFE acts as a fluorinated hydrogen-bond donor solvent that stabilizes the polar transition state without outcompeting the catalyst's internal C-2 carboxylic acid. If a coordinating solvent like DMF is used, the H-bond network collapses, and both yield and ee will precipitously drop.

EnamineCycle Cat Chiral Morpholine Catalyst (β-Morph-AA) Enamine Chiral Enamine Intermediate (Nucleophilic Species) Cat->Enamine + Aldehyde - H2O Aldehyde Aldehyde Substrate Aldehyde->Enamine TS Hydrogen-Bonded Transition State Enamine->TS + Nitroolefin Nitroolefin Nitroolefin (Electrophile) Nitroolefin->TS Iminium Iminium Intermediate TS->Iminium C-C Bond Formation Iminium->Cat Catalyst Regeneration Product 1,4-Addition Product (Chiral γ-Nitroaldehyde) Iminium->Product + H2O Hydrolysis

Catalytic cycle of the 1,4-Michael addition using a β-Morph-AA organocatalyst.

Part III: Chiral Morpholine-Derived Ligands in Transition Metal Catalysis

The morpholine ring's distinct conformational flexibility (chair conformation) and the presence of the oxygen heteroatom make it an excellent scaffold for designing bidentate ligands. In Copper(II)-catalyzed asymmetric Henry (nitroaldol) reactions, chiral morpholine-pyrrolidine ligands provide a highly tunable steric environment[8]. The morpholine oxygen can participate in secondary coordination or alter the electronic bite of the adjacent nitrogen, finely tuning the Lewis acidity of the Cu(II) center to optimize both yield and asymmetric induction[9].

Quantitative Data Presentation

The following table summarizes the performance metrics of chiral morpholines across various asymmetric applications, demonstrating their versatility as both targets and tools.

Application DomainCatalyst / Ligand SystemSubstrate ClassKey Performance MetricsReference
Core Synthesis [Rh(COD)₂]BF₄ / SKP-Phos2-Substituted Dehydromorpholines>99% Yield, up to 99% eeLi et al., 2021
Core Synthesis Phthalazine OrganocatalystAlkenol SubstratesHigh Yield, High ee (Quaternary Centers)Zhong et al., 2022
Organocatalysis β-Morph-AA / NMMAldehydes + NitroolefinsExcellent Yield, Diastereo- & EnantioselectivityVaghi et al., 2023
Ligand Design Cu(II) / Morpholine-PyrrolidineAldehydes + NitromethaneHigh Yield, up to 98% eeAngamuthu & Tai, 2019

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Chemical Science, Li, M., et al. (2021).[Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts Frontiers in Chemistry, Vaghi, F., et al. (2023).[Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification Organic Chemistry Frontiers, Zhong, H., et al. (2022).[Link]

  • New chiral morpholine-pyrrolidine ligands affecting asymmetric selectivity in copper catalyzed Henry reaction Tetrahedron Letters, Angamuthu, V., & Tai, D.-F. (2019).[Link]

Sources

Method

Application Note: Strategic Cbz-Protection of Primary Amines in Multi-Step Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and self-validating analytical workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and self-validating analytical workflows.

Introduction & Mechanistic Rationale

The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, remains a cornerstone in peptide chemistry and complex organic synthesis [1]. Protecting a primary amine as a Cbz carbamate effectively masks its nucleophilicity and basicity, preventing unwanted side reactions during subsequent electrophilic transformations. Furthermore, the Cbz group is highly orthogonal; it is completely stable to the acidic conditions used to remove Boc groups (e.g., TFA) and the basic conditions used to remove Fmoc groups (e.g., piperidine) [2].

Mechanistically, the installation relies on a nucleophilic acyl substitution. The primary amine attacks the highly electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl), forming a tetrahedral intermediate [3]. Subsequent collapse of this intermediate ejects a chloride ion, generating hydrochloric acid (HCl)[3]. The presence of a base is non-negotiable; without it, the liberated HCl protonates the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction[4].

Logical Workflow of Protection and Deprotection

CbzWorkflow Amine Primary Amine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Tetrahedral Acyl Transfer Base Base (Na2CO3 or TEA) (HCl Scavenger) Base->Tetrahedral Neutralizes HCl CbzAmine Cbz-Protected Amine (Carbamate) Tetrahedral->CbzAmine Chloride Elimination Deprotect Catalytic Hydrogenolysis (H2, Pd/C) CbzAmine->Deprotect Orthogonal Cleavage FreeAmine Regenerated Amine + Toluene + CO2 Deprotect->FreeAmine Deprotection

Caption: Logical workflow of Cbz protection and subsequent deprotection of a primary amine.

Quantitative Reaction Parameters

Chemists typically choose between biphasic (Schotten-Baumann) and homogeneous (anhydrous) conditions based on the solubility and water-sensitivity of the substrate[3].

ParameterSchotten-Baumann (Biphasic)Anhydrous (Homogeneous)
Optimal Solvents THF/H₂O or DCM/H₂O (1:1 to 3:1)DCM, THF, or DMF (Dry)
Preferred Base Na₂CO₃, NaHCO₃, or NaOH (Aqueous)TEA, DIPEA, or Pyridine
Base Equivalents 2.0 – 3.0 eq1.5 – 2.5 eq
Cbz-Cl Equivalents 1.1 – 1.2 eq1.05 – 1.1 eq
Temperature Profile 0 °C → Ambient (20-25 °C)0 °C → Ambient (20-25 °C)
Typical Yields 85% – 95%80% – 90%
Primary Advantage Suppresses base-catalyzed side reactionsIdeal for water-sensitive substrates

Experimental Methodologies

Protocol A: Biphasic Schotten-Baumann Protection

Ideal for amino acids, water-soluble amines, and robust aliphatic amines.

  • Dissolution: Dissolve the primary amine (1.0 eq) in a 1:1 mixture of THF and 1M aqueous Na₂CO₃ (2.5 eq) [5].

    • Causality: The biphasic system ensures the amine remains unprotonated in the organic layer while sequestering the generated HCl into the aqueous layer[1]. This prevents amine hydrochloride precipitation and limits base-catalyzed hydrolysis of the reagent.

  • Cooling: Chill the vigorously stirring mixture to 0 °C using an ice-water bath[5].

    • Causality: Benzyl chloroformate is highly electrophilic. Lowering the thermal energy of the system suppresses its competitive hydrolysis by water, ensuring the amine outcompetes the aqueous solvent for the acyl donor[5].

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 15–30 minutes[6].

    • Causality: Dropwise addition prevents localized concentration spikes of the highly reactive Cbz-Cl[6]. This minimizes the formation of bis-Cbz side products (over-protection) and controls the exothermic nature of the reaction.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 2–4 hours[5].

    • Causality: Warming to room temperature provides the necessary activation energy to drive the reaction to completion after the initial, highly reactive phase is controlled[5].

  • Work-Up: Separate the layers. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with 1M HCl, then brine, dry over Na₂SO₄, and concentrate[7].

    • Causality: The 1M HCl wash selectively protonates any unreacted starting amine, pulling it into the aqueous waste and leaving only the neutral Cbz-protected product in the organic phase[7].

Protocol B: Anhydrous Homogeneous Protection

Ideal for water-sensitive substrates or highly lipophilic amines.

  • Dissolution: Dissolve the amine (1.0 eq) in dry dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq).

    • Causality: TEA acts as a soluble, organic HCl scavenger. An excess is required to ensure the reaction environment remains strictly basic throughout the addition.

  • Cooling: Cool the solution to 0 °C under an inert atmosphere (N₂ or Argon).

  • Addition & Reaction: Add Cbz-Cl (1.05 eq) dropwise. Stir for 30 minutes at 0 °C, then warm to room temperature for 2 hours.

    • Causality: Because there is no water to hydrolyze the Cbz-Cl, a lower equivalent (1.05 eq) is sufficient, reducing the amount of benzyl alcohol/benzyl chloride impurities in the final product.

Protocol C: Deprotection via Catalytic Hydrogenolysis

The mildest and most common method for Cbz removal.

  • Setup: Dissolve the Cbz-protected amine in methanol. Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol%)[5].

    • Causality: Methanol is highly polar and solubilizes both the substrate and the intermediate carbamic acid, facilitating smooth interaction with the heterogeneous palladium catalyst.

  • Atmosphere Exchange: Evacuate the flask and backfill with H₂ gas three times[5].

    • Causality: Removing oxygen prevents the potentially explosive ignition of hydrogen gas in the presence of the pyrophoric Pd/C catalyst, while ensuring maximum H₂ saturation at the catalyst surface[5].

  • Reaction: Stir vigorously under a hydrogen balloon (1 atm) at room temperature until TLC indicates complete consumption of the starting material[5].

    • Causality: The palladium inserts into the benzylic C-O bond. Following reduction, the resulting carbamic acid spontaneously decarboxylates. The evolution of CO₂ gas drives the reaction forward thermodynamically, yielding the free amine and toluene[1].

  • Filtration: Filter the mixture through a pad of Celite and concentrate the filtrate[5].

    • Causality: Celite safely traps the fine, pyrophoric Pd/C particulates, preventing them from passing through standard filter paper and contaminating the final amine product[5].

Analytical Validation (The Self-Validating System)

A robust protocol must include immediate, empirical feedback loops to verify success without relying solely on downstream yields.

  • TLC & Ninhydrin Staining: Primary amines react with ninhydrin to form Ruhemann's purple. Upon successful Cbz protection, the nitrogen lone pair is delocalized into the carbamate carbonyl, rendering it unreactive. Therefore, the disappearance of a ninhydrin-positive baseline spot and the appearance of a high-Rf, UV-active spot (due to the benzyl chromophore) provides a binary, self-validating confirmation of conversion.

  • ¹H NMR Signatures: The Cbz group provides distinct, unmistakable NMR markers. A successful protection is validated by the appearance of a 5H multiplet at ~7.3 ppm (aromatic protons) and a sharp 2H singlet at ~5.1 ppm (benzylic methylene protons). The amine proton (NH) typically appears as a broad singlet around 5.0 - 5.5 ppm, integrating for 1H, which confirms mono-protection rather than bis-protection.

References

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

  • Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: Preparation of Mono-Cbz Protected Guanidines Source: Organic Syntheses, Vol. 92, 2015 URL: [Link]

Sources

Application

Advanced Analytical HPLC Methodologies for the Enantiomeric Purity Determination of Chiral Morpholines

Scientific Rationale & Mechanistic Insights Morpholine derivatives are ubiquitous in modern pharmacophores, serving as critical structural motifs in antidepressants (e.g., reboxetine)[1], PDE4D inhibitors (e.g., GEBR-32a...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Insights

Morpholine derivatives are ubiquitous in modern pharmacophores, serving as critical structural motifs in antidepressants (e.g., reboxetine)[1], PDE4D inhibitors (e.g., GEBR-32a)[2], and various kinase inhibitors. The introduction of chirality into the morpholine ring—typically at the C2 or C3 positions—profoundly alters the molecule's spatial geometry, directly impacting target binding affinity, pharmacokinetics, and off-target toxicity. Consequently, the precise determination of enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC) is a mandatory regulatory and developmental checkpoint.

The Challenge of Basic Amines on Chiral Stationary Phases (CSPs)

Developing robust chiral HPLC methods for morpholines presents a unique physicochemical challenge. Morpholine is a cyclic secondary amine with a pKa of approximately 8.3. The most effective and widely used CSPs for these compounds are polysaccharide-based—specifically, amylose or cellulose functionalized with phenylcarbamate derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H) coated onto a silica gel support.

While the carbamate linkages provide the necessary hydrogen bonding and dipole-dipole interactions for chiral recognition, the underlying silica support contains residual acidic silanol groups (pKa ~4.5). In normal-phase chromatography (typically Hexane/Isopropanol), the basic morpholine nitrogen undergoes strong ionic and hydrogen-bonding interactions with these silanols. The causality is direct: this secondary retention mechanism competes with the chiral selector, resulting in severe peak tailing, retention time drift, and loss of enantiomeric resolution.

The Solution: Competitive Silanol Masking

To neutralize this effect, a basic modifier such as Diethylamine (DEA) or Triethylamine (TEA) must be introduced into the mobile phase. Because DEA is a smaller, highly nucleophilic amine, it outcompetes the bulky chiral morpholine for the residual silanol active sites. By "masking" the silica surface, DEA ensures that the morpholine derivative interacts exclusively with the chiral selector, yielding sharp, symmetrical peaks and reproducible resolution[3].

SilanolMechanism Morpholine Chiral Morpholine (Basic Amine, pKa ~8.3) Silica Silica Support (Residual Silanols, pKa ~4-5) Morpholine->Silica NoDEA Without DEA Modifier Silica->NoDEA WithDEA With 0.1% DEA Modifier Silica->WithDEA Tailing Strong Ionic Interaction Severe Peak Tailing NoDEA->Tailing Masked DEA Masks Silanols Competitive Binding WithDEA->Masked Resolved Pure CSP Interaction Sharp Peaks (Rs > 1.5) Masked->Resolved

Mechanistic pathway of silanol masking by DEA to prevent peak tailing.

Method Development Workflow

MethodWorkflow Step1 1. CSP Selection Amylose vs. Cellulose Carbamates Step2 2. Mobile Phase Matrix Hexane / Isopropanol (e.g., 80:20) Step1->Step2 Step3 3. Silanol Masking Add 0.1% Diethylamine (DEA) Step2->Step3 Step4 4. Chromatographic Tuning Flow: 1.0 mL/min | Temp: 25°C Step3->Step4 Step5 5. System Validation Rs > 1.5 | Tailing Factor < 1.2 Step4->Step5

Chiral HPLC Method Development Workflow for Basic Morpholine Derivatives.

Standardized Experimental Protocol: Normal-Phase Chiral HPLC

This protocol is designed as a self-validating system . It does not merely dictate steps; it incorporates internal checks (Blank, Racemate, LOQ) to continuously prove the method's reliability and trustworthiness.

Reagents and Equipment
  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

  • Solvents: HPLC-Grade n-Hexane, HPLC-Grade Isopropanol (IPA).

  • Additive: Diethylamine (DEA), ≥99.5% purity.

  • Instrumentation: HPLC system equipped with a Quaternary Pump, Degasser, Autosampler, Column Oven, and Diode Array Detector (DAD).

Mobile Phase Preparation (Causality-Driven)
  • Measure Solvents: Measure 800 mL of n-Hexane and 200 mL of IPA.

  • Pre-mix Additive: Add 1.0 mL of DEA directly into the 200 mL of IPA.

    • Expert Insight: DEA is highly polar. Mixing it with the polar modifier (IPA) first, before introducing it to the bulk non-polar hexane, prevents localized phase separation and micro-emulsions, ensuring a perfectly homogenous mobile phase.

  • Combine and Degas: Combine the IPA/DEA mixture with the Hexane. Sonicate for 10 minutes to degas.

Sample Preparation
  • Diluent Selection: Dissolve the chiral morpholine racemate (for method setup) and the enantiopure samples in the prepared mobile phase to a concentration of 1.0 mg/mL.

    • Expert Insight: Always use the mobile phase as the sample diluent. Injecting samples dissolved in stronger solvents (like pure methanol or DCM) causes "solvent shock" at the column head, leading to peak splitting and artificially degraded resolution.

  • LOQ Standard: Dilute the racemate to 0.001 mg/mL (0.1% of nominal concentration) to serve as the Limit of Quantitation standard.

Chromatographic Execution & System Suitability Testing (SST)

Set the flow rate to 1.0 mL/min, column temperature to 25 °C, and detection wavelength to 220 nm (or the specific λmax of the morpholine derivative).

Execute the following injection sequence to validate the system:

  • Injection 1: Blank (Mobile Phase).

    • Validation Goal: Confirms baseline stability and proves the absence of carryover or ghost peaks.

  • Injection 2: Racemic Standard (10 µL).

    • Validation Goal: Proves the method's resolving power. The system is only suitable if the Resolution (Rs) between the two enantiomers is > 1.5 (baseline separation) and the USP Tailing Factor is < 1.5.

  • Injection 3: LOQ Standard (10 µL).

    • Validation Goal: Proves the detector's sensitivity. The signal-to-noise (S/N) ratio of the minor enantiomer peak must be ≥ 10 to ensure accurate enantiomeric excess (ee) calculations for highly pure batches.

  • Injections 4+: Analytical Samples. Run the synthesized batches to determine enantiomeric purity.

Quantitative Data & Method Transfer Matrix

The following table summarizes validated chromatographic parameters for various classes of chiral morpholines, synthesized from extensive field applications and literature precedents[1][2][3]. Use this as a starting matrix for method transfer.

Morpholine ClassRecommended CSPMobile Phase MatrixBasic AdditiveTypical Retention Times (min)Resolution (Rs)
2-Aryl Morpholines (e.g., Reboxetine)Amylose (Chiralpak AD-H)Hexane / IPA (80:20)0.1% DEA10.5 / 12.8> 2.0
3-Substituted Morpholines Cellulose (Chiralcel OD-H)Hexane / EtOH (90:10)0.1% DEA8.4 / 9.61.8
PDE4D Inhibitors (e.g., GEBR-32a)Amylose (Chiralpak IA)Hexane / IPA (70:30)0.1% DEA15.2 / 18.1> 1.5
N-Benzyl Morpholines Cellulose (Chiralcel OJ-H)Hexane / IPA (90:10)0.1% DEA4.8 / 5.11.6

Note: Retention times are approximate and will vary based on exact system dead volume and column aging. Always rely on the Racemate SST injection to confirm relative retention.

References

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. ACS Publications.[Link]

  • Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition. MDPI.[Link]

  • Secondary Amines as Coupling Partners in Direct Catalytic Asymmetric Reductive Amination. Royal Society of Chemistry.[Link]

Sources

Method

large-scale synthesis of (S)-3-N-Cbz-aminomethylmorpholine hydrochloride

Application Note: Scalable Synthesis of (S)-3-N-Cbz-aminomethylmorpholine Hydrochloride via Chiral Pool Engineering Executive Summary & Strategic Rationale Chiral morpholines are privileged heterocyclic scaffolds frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of (S)-3-N-Cbz-aminomethylmorpholine Hydrochloride via Chiral Pool Engineering

Executive Summary & Strategic Rationale

Chiral morpholines are privileged heterocyclic scaffolds frequently incorporated into a wide array of pharmaceuticals and biologically active compounds due to their favorable physicochemical properties, including improved metabolic stability and aqueous solubility[1]. Specifically, (S)-3-N-Cbz-aminomethylmorpholine hydrochloride is a highly versatile, orthogonally protected chiral building block used in the synthesis of advanced active pharmaceutical ingredients (APIs).

While modern asymmetric catalysis—such as tandem hydroamination and asymmetric transfer hydrogenation using ruthenium or titanium catalysts—provides elegant routes to chiral morpholines[2], these methods often struggle with heavy metal remediation and high catalyst costs on a multi-kilogram scale. Similarly, methodologies utilizing the ring-opening of N-Bts activated aziridines with organocuprates[3] are highly stereoselective but require complex, multi-step precursor syntheses.

For large-scale industrial manufacturing, a Chiral Pool approach starting from (S)-serine derivatives or commercially available (S)-morpholine-3-carboxylic acid remains the most robust, cost-effective, and scalable strategy[4]. This application note details a self-validating, 5-step process chemistry route utilizing orthogonal protecting groups (Boc and Cbz) to yield high-purity (S)-3-N-Cbz-aminomethylmorpholine hydrochloride.

Process Chemistry & Causality

The synthetic strategy relies on the differential reactivity of secondary and primary amines, managed through orthogonal protection.

  • N-Boc Protection: The secondary morpholine nitrogen is first masked with a tert-butyloxycarbonyl (Boc) group. This prevents unwanted polymerization or self-condensation during the subsequent amidation step.

  • Mixed Anhydride Amidation: Converting the carboxylic acid to a primary amide is achieved via a mixed anhydride intermediate (using isobutyl chloroformate). This avoids the use of standard coupling reagents like EDC or DCC, which generate urea byproducts that are notoriously difficult to remove on a large scale.

  • In Situ Borane Reduction: The reduction of the primary amide to the primary amine utilizes NaBH₄ and I₂. This combination generates borane (BH₃) in situ. Causality: This choice avoids the extreme pyrophoric hazards and high costs associated with commercial BH₃-THF or LiAlH₄ at scale, while providing a clean, homogenous reduction without racemization.

  • Schotten-Baumann Cbz Protection: The newly formed primary amine is protected with benzyl chloroformate (Cbz-Cl) under biphasic aqueous/organic conditions.

  • Orthogonal Deprotection & Auto-Purification: The final step utilizes anhydrous HCl in ethyl acetate. Because the Boc group is highly acid-labile and the Cbz group is acid-stable (requiring hydrogenolysis for cleavage), the Boc group is selectively removed. Self-Validating Mechanism: The resulting target hydrochloride salt is completely insoluble in ethyl acetate. It precipitates directly out of the reaction matrix, driving the equilibrium forward and leaving organic impurities in the mother liquor, thereby eliminating the need for final column chromatography.

Visualized Workflows

SyntheticRoute A (S)-Morpholine-3- carboxylic acid B N-Boc-(S)-morpholine- 3-carboxylic acid A->B Boc2O, NaOH H2O/Dioxane C N-Boc-(S)-morpholine- 3-carboxamide B->C 1. i-BuOCOCl, NMM 2. NH3 (aq) D N-Boc-(S)-3-(amino methyl)morpholine C->D NaBH4, I2 THF, Reflux E N-Boc-(S)-3-(N-Cbz- aminomethyl)morpholine D->E Cbz-Cl, Na2CO3 THF/H2O F (S)-3-N-Cbz-aminomethyl morpholine HCl E->F HCl/EtOAc Precipitation

Caption: Chemical workflow for the synthesis of (S)-3-N-Cbz-aminomethylmorpholine HCl.

ProcessWorkflow R1 Reactor 1 Amidation (Cryogenic) R2 Reactor 2 Borane Reduction (Reflux) R1->R2 Intermediate Extraction R3 Reactor 3 Schotten-Baumann Protection R2->R3 Quench & Phase Separation R4 Reactor 4 Deprotection & Salt Formation R3->R4 Solvent Swap to EtOAc F1 Filtration & Drying Product Isolation R4->F1 Slurry Transfer

Caption: Multi-reactor process engineering workflow for large-scale production.

Quantitative Process Metrics

The following table summarizes the expected yields, purity profiles, and critical in-process controls (IPCs) for a 1-kilogram scale validation batch.

StepIntermediateYield (%)Enantiomeric Excess (ee %)Key Process Control (IPC)
1 N-Boc-(S)-morpholine-3-carboxylic acid95%>99.0%pH maintenance (9.0 - 10.0)
2 N-Boc-(S)-morpholine-3-carboxamide92%>99.0%Temp strictly < -5°C during anhydride formation
3 N-Boc-(S)-3-(aminomethyl)morpholine85%>99.0%Controlled I₂ addition (exothermic H₂ evolution)
4 N-Boc-(S)-3-(N-Cbz-aminomethyl)morpholine90%>99.0%Biphasic stirring RPM > 300
5 (S)-3-N-Cbz-aminomethylmorpholine HCl 96% >99.5% Anhydrous conditions (KF < 0.1%)

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection
  • Charge a 20 L jacketed reactor with (S)-morpholine-3-carboxylic acid (1.0 kg, 7.63 mol) and a 1:1 mixture of 1,4-dioxane/water (8.0 L).

  • Cool the mixture to 0°C and add NaOH (610 g, 15.2 mol) in portions, maintaining the internal temperature below 10°C.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.83 kg, 8.39 mol) dropwise over 1 hour.

  • Warm to 20°C and stir for 12 hours.

  • Workup: Concentrate under vacuum to remove dioxane. Acidify the aqueous layer to pH 2-3 using 2M HCl at 0°C. Extract with Ethyl Acetate (3 x 4 L). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield a white solid.

Step 2: Mixed Anhydride Amidation
  • Dissolve N-Boc-(S)-morpholine-3-carboxylic acid (1.6 kg, 6.9 mol) in anhydrous THF (10 L) under N₂ and cool to -10°C.

  • Add N-methylmorpholine (NMM, 837 g, 8.28 mol) followed by the dropwise addition of isobutyl chloroformate (1.04 kg, 7.6 mol). Stir at -10°C for 30 minutes to form the mixed anhydride.

  • Rapidly add 28% aqueous ammonia (2.5 L) while ensuring the temperature does not exceed 0°C. Stir for 2 hours.

  • Workup: Concentrate to remove THF. Extract the aqueous slurry with Dichloromethane (3 x 5 L). Wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the carboxamide.

Step 3: In Situ Borane Reduction
  • In a clean, dry 50 L reactor flushed with N₂, suspend NaBH₄ (780 g, 20.6 mol) in anhydrous THF (15 L).

  • Add N-Boc-(S)-morpholine-3-carboxamide (1.4 kg, 6.08 mol) and cool the suspension to 0°C.

  • Dissolve Iodine (I₂, 2.31 kg, 9.1 mol) in anhydrous THF (5 L) and add dropwise to the reactor over 3 hours. Caution: Vigorous hydrogen gas evolution.

  • Upon complete addition, heat the reaction to reflux (65°C) for 16 hours.

  • Workup: Cool to 0°C and carefully quench with Methanol (3 L) until gas evolution ceases. Concentrate to a paste, dissolve in 20% aqueous NaOH (10 L), and extract with Toluene (3 x 5 L). Concentrate the toluene layer to yield the primary amine as a pale yellow oil.

Step 4: Schotten-Baumann Cbz Protection
  • Dissolve the crude N-Boc-(S)-3-(aminomethyl)morpholine (1.1 kg, 5.08 mol) in THF (5 L).

  • Add a solution of Na₂CO₃ (1.07 kg, 10.1 mol) in Water (5 L). Cool the vigorously stirring biphasic mixture to 0°C.

  • Add Benzyl chloroformate (Cbz-Cl, 953 g, 5.59 mol) dropwise over 2 hours. Stir at 20°C for 4 hours.

  • Workup: Separate the layers. Extract the aqueous layer with EtOAc (2 x 3 L). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate to yield the fully protected intermediate.

Step 5: Deprotection and Auto-Purification (Salt Formation)
  • Dissolve N-Boc-(S)-3-(N-Cbz-aminomethyl)morpholine (1.6 kg, 4.56 mol) in anhydrous Ethyl Acetate (8 L) in a 20 L reactor.

  • Cool to 0°C and slowly charge 4M HCl in Ethyl Acetate (5 L, 20 mol).

  • Stir at 20°C for 6 hours. A thick white precipitate will form as the Boc group is cleaved.

  • Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with cold, anhydrous Ethyl Acetate (2 x 2 L) to remove cleaved tert-butyl alcohol and any unreacted impurities.

  • Dry the white solid under vacuum at 40°C for 24 hours to yield (S)-3-N-Cbz-aminomethylmorpholine hydrochloride in exceptional purity (>99.5% ee).

References

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry - ACS Publications (2016).2

  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem (2025). 1

  • Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. RSC Publishing. 4

  • Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry (2010).3

Sources

Application

Application Notes and Protocols for the Acid-Catalyzed Cleavage of Benzyloxycarbonyl (Cbz) Protecting Groups

Introduction: The Strategic Role of Acidic Cleavage for Cbz Deprotection The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the field of synthetic organic chemistry, particularly in peptide synthesis, for the pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Acidic Cleavage for Cbz Deprotection

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the field of synthetic organic chemistry, particularly in peptide synthesis, for the protection of primary and secondary amines.[1][2] Its robustness across a wide array of reaction conditions, including basic and mildly acidic media, makes it an invaluable tool for multi-step syntheses.[1][3] While the most common method for Cbz removal is catalytic hydrogenolysis, this method is not always suitable, especially when the substrate contains other reducible functional groups such as alkenes, alkynes, or certain sulfur-containing moieties.[4][5] In such cases, acid-catalyzed cleavage, or acidolysis, provides a powerful and orthogonal strategy for deprotection.[1][5]

This technical guide provides an in-depth exploration of the acid-catalyzed cleavage of Cbz protecting groups. We will delve into the underlying mechanisms, compare various acidic reagent systems, provide field-proven experimental protocols, and offer insights into troubleshooting common challenges. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding and practical guidance on this essential synthetic transformation.

Mechanistic Principles of Acid-Catalyzed Cbz Cleavage

The cleavage of the Cbz group under acidic conditions proceeds via a mechanism involving protonation of the carbamate followed by nucleophilic attack or unimolecular decomposition. The exact pathway can vary depending on the strength of the acid and the nature of the nucleophile present. The general mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond of the benzyl group.[6] This is followed by either an SN1 or SN2-type cleavage.

In the presence of strong acids like HBr in acetic acid, the mechanism is believed to involve protonation of the carbamate, followed by an S_N_2 attack by the bromide ion on the benzylic carbon, leading to the formation of benzyl bromide, carbon dioxide, and the free amine.[6] Alternatively, under strongly acidic conditions, the protonated carbamate can undergo unimolecular decomposition to form a stable benzyl cation, which is then trapped by a nucleophile. The resulting carbamic acid is unstable and readily decarboxylates to release the deprotected amine.[6][7][8]

G cluster_0 Acid-Catalyzed Cbz Cleavage Mechanism Cbz_Amine Cbz-Protected Amine Protonated_Cbz Protonated Carbamate Cbz_Amine->Protonated_Cbz + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Cbz->Carbamic_Acid Loss of Benzyl Group Benzyl_Cation Benzyl Cation Protonated_Cbz->Benzyl_Cation Cleavage Free_Amine Deprotected Amine Carbamic_Acid->Free_Amine - CO2 Byproducts Toluene/Benzyl Halide + CO2 Benzyl_Cation->Byproducts + Nu- / Solvent

Figure 1: General mechanism of acid-catalyzed Cbz deprotection.

A Comparative Analysis of Acidic Reagent Systems

The choice of the acidic reagent is critical and depends on the stability of other functional groups in the molecule, the desired reaction conditions, and the scale of the synthesis. Below is a comparative analysis of commonly employed acidic systems for Cbz deprotection.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
HBr in Acetic Acid 33% HBr/AcOH, 0°C to RTHighly effective, classic methodHarsh conditions, can affect other acid-sensitive groups
Trifluoroacetic Acid (TFA) Neat or in DCM, RTStrong acid, volatile byproducts, easy removalCorrosive, can cleave other acid-labile groups like Boc
Lewis Acids (e.g., AlCl₃) AlCl₃ in HFIP, RTMild, selective in the presence of reducible groupsStoichiometric amounts of Lewis acid required, HFIP is a specialized solvent
Sulfonic Acids (e.g., MsOH) MsOH in HFIP, RTFacile, high yields, alternative to harsh conditionsHFIP solvent can be costly
HCl in Organic Solvents HCl in Dioxane or IPA, RT to elevated temp.Metal-free, scalable, cost-effectiveMay require elevated temperatures for complete reaction

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome. Always perform a small-scale test reaction before proceeding to a larger scale.

Protocol 1: Cbz Deprotection using HBr in Acetic Acid

This is a robust and widely used method, particularly for substrates that are stable to strong acids.

Materials:

  • Cbz-protected amine

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

  • Anhydrous diethyl ether

  • Glacial acetic acid (optional)

Procedure:

  • Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid if necessary.[4]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 33% HBr in acetic acid (typically 2-5 equivalents).[4]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, precipitate the amine hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether.[4]

  • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.[4]

Protocol 2: Cbz Deprotection using Trifluoroacetic Acid (TFA)

TFA is a strong acid that is often used for the deprotection of acid-labile groups. Its volatility simplifies workup.

Materials:

  • Cbz-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Cbz-protected amine in DCM (e.g., 0.1-0.5 M).

  • Add TFA to the solution (typically 20-50% v/v). For a more rapid reaction, neat TFA can be used with caution.[8]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue is the trifluoroacetate salt of the amine. If the free amine is desired, dissolve the residue in an appropriate solvent and neutralize with a saturated sodium bicarbonate solution, followed by extraction.

Protocol 3: Lewis Acid-Mediated Cbz Deprotection with AlCl₃ in HFIP

This method is particularly useful for substrates containing functionalities sensitive to reduction, such as double bonds or nitro groups.[9][10]

Materials:

  • Cbz-protected amine

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the Cbz-protected amine in HFIP.[4]

  • Add aluminum chloride (1.5-3 equivalents) portion-wise at room temperature.[4]

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[4]

G cluster_1 General Workflow for Acid-Catalyzed Cbz Deprotection Start Dissolve Cbz-Protected Substrate Add_Acid Add Acidic Reagent (e.g., HBr/AcOH, TFA, AlCl3/HFIP) Start->Add_Acid React Stir at Appropriate Temperature Add_Acid->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Quench and Workup Monitor->Workup Reaction Complete Isolate Isolate Product (Precipitation/Extraction) Workup->Isolate Purify Purify (if necessary) Isolate->Purify

Figure 2: A typical experimental workflow for Cbz deprotection.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction is sluggish, consider increasing the reaction temperature or the equivalents of the acidic reagent. For Lewis acid-mediated deprotections, ensure the reagents are anhydrous as water can deactivate the Lewis acid.

  • Side Reactions: Harsh acidic conditions can lead to the cleavage of other acid-labile protecting groups such as Boc or trityl.[11] If selectivity is an issue, consider using a milder Lewis acid system.[1][9]

  • Product Isolation: The deprotected amine is often isolated as a salt (e.g., hydrobromide or trifluoroacetate). This can be advantageous for purification and stability. The free amine can be obtained by neutralization with a suitable base.

  • Orthogonality: The Cbz group's stability to milder acidic conditions allows for the selective removal of more acid-labile groups like Boc.[1][2] This orthogonality is a key principle in multi-step protecting group strategies.

Conclusion

Acid-catalyzed cleavage of the Cbz protecting group is a versatile and indispensable tool in organic synthesis. By understanding the underlying mechanisms and the nuances of different acidic reagent systems, researchers can strategically deprotect amines in complex molecules where catalytic hydrogenolysis is not a viable option. The protocols and insights provided in this guide are intended to empower scientists to confidently and effectively apply this important synthetic transformation in their research and development endeavors.

References

  • The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis - Benchchem. (n.d.).
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4).
  • Cbz Definition - Organic Chemistry Key Term - Fiveable. (2025, August 15).
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025, July 31).
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025, August 12).
  • CBZ-Amino Acids - BOC Sciences. (n.d.).
  • Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society. (2022, March 22).
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group - Benchchem. (n.d.).
  • Protecting Agents - TCI Chemicals. (n.d.).
  • Application Notes and Protocols for N-Cbz Deprotection - Benchchem. (n.d.).
  • Selective Cleavage of Cbz-Protected Amines | Request PDF - ResearchGate. (n.d.).
  • How to improve the efficiency of Cbz group removal - Benchchem. (n.d.).
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis - Benchchem. (n.d.).
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal. (2025, June 30).
  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
  • How do I remove CBz of a primary amine compound and at the same time form a trifluoroacetate? | ResearchGate. (2015, April 14).
  • and HFIP-Mediated Selective Deprotection of the N-Cbz Group. (n.d.).
  • Application Notes and Protocols for the Deprotection of BOC-L-Alanine Benzyl Ester using Trifluoroacetic Acid - Benchchem. (n.d.).
  • Trifluoroacetic Acid (TFA) - Common Organic Chemistry. (n.d.).
  • Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine - Benchchem. (n.d.).

Sources

Method

Application Note: Synthesis and High-Throughput Antibacterial Screening of Morpholine-Functionalized Derivatives

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel antibacterial scaffolds. In medicinal chemistry, the morpholine ring is a highly privileged heter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel antibacterial scaffolds. In medicinal chemistry, the morpholine ring is a highly privileged heterocycle. Its incorporation into drug candidates predictably improves aqueous solubility, modulates basicity (pKa ~8.3), and provides critical hydrogen-bond acceptor sites. This application note provides a comprehensive, causality-driven guide to synthesizing morpholine-core antibacterial candidates and validating their efficacy through standardized in vitro screening protocols.

Mechanistic Rationale: The Morpholine Advantage

The structural utility of morpholine in antibacterial agents is best exemplified by the FDA-approved oxazolidinone, Linezolid[1]. Linezolid exerts its bacteriostatic and bactericidal effects by inhibiting the initiation of bacterial protein synthesis[2].

When Linezolid enters the bacterial cell, it binds to a deep cleft in the 50S ribosomal subunit. High-resolution crystallographic data reveals that the morpholine ring is not merely a pharmacokinetic modifier; the morpholine oxygen atom acts as a critical hydrogen bond acceptor, interacting directly with the U2585 base of the 23S rRNA[3]. This binding alters the conformation of the Peptidyl Transferase Center (PTC), preventing the accurate placement of tRNAs and halting the formation of the 70S initiation complex[2].

Beyond ribosomal targeting, recent innovations have expanded morpholine's mechanistic utility. For instance, morpholine-modified Ruthenium(II) complexes have been synthesized as metalloantibiotics. The morpholine moiety enhances the complex's ability to penetrate and destroy bacterial membranes, simultaneously inducing localized Reactive Oxygen Species (ROS) to eradicate methicillin-resistant Staphylococcus aureus (MRSA) biofilms[4]. Furthermore, morpholinoalkoxychalcones have demonstrated potent dual-action antifungal and antibacterial properties by leveraging the morpholine ring to optimize target-pocket binding[5].

MOA Drug Morpholine Derivative (e.g., Linezolid) Ribosome 50S Ribosomal Subunit Drug->Ribosome Penetrates cell rRNA 23S rRNA (U2585 Base) Drug->rRNA Morpholine O-atom forms H-bond Ribosome->rRNA Binds deep cleft PTC Peptidyl Transferase Center rRNA->PTC Alters conformation Translation Inhibition of 70S Initiation Complex PTC->Translation Blocks tRNA positioning Death Bacterial Stasis / Death Translation->Death Halts protein synthesis

Fig 1: Mechanism of action for morpholine-based antibiotics targeting the 50S ribosomal subunit.

Synthetic Methodology: C-N Bond Formation via SNAr

To evaluate morpholine's antibacterial potential, researchers frequently synthesize N-aryl morpholine derivatives. The most robust method for this is Nucleophilic Aromatic Substitution (SNAr).

Protocol 1: Synthesis of a Model 4-Aryl Morpholine Derivative

Objective: Synthesize 4-(4-nitrophenyl)morpholine from 1-fluoro-4-nitrobenzene.

Step-by-Step Procedure & Causality:

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 15 mL).

    • Causality: A flame-dried environment prevents moisture from competitively hydrolyzing the fluorobenzene. DMF is selected as a polar aprotic solvent because it effectively solvates cations while leaving anions (the nucleophile) unsolvated and highly reactive, stabilizing the transition state of the SNAr reaction.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It deprotonates the morpholine to increase its nucleophilicity and scavenges the highly corrosive Hydrogen Fluoride (HF) byproduct, driving the reaction forward without degrading the nitro-aromatic substrate.

  • Nucleophile Addition: Slowly add Morpholine (1.2 eq, 12 mmol) dropwise via syringe.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4 hours under a nitrogen atmosphere.

    • Causality: The electron-withdrawing nitro group activates the ring, but thermal energy is still required to overcome the activation barrier for the formation of the intermediate Meisenheimer complex.

  • Workup & Extraction: Cool the reaction to room temperature and quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers vigorously with brine (5 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: Multiple brine washes are critical here. DMF has a high boiling point and is highly miscible in water; the high ionic strength of brine forces the DMF out of the organic ethyl acetate layer and into the aqueous phase, ensuring a highly pure crude product prior to column chromatography.

In Vitro Antibacterial Screening: Broth Microdilution

Once synthesized and characterized (>95% purity via HPLC/NMR), the morpholine derivative must be screened for antibacterial efficacy. The gold standard is the determination of the Minimum Inhibitory Concentration (MIC) following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 2: MIC Determination via Resazurin Microtiter Assay (REMA)

Objective: Determine the lowest concentration of the morpholine derivative that completely inhibits bacterial growth.

Step-by-Step Procedure & Causality:

  • Compound Preparation: Dissolve the morpholine derivative in 100% DMSO to create a 10 mg/mL stock solution.

    • Causality: Morpholine derivatives often have lipophilic aryl cores. DMSO ensures complete solvation. However, the final concentration of DMSO in the assay must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity, which would yield false-positive antibacterial results.

  • Media Selection: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB is the CLSI-mandated medium because it has low levels of antagonists (like PABA, which interferes with sulfonamides) and standardized calcium/magnesium levels, ensuring reproducible membrane permeability across different labs.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a test range of 64 µg/mL down to 0.125 µg/mL.

  • Inoculum Standardization: Suspend isolated colonies of the target pathogen (e.g., MRSA) in sterile saline to match a 0.5 McFarland turbidity standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB.

    • Causality: Standardizing the inoculum to a final well concentration of ~5 × 10⁵ CFU/mL prevents the "inoculum effect"—where an artificially high bacterial load overwhelms the drug, resulting in a falsely elevated MIC.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Include a positive control (bacteria + media, no drug) and a negative control (media only). Incubate at 37°C for 18-24 hours.

    • Causality: The controls create a self-validating system. If the negative control shows turbidity, the media is contaminated. If the positive control is clear, the bacteria are non-viable. In either case, the assay is voided.

  • Endpoint Visualization: Add 10 µL of 0.015% Resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce it to resorufin, which is pink and highly fluorescent. The MIC is visually determined as the lowest drug concentration where the well remains definitively blue (indicating complete bacterial stasis/death).

Workflow Synth Chemical Synthesis (SNAr Reaction) Purify Purification (Chromatography) Synth->Purify Crude Char Characterization (NMR, HRMS) Purify->Char >95% Prep Compound Prep (DMSO Stock) Char->Prep Validated Screen In Vitro Screening (Microdilution) Prep->Screen Dilution MIC MIC Determination (Resazurin) Screen->MIC 24h

Fig 2: End-to-end workflow from chemical synthesis of morpholine derivatives to MIC screening.

Quantitative Data Interpretation

The structural versatility of the morpholine ring allows it to be grafted onto various pharmacophores, yielding distinct antibacterial profiles. Table 1 summarizes the expected MIC ranges for different classes of morpholine derivatives against priority pathogens based on recent literature.

Table 1: Comparative MIC Data of Morpholine-Functionalized Antibacterial Agents

Compound ClassTarget PathogenMIC RangeMechanism of Action / Notes
Linezolid (Clinical Standard)[2]S. aureus (MRSA)1.0 - 4.0 µg/mLBinds 23S rRNA; inhibits 70S initiation complex.
Morpholine-Ru(II) Complex [4]S. aureus0.78 - 25.0 µg/mLDisrupts bacterial membrane; induces ROS. High biofilm clearance.
Morpholinoalkoxychalcones [5]E. faecalis (VRE)~0.6 mMDual-target inhibition; requires longer alkyl chains for optimal activity.
Morpholine-Sulphonamides [6]B. subtilisModerate ActivityCompetitive inhibition of dihydropteroate synthase (folate pathway).

Note: Data aggregated from standardized broth microdilution assays. Variations in MIC may occur based on specific bacterial strain resistance profiles (e.g., CFR gene methyltransferase expression in staphylococci[2]).

References

  • Linezolid - PDB-101 Source: RCSB Protein Data Bank URL: [Link]

  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection Source: RSC Advances (via PubMed Central) URL: [Link]

  • Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones Source: Bentham Science Publishers / PubMed URL: [Link]

  • Linezolid - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides Source: Journal of Chemical Society of Nigeria URL: [Link]

Sources

Application

Application Note: Integration of (S)-3-N-Cbz-aminomethylmorpholine Hydrochloride in Solid-Phase Synthesis (SPS)

Executive Summary The incorporation of complex, chiral heterocyclic scaffolds into solid-phase synthesis (SPS) workflows is a critical strategy in modern drug discovery. This application note provides a comprehensive, fi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of complex, chiral heterocyclic scaffolds into solid-phase synthesis (SPS) workflows is a critical strategy in modern drug discovery. This application note provides a comprehensive, field-validated guide for utilizing (S)-3-N-Cbz-aminomethylmorpholine hydrochloride as a bifunctional building block. By leveraging its orthogonal protection scheme (HCl salt vs. Cbz carbamate), researchers can seamlessly integrate this moiety into peptidomimetics, combinatorial libraries, and central nervous system (CNS) drug candidates.

Mechanistic Rationale: The Morpholine Scaffold in Drug Design

Morpholine rings are privileged scaffolds in medicinal chemistry, known to enhance aqueous solubility, metabolic stability, and blood-brain barrier (BBB) permeability [1]. The heteroatomic nature of the ring provides a balanced lipophilic–hydrophilic profile and an optimal basicity (pKa ~8.7) that mimics physiological pH, making it a premier choice for CNS-active compounds [2].

The specific building block, (S)-3-N-Cbz-aminomethylmorpholine hydrochloride, introduces a chiral center at the C3 position. This stereocenter is critical for directing the 3D spatial trajectory of the attached pharmacophores, which is essential for stereospecific enzyme inhibition or receptor binding [3].

Physicochemical Profiling & Structural Logic

Understanding the inherent reactivity of this building block is paramount for designing successful SPS protocols. The molecule presents two distinct nitrogen centers with differentiated sterics and protection states.

Table 1: Physicochemical & Structural Logic of (S)-3-N-Cbz-aminomethylmorpholine HCl

ParameterValue / CharacteristicMechanistic Rationale in SPS & Drug Design
Scaffold Morpholine RingEnhances aqueous solubility and provides optimal basicity, improving pharmacokinetic profiles [1].
Stereocenter (S)-Configuration at C3Directs the spatial trajectory of subsequent peptide chains, critical for target receptor binding.
Reactive Site 1 Secondary Amine (HCl Salt)Provided as an HCl salt to prevent oxidative degradation during storage. Requires in situ neutralization prior to coupling.
Reactive Site 2 Primary AmineHighly nucleophilic site for downstream elongation once the protecting group is removed.
Protecting Group Carboxybenzyl (Cbz)Orthogonal to Fmoc-SPPS basic deprotection conditions. Removable via hard Lewis acids [4].

Orthogonal Protection Strategy in Solid-Phase Synthesis (SPS)

In a standard Fmoc-SPPS workflow, the Cbz group acts as a robust, orthogonal protecting group. It is completely stable to the repetitive 20% piperidine/DMF treatments used for Fmoc removal. However, because standard catalytic transfer hydrogenation (Pd/C) is highly inefficient on heterogeneous solid supports, Cbz deprotection on-resin requires a hard Lewis acid-mediated cleavage mechanism [4].

Orthogonal_Logic Core (S)-3-N-Cbz-aminomethylmorpholine HCl MorphNH Morpholine NH (HCl Salt) Reactive Site 1 Core->MorphNH CbzNH Cbz-Protected Amine Reactive Site 2 Core->CbzNH Coupling Amide Bond Formation (Stable to Acid/Base) MorphNH->Coupling Base (DIEA) Stability Stable to 20% Piperidine Stable to mild TFA CbzNH->Stability Fmoc SPPS Conditions Deprotection Unmasks Primary Amine For Next Coupling Stability->Deprotection TMSBr / TFA

Caption: Orthogonal protection strategy leveraging the Cbz group and HCl salt in solid-phase synthesis.

Step-by-Step Experimental Methodologies

The following protocols describe the attachment of the morpholine building block to a resin-bound carboxylic acid, followed by the specific unmasking of the primary amine for further chain elongation.

SPS_Workflow Step1 1. Resin Preparation (Swelling & Activation) Step2 2. HCl Neutralization (DIEA in DMF) Step1->Step2 Addition of Building Block Step3 3. Secondary Amine Coupling (HATU / HOAt) Step2->Step3 Free Base Generation Step4 4. On-Resin Cbz Cleavage (TMSBr / Thioanisole) Step3->Step4 Wash & Prepare Step5 5. Primary Amine Elongation (Acylation) Step4->Step5 Reveal Primary Amine

Caption: Step-by-step solid-phase synthesis workflow for incorporating the morpholine building block.

Protocol A: Sterically Demanding Secondary Amine Coupling

Objective: Couple the secondary amine of the morpholine ring to a resin-bound electrophile (e.g., a peptidyl carboxylic acid). Mechanistic Note: The secondary amine of the morpholine ring is sterically hindered by the adjacent C3-aminomethyl group. Standard carbodiimide coupling (DIC/HOBt) is often insufficient. HATU is utilized to generate a highly reactive 7-aza-benzotriazole active ester, which accelerates the acylation of hindered secondary amines.

  • Resin Swelling: Swell the resin (containing a free carboxylic acid) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Activation: In a separate vial, dissolve 3.0 equivalents (eq) of the resin-bound carboxylic acid in DMF. Add 3.0 eq of HATU and 3.0 eq of HOAt. Stir for 3 minutes to pre-activate the acid.

  • Free-Basing & Addition: Add 3.0 eq of (S)-3-N-Cbz-aminomethylmorpholine hydrochloride to the activation vial. Immediately add 6.0 eq of N,N-Diisopropylethylamine (DIEA).

    • Causality Check: The first 3.0 eq of DIEA neutralizes the hydrochloride salt to generate the free nucleophile in situ. The remaining 3.0 eq maintains the basic environment required for HATU-mediated coupling.

  • Coupling: Transfer the mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

  • Self-Validating QC Step: Because the incoming amine is in solution, standard colorimetric tests on the resin will not work. Validate coupling completion by subjecting a 2 mg resin aliquot to micro-cleavage (e.g., 95% TFA for 1 hour) followed by LC-MS analysis to confirm the expected mass shift.

Protocol B: On-Resin Cbz Deprotection via Hard Lewis Acid

Objective: Remove the Cbz protecting group to reveal the primary aminomethyl group for subsequent elongation. Mechanistic Note: TMSBr cleaves the Cbz group by generating a highly reactive benzyl carbocation. Thioanisole acts as a soft nucleophile (scavenger) to trap the benzyl cation, preventing the irreversible alkylation of electron-rich peptide side chains (like Trp, Tyr) on the resin [4].

  • Preparation: Swell the resin in DCM for 15 minutes. Drain completely.

  • Cleavage Cocktail Formulation: Prepare a fresh cocktail of 1M Trimethylsilyl bromide (TMSBr) and 1M Thioanisole in Trifluoroacetic acid (TFA).

    • Safety Warning: TMSBr is highly corrosive and moisture-sensitive; prepare this cocktail in a fume hood using anhydrous techniques.

  • Deprotection: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 1.5 hours.

  • Quenching & Washing: Drain the cocktail. Wash the resin extensively to remove all traces of acid and scavengers:

    • DCM (5 × 1 min)

    • 5% DIEA in DMF (3 × 2 min) — Critical step to free-base the newly revealed primary amine from its TFA salt.

    • DMF (5 × 1 min)

  • Self-Validating QC Step: Perform a standard Kaiser (ninhydrin) test on a few resin beads. A positive result (deep blue beads) confirms the successful unmasking of the free primary aminomethyl group.

Quantitative Data & Troubleshooting

Table 2: Troubleshooting and Optimization in SPPS

Observed IssueMechanistic CauseRecommended Solution
Incomplete Coupling (Protocol A) Severe steric hindrance at the secondary morpholine nitrogen.Ensure strictly anhydrous DMF. Increase coupling time to 4 hours, or apply gentle microwave heating (e.g., 50°C for 15 min).
Premature Cbz Loss Unintended exposure to strong Lewis acids or prolonged strong acid during intermediate steps.Ensure Fmoc deprotection uses strictly basic conditions (20% Piperidine/DMF); avoid premature TFA exposure prior to the intended cleavage step.
Benzylation of Peptide Side Chains Unscavenged benzyl cations reacting with nucleophilic residues during Cbz deprotection.Increase thioanisole concentration to 1.5M; add 1,2-ethanedithiol (EDT) or m-cresol as secondary scavengers.

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: PubMed Central (PMC) URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL:[Link]

  • Peptidyl Molecular Imaging Contrast Agents Using a New Solid Phase Peptide Synthesis Approach Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Cbz Protection of Amines

Welcome to the Technical Support Center for amine protection workflows. The carboxybenzyl (Cbz or Z) group is a foundational protecting group in peptide chemistry and organic synthesis, prized for its robust stability to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine protection workflows. The carboxybenzyl (Cbz or Z) group is a foundational protecting group in peptide chemistry and organic synthesis, prized for its robust stability to acids and mild bases, and its orthogonal cleavage via hydrogenolysis. However, incomplete protection is a frequent bottleneck. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure quantitative yields.

Diagnostic Workflow for Incomplete Cbz Protection

Below is the logical troubleshooting pathway to identify the root cause of low yields during Cbz protection.

CbzTroubleshooting Start Yield < 90% or Incomplete Conversion? CheckReagent 1. Reagent Integrity Is Cbz-Cl fresh and stored dry? Start->CheckReagent FixReagent Action: Use fresh Cbz-Cl or switch to stable Cbz-OSu CheckReagent->FixReagent No CheckSubstrate 2. Substrate Reactivity Is the amine hindered or an aniline? CheckReagent->CheckSubstrate Yes FixSubstrate Action: Switch to anhydrous conditions (DCM, DIPEA, cat. DMAP) CheckSubstrate->FixSubstrate Yes CheckPH 3. Reaction pH (Aqueous) Is pH maintained between 8 and 10? CheckSubstrate->CheckPH No FixPH Action: Use Na2CO3/NaHCO3 buffer or add NaOH continuously CheckPH->FixPH No CheckSideRxn 4. Side Reactions Are there multiple TLC spots? CheckPH->CheckSideRxn Yes FixSideRxn Action: Reduce Cbz-Cl equivalents or lower temperature to 0°C CheckSideRxn->FixSideRxn Yes

Caption: Diagnostic flowchart for troubleshooting incomplete Cbz protection of amines.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I used 1.2 equivalents of Benzyl chloroformate (Cbz-Cl), but my primary amine is only 50% protected. What is causing the stalled reaction? A1: The most common culprit is the hydrolytic degradation of Cbz-Cl. Benzyl chloroformate is highly sensitive to moisture. Upon exposure to water, it hydrolyzes into benzyl alcohol, carbon dioxide, and hydrochloric acid (HCl)[1]. Causality: The generation of HCl is a self-defeating cycle. If your base is insufficient to neutralize this excess acid, the unreacted starting amine becomes protonated (forming an ammonium salt). Protonated amines are non-nucleophilic and cannot attack the remaining Cbz-Cl. Solution: Always use freshly opened or properly stored Cbz-Cl. If using Schotten-Baumann conditions (aqueous base), ensure you have at least 2.0 to 2.5 equivalents of a mild base like sodium bicarbonate ( NaHCO3​ ) or sodium carbonate ( Na2​CO3​ ) to continuously neutralize the generated HCl[2].

Q2: I am trying to protect an aniline (electron-deficient) or a sterically hindered secondary amine. Aqueous Schotten-Baumann conditions are failing. How should I adapt? A2: Schotten-Baumann conditions rely on the amine being more nucleophilic than the surrounding water. Electron-deficient amines (like anilines) or bulky secondary amines react too slowly, allowing water to outcompete the amine and hydrolyze the Cbz-Cl. Causality: To favor the amine, you must eliminate water from the system to prevent competitive hydrolysis. Solution: Switch to an anhydrous organic solvent system. Use dichloromethane (DCM) or tetrahydrofuran (THF) with a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA)[3]. For extremely unreactive amines, adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) will form a highly reactive N-acylpyridinium intermediate, driving the reaction forward[4].

Q3: My reaction shows multiple higher-running spots on TLC. Why am I getting over-reaction, and how do I prevent it? A3: You are likely observing di-Cbz protection (imide formation) or protection of other nucleophilic functional groups (like hydroxyls, forming carbonates). Causality: Excess Cbz-Cl combined with strong bases or extended reaction times at room temperature can force a second acylation on the newly formed carbamate, or acylate unprotected alcohols/phenols in the molecule. Solution: Strictly limit Cbz-Cl to 1.05–1.1 equivalents. Perform the reagent addition at 0 °C and maintain this temperature for the first hour. If O-acylation occurs on a substrate like an amino alcohol, standard basic aqueous workup often selectively hydrolyzes the less stable O-Cbz carbonate back to the free alcohol while leaving the N-Cbz carbamate intact[5].

Q4: Is there a more stable alternative to Cbz-Cl that doesn't generate HCl? A4: Yes. Benzyl N-succinimidyl carbonate (Cbz-OSu) is an excellent alternative[6]. Causality: Cbz-OSu is an activated ester rather than an acid chloride. It is a stable, crystalline solid that is far less prone to rapid hydrolysis and does not generate HCl as a byproduct (it releases N-hydroxysuccinimide instead). This makes it ideal for pH-sensitive substrates or when precise stoichiometry is required[4].

Quantitative Data: Reagent and Condition Comparison

The choice of reagent and base dictates the reaction's success based on the substrate's properties. Use the table below to select the optimal parameters.

ReagentSubstrate TypeSolvent SystemBase RequiredByproductYield Expectation
Cbz-Cl Primary Aliphatic AminesTHF/Water (2:1) NaHCO3​ / Na2​CO3​ HCl>90%
Cbz-Cl Amino Acids (Chiral)Water / Dioxane NaOH (Keep pH 8-10)HCl85-95% (No racemization)
Cbz-Cl Hindered / AnilinesAnhydrous DCMDIPEA + cat. DMAPHCl75-90%
Cbz-OSu pH-Sensitive AminesDMF or THF/Water Et3​N or NaHCO3​ NHS85-95%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate self-validating checkpoints (e.g., pH monitoring, phase separation behaviors) to confirm the reaction is proceeding correctly at each step.

Protocol A: Standard Schotten-Baumann Cbz Protection (For standard aliphatic amines and amino acids)

Mechanism: Biphasic reaction where the base neutralizes HCl in the aqueous layer, while the amine reacts with Cbz-Cl at the interface or in the organic layer.

  • Dissolution: Dissolve the amine substrate (1.0 equiv) in a 2:1 mixture of THF and water (approx. 0.2 M concentration).

  • Base Addition: Add Sodium Bicarbonate ( NaHCO3​ , 2.5 equiv). Validation Check: The solution should be slightly cloudy, and the pH of the aqueous layer must test between 8 and 10.

  • Cooling: Submerge the reaction flask in an ice-water bath and cool to 0 °C.

  • Reagent Addition: Vigorously stir the mixture and add Benzyl chloroformate (Cbz-Cl, 1.1–1.2 equiv) dropwise over 15 minutes. Validation Check: Vigorous stirring is critical to maximize the surface area of the biphasic emulsion. Gas evolution ( CO2​ ) may be observed if trace moisture degrades the reagent.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; the starting primary amine will turn purple/pink, while the Cbz-protected product will not stain or will require harsh heating).

  • Work-up: Dilute with Ethyl Acetate and separate the layers. Wash the organic layer with 1M HCl (to remove unreacted amine), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Anhydrous Cbz Protection (For hindered amines, anilines, or water-sensitive substrates)

Mechanism: Homogeneous organic reaction relying on a non-nucleophilic base to trap HCl, preventing substrate protonation without introducing hydrolytic water.

  • Preparation: Flame-dry a round-bottom flask and flush with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). If the amine is highly deactivated, add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Validation Check: The solution must remain completely clear and homogeneous.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add Cbz-Cl (1.1 equiv) dropwise. Validation Check: A slight exotherm may occur. If DMAP is used, a transient yellow/orange color may appear, indicating the formation of the highly electrophilic N-acylpyridinium intermediate.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor by LC-MS or TLC.

  • Work-up: Quench the reaction with saturated aqueous NH4​Cl . Extract with DCM. Wash the organic layer with saturated NaHCO3​ (to remove residual acid) and brine, dry over MgSO4​ , and concentrate.

References
  • Wikipedia Contributors. "Benzyl chloroformate." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Total Synthesis. Available at:[Link]

  • Common Organic Chemistry. "Benzyl N-Succinimidyl Carbonate (Cbz-OSu)." Common Organic Chemistry Reagents. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Morpholine Derivatives

Welcome to the Technical Support Center. As Senior Application Scientists, we recognize that isolating and purifying morpholine derivatives presents a unique set of challenges for researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we recognize that isolating and purifying morpholine derivatives presents a unique set of challenges for researchers and drug development professionals. Morpholine’s dual functionality—an ether oxygen and a secondary amine—creates a highly polar, basic, and often hygroscopic scaffold.

This guide is engineered to move beyond generic advice. We will dissect the physicochemical causality behind common purification failures and provide self-validating, field-proven protocols to ensure high-yield, high-purity isolation of your target compounds.

Part 1: Foundational Concepts & FAQs

Q1: Why are morpholine derivatives notoriously difficult to isolate from aqueous workups?

The Causality: The difficulty stems directly from the acid-base chemistry of the morpholine ring. The conjugate acid of morpholine has a pKa​ of approximately 8.36 to 8.51 [1][2]. In standard aqueous workups (pH 7), the amine exists almost entirely (>95%) in its protonated, cationic form (morpholinium). This ionic state, combined with the hydrogen-bond accepting capability of the ether oxygen, makes the molecule exceptionally water-soluble. The Solution: To force the derivative into an organic phase, you must suppress ionization by adjusting the aqueous pH to at least two units above the pKa​ (i.e., pH > 10.5). Even as a neutral free base, morpholine derivatives retain high aqueous solubility, necessitating "salting out" techniques (e.g., saturating the aqueous layer with NaCl ) to increase the ionic strength of the water and drive the organic compound into the extraction solvent.

Q2: I am experiencing severe peak tailing and irreversible adsorption on silica gel. How can I resolve this?

The Causality: Standard silica gel contains residual silanol groups ( Si-OH ) on its surface. These silanols are weakly acidic ( pKa​ ~4.5–5.0). When a basic morpholine derivative passes through the column, it acts as both a strong hydrogen bond donor/acceptor and a Lewis base. This leads to strong electrostatic interactions (ion-exchange) between the protonated amine and the deprotonated silanols ( Si-O− ), causing the compound to drag through the column, resulting in severe peak tailing or complete irreversible retention [3]. The Solution: You must mask the active silanols. This is achieved by adding a basic modifier, such as 1–5% Triethylamine (TEA), to your mobile phase. TEA is a stronger, more sterically hindered base that competitively binds to the acidic silanol sites, saturating them and allowing your morpholine derivative to elute symmetrically [4].

Part 2: Decision Trees & Mechanistic Pathways

To optimize your workflow, consult the following decision tree for selecting the appropriate purification modality based on the physical state and polarity of your derivative.

G Start Crude Morpholine Derivative Volatile Is the derivative highly volatile? Start->Volatile Distillation Fractional Vacuum Distillation Volatile->Distillation Yes Solid Is the product a solid at RT? Volatile->Solid No Crystallization Recrystallization (e.g., HCl salt) Solid->Crystallization Yes Polarity Is it highly water soluble/polar? Solid->Polarity No LLE LLE with pH > 10.5 & Salting Out Polarity->LLE Yes Chromatography Silica Chromatography (Add 1-5% TEA) Polarity->Chromatography No / Final Polish LLE->Chromatography

Caption: Decision tree for selecting purification modalities for morpholine derivatives.

Mechanism Silica Acidic Silanol (Si-OH) on Column Morpholine Morpholine Derivative (Basic Amine) Silica->Morpholine No Modifier TEA Triethylamine (TEA) in Mobile Phase Silica->TEA With Modifier Tailing Strong H-Bonding / Ion Exchange (Peak Tailing) Morpholine->Tailing Masked Masked Silanol (TEA Bound) TEA->Masked Elution Symmetrical Elution of Target Masked->Elution Prevents interaction

Caption: Mechanism of silanol masking by Triethylamine (TEA) to prevent peak tailing.

Part 3: Quantitative Data & Troubleshooting Matrices

Understanding the physicochemical parameters of the morpholine core is critical for predicting its behavior during purification.

Table 1: Physicochemical Properties Dictating Purification Strategy
PropertyValue / CharacteristicImpact on Purification Strategy
pKa​ (Conjugate Acid) ~8.36 – 8.51Requires pH > 10.5 for effective liquid-liquid extraction into organics.
Polar Surface Area (PSA) ~21.26 ŲHigh polarity necessitates polar extraction solvents (e.g., EtOAc, DCM).
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsCauses severe tailing on bare silica; requires basic modifiers or HILIC.
Hygroscopicity HighRequires rigorous drying of organic layers (e.g., anhydrous Na2​SO4​ or KOH ) and storage under inert gas.
Table 2: Chromatography Troubleshooting Matrix
SymptomMechanistic CauseSelf-Validating Solution
Severe Peak Tailing Ion-exchange with acidic silanols ( Si-O− ).Add 1% TEA to the mobile phase. Validation: TLC spot should become circular rather than a streak.
Zero Elution (Stuck on baseline) Complete protonation of amine by acidic silica.Switch to Alumina (basic) stationary phase, or use a highly polar eluent (e.g., DCM/MeOH/TEA 90:9:1).
Co-elution with TEA TEA modifier overlaps with target compound.Switch modifier to aqueous Ammonia ( NH4​OH ) in a reversed-phase system, or use a base-deactivated column.

Part 4: Experimental Protocols

Protocol 1: pH-Driven Liquid-Liquid Extraction (LLE) with Salting Out

Use this protocol to isolate highly water-soluble morpholine derivatives from aqueous reaction mixtures.

  • Quench & Dilute: Dilute the crude aqueous reaction mixture with an equal volume of distilled water to prevent exothermic runaway during pH adjustment.

  • pH Adjustment (Critical Step): Place the flask in an ice bath. Slowly add 10M NaOH dropwise while continuously monitoring with a calibrated pH meter. Adjust the pH to 10.5 – 11.0 . Causality: This ensures >99% of the morpholine derivative is deprotonated into its free base form.

  • Salting Out: Add solid Sodium Chloride ( NaCl ) to the aqueous layer until no more dissolves (saturation). Causality: The high ionic strength disrupts the hydrogen bonding network between water and the morpholine ether oxygen, "salting out" the organic compound.

  • Extraction: Transfer to a separatory funnel. Extract with 3 x 50 mL of a moderately polar solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Drying: Combine the organic layers. Do not wash with brine (it may pull polar derivatives back). Dry over anhydrous Potassium Carbonate ( K2​CO3​ ) or Potassium Hydroxide ( KOH ) pellets. Note: Avoid MgSO4​ as it can act as a Lewis acid and coordinate with the basic amine, reducing yield.

  • Concentration: Filter the drying agent and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography with Amine Modifiers

Use this protocol for the final polishing of morpholine derivatives prone to streaking.

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate or DCM/Methanol). Add 1% to 2% (v/v) Triethylamine (TEA) to the mixture. Mix thoroughly.

  • Column Pre-treatment (Self-Validating Step): Pack the silica gel column using the TEA-spiked mobile phase. Flush the column with at least 2 column volumes (CV) of the eluent. Causality: This pre-saturates the acidic silanol sites with TEA before the sample is loaded, preventing irreversible adsorption of your target compound.

  • Sample Loading: Dissolve the crude morpholine derivative in the minimum amount of the TEA-spiked mobile phase. Load carefully onto the silica bed.

  • Elution: Run the column. Monitor fractions via TLC using the same TEA-spiked eluent. You will observe significantly improved Rf​ resolution and perfectly circular spots.

  • Post-Purification: TEA has a boiling point of 89°C. It can be removed during rotary evaporation, but high-vacuum drying (lyophilization or Schlenk line) for 12–24 hours is required to remove residual traces of the modifier.

References

  • PubChem: Morpholine (CID 8083) . National Center for Biotechnology Information. Available at: [Link]

  • FooDB: Showing Compound Morpholine (FDB008207) . The Food Component Database. Available at: [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) . Master Organic Chemistry. Available at:[Link]

  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection . MDPI Atmosphere (2022). Available at:[Link]

Troubleshooting

Technical Support Center: Navigating Cbz Deprotection with Sensitive Functional Groups

Welcome to the Advanced Synthesis Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the carboxybenzyl (Cbz) protecting group.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the carboxybenzyl (Cbz) protecting group. While standard hydrogenolysis (H₂, Pd/C) is highly efficient for simple molecules, complex late-stage pharmaceutical intermediates often contain sensitive functional groups—such as alkenes, halogens, or thioethers—that complicate deprotection.

This guide provides field-proven, causality-driven troubleshooting strategies to help you bypass these bottlenecks, ensuring high chemoselectivity and maximum yield.

Workflow: Selecting the Right Deprotection Strategy

Workflow Start Cbz-Protected Amine CheckFG Sensitive FGs Present? Start->CheckFG Standard Standard Hydrogenolysis (H2, Pd/C) CheckFG->Standard No Identify Identify Sensitive Group CheckFG->Identify Yes Alkenes Alkenes / Alkynes Nitro / Halogens Identify->Alkenes Sulfur Sulfur (Thioethers) Catalyst Poisons Identify->Sulfur Transfer Transfer Hydrogenation (Pd/C, HCOONH4) Alkenes->Transfer Acid Acid-Mediated (AlCl3/HFIP) or Nucleophilic Sulfur->Acid

Decision tree for selecting Cbz deprotection methods based on functional group sensitivities.

Frequently Asked Questions & Troubleshooting
Q1: Standard Pd/C hydrogenolysis is reducing my substrate's double bonds and cleaving aromatic halogens. How can I achieve chemoselectivity?

The Causality: Palladium is a highly active transition metal that readily coordinates to π -bonds and inserts into carbon-halogen bonds via oxidative addition. Under a continuous atmosphere of hydrogen gas, these functional groups are rapidly reduced alongside the Cbz group[1]. The Solution: Transition to Catalytic Transfer Hydrogenation (CTH) or a Lewis Acid-Mediated approach. CTH utilizes a hydrogen donor like ammonium formate instead of H₂ gas. This generates a much milder active hydrogen species on the palladium surface, offering superior chemoselectivity that preserves halogens and some alkenes[1][2]. If your double bonds are still being reduced, switch entirely to a metal-free Lewis acid system like AlCl₃ in hexafluoroisopropanol (HFIP), which leaves reducible groups completely intact[3].

Q2: My compound contains a thioether, and my Pd-catalyzed Cbz deprotection has stalled completely. Adding more catalyst doesn't help. What is happening?

The Causality: Sulfur acts as a severe catalyst poison. The lone electron pairs on the sulfur atom coordinate irreversibly to the active palladium sites, physically blocking the adsorption and homolytic cleavage of hydrogen gas[1]. The Solution: Abandon transition-metal catalysis. You must utilize an Acid-Mediated Deprotection or a Nucleophilic Deprotection strategy[1][4]. Reagents like HBr/AcOH or the AlCl₃/HFIP system bypass the need for a metal surface by directly attacking the carbamate oxygen[2][3]. Alternatively, a mild nucleophilic protocol using 2-mercaptoethanol and potassium phosphate in DMAc at 75 °C is highly effective and completely immune to sulfur poisoning[5].

Q3: My molecule has both a Cbz-protected amine and a benzyl ether. Can I selectively remove the Cbz group without co-cleaving the benzyl ether?

The Causality: Both Cbz and benzyl ethers are susceptible to standard hydrogenolysis because they share the same benzylic C-O bond architecture. While the carbamate is generally more kinetically reactive, relying on reaction timing for selectivity is risky and often leads to over-deprotection[3]. The Solution: The AlCl₃/HFIP Lewis acid system has been explicitly demonstrated to selectively remove Cbz protection mildly and safely in the presence of benzyl ethers[3]. Another authoritative option is using trimethylsilyl iodide (TMSI), which acts as a hard Lewis acid to selectively target the carbamate[5].

Quantitative Functional Group Tolerance

To aid in your experimental design, the table below summarizes the functional group tolerance of various Cbz deprotection methodologies based on established literature.

Deprotection MethodReagent SystemAlkene/Alkyne ToleranceHalogen ToleranceThioether (Sulfur) ToleranceBenzyl Ether Tolerance
Standard Hydrogenolysis H₂, Pd/CPoor (Reduces)Poor (Cleaves)Poor (Poisons Catalyst)Poor (Co-cleaves)
Transfer Hydrogenation HCOONH₄, Pd/CModerateGoodPoor (Poisons Catalyst)Moderate
Lewis Acid-Mediated AlCl₃, HFIPExcellentExcellentExcellentGood (Selective)
Strong Acid Cleavage HBr, AcOHExcellentExcellentExcellentPoor (Co-cleaves)
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ExcellentExcellentExcellentExcellent
Standardized Experimental Protocols
Protocol A: Catalytic Transfer Hydrogenation (Chemoselective for Halogens)

This method provides a self-validating system: the generation of CO₂ and ammonia gas bubbles acts as an internal visual indicator of formate decomposition and active hydrogen transfer.[2]

  • Substrate Preparation: Dissolve the Cbz-protected amine (1.0 eq) in a polar protic solvent (methanol or ethanol, ~0.1 M).

  • Catalyst Addition: Add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate). Note: Perform this under an inert atmosphere (N₂ or Ar) to prevent solvent ignition.

  • Hydrogen Donor: Add solid ammonium formate (HCOONH₄, 3.0 - 5.0 eq) in a single portion.

  • Execution: Heat the mixture to a gentle reflux. Monitor the reaction progress by LC-MS or TLC. Complete consumption of the starting material usually occurs within 1-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst. Rinse the pad thoroughly with methanol, and concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol B: Lewis Acid-Mediated Deprotection (Chemoselective for Alkenes & Thioethers)

This protocol utilizes HFIP, a highly polar, non-nucleophilic solvent with strong hydrogen-bond donating capacity that stabilizes the transition state and the resulting benzyl cation.[2][3]

  • Solvent Preparation: Dissolve the Cbz-protected amine (1.0 eq) in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP, ~0.2 M).

  • Reagent Addition: Add anhydrous aluminum chloride (AlCl₃, 2.0 - 3.0 eq) portion-wise at room temperature. Self-validation: The complete dissolution of AlCl₃ in HFIP indicates proper active complex formation. A distinct color change (often yellow/orange) accompanies the formation of the benzyl cation intermediate.

  • Execution: Stir the reaction mixture at room temperature for 2-16 hours until complete by TLC.

  • Quenching: Carefully quench the reaction by the dropwise addition of cold water to neutralize the Lewis acid.

  • Work-up: Extract the aqueous mixture with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Mechanistic Pathways

Understanding the fundamental mechanism of your chosen deprotection method is critical for troubleshooting unexpected side reactions.

Mechanism cluster_H2 Hydrogenolysis (Pd/C) cluster_Acid Lewis Acid (AlCl3/HFIP) Cbz R-NH-Cbz Substrate Pd Pd Surface Adsorption Cbz->Pd H2 Gas Coord Carbonyl Coordination Cbz->Coord AlCl3 Cleavage C-O Bond Cleavage Pd->Cleavage Intermediate Carbamic Acid [R-NH-COOH] Cleavage->Intermediate Carbocation Benzyl Cation Formation Coord->Carbocation Carbocation->Intermediate Product Free Amine (R-NH2) + CO2 Intermediate->Product Decarboxylation

Mechanistic pathways of Cbz deprotection comparing catalytic hydrogenolysis and Lewis acid cleavage.

References
  • Selective Cleavage of Cbz-Protected Amines. ResearchGate. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Cbz Protection

Welcome to the Technical Support Center for Carboxybenzyl (Cbz) protection workflows. This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and understand the mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carboxybenzyl (Cbz) protection workflows. This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and understand the mechanistic causality behind temperature control during the N-protection of amines using benzyl chloroformate (Cbz-Cl).

Process Visualization: Temperature-Dependent Pathways

G Start Amine + Base (Aqueous/Biphasic) AddCbz Add Cbz-Cl Reagent Start->AddCbz Temp0 0 °C (Ice Bath) Controlled Exotherm AddCbz->Temp0 Recommended Protocol TempHigh > 30 °C (Elevated Temp) AddCbz->TempHigh Poor Thermal Control TempRT Warm to 20-25 °C (1-16 hours) Temp0->TempRT Gradual Warming Success High Yield Mono-Cbz Amine (85-95%) TempRT->Success TLC Completion Failure Cbz-Cl Hydrolysis & Side Reactions TempHigh->Failure Rapid Degradation

Workflow of temperature-dependent pathways and outcomes in Schotten-Baumann Cbz protection.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature profile for standard Schotten-Baumann Cbz protection? A1: The optimal and most universally validated temperature profile is to initiate the reaction at 0 °C during the addition of Cbz-Cl, followed by gradually allowing the reaction to warm to room temperature (20–25 °C) [1].

Q2: Why is the initial cooling to 0 °C mechanistically critical? Can I start at room temperature? A2: Benzyl chloroformate (Cbz-Cl) is a highly reactive electrophile. Under Schotten-Baumann conditions (biphasic aqueous/organic with a base like NaHCO₃), water and hydroxide ions act as competing nucleophiles against your target amine[2]. At 0 °C, the activation energy barrier for the amine's nucleophilic attack is easily overcome, while the competing hydrolysis of Cbz-Cl is kinetically suppressed. If initiated at room temperature, the exothermic nature of the reaction locally raises the temperature, accelerating Cbz-Cl hydrolysis into benzyl alcohol, carbon dioxide, and HCl, effectively destroying your reagent before it can fully react[3].

Q3: My reaction stalled at 50% conversion despite warming to room temperature. Should I heat it to force completion? A3: Do not heat the reaction. Heating an aqueous Cbz protection mixture will rapidly hydrolyze any remaining Cbz-Cl[4]. If the reaction stalls, it is usually because the pH has dropped (due to the generation of HCl during the reaction) or the Cbz-Cl has been depleted. Corrective Action: Check the pH of the aqueous layer; it must be maintained between 8 and 10[5]. If the pH is optimal but the reaction is stalled, cool the mixture back to 0 °C and add an additional 0.2–0.5 equivalents of Cbz-Cl.

Q4: Are there alternative protocols that operate entirely at room temperature without the need for an ice bath? A4: Yes. Recent green chemistry advancements demonstrate that polyethylene glycol (PEG-400) can act as a highly efficient promoter for Cbz protection at a constant room temperature without volatile organic solvents[6]. PEG-400 stabilizes the transition state, allowing complete conversion in as little as 5 to 15 minutes, bypassing the need for strict thermal control[7].

Troubleshooting Guide: Temperature-Induced Side Reactions

SymptomMechanistic CauseSolution / Prevention
High Cbz-Cl consumption, low product yield Thermal Hydrolysis: The reaction temperature exceeded 25 °C during reagent addition, causing the aqueous base to hydrolyze Cbz-Cl into benzyl alcohol.Ensure the internal temperature is strictly 0 °C before adding Cbz-Cl. Add the reagent dropwise to prevent localized exothermic spikes.
Formation of di-Cbz protected primary amines Kinetic Over-acylation: Elevated temperatures increase the nucleophilicity of the newly formed carbamate nitrogen, allowing it to attack a second equivalent of Cbz-Cl.Maintain strict 0 °C → RT profiling. Limit Cbz-Cl to 1.05–1.1 equivalents. If di-acylation persists, switch to a milder base (NaHCO₃ instead of NaOH)[2].
Unreacted amine recovered (pH < 7) Exothermic Acidification: Rapid addition of Cbz-Cl without cooling generates HCl faster than the biphasic base can neutralize it, protonating the amine (NH₃⁺) and rendering it non-nucleophilic.Cool to 0 °C to slow the reaction rate. Increase stirring vigor to improve biphasic mixing. Ensure at least 2.0 equivalents of base are present[5].

Quantitative Data: Temperature & Condition Matrix

The following table summarizes how different temperature profiles and solvent systems impact the yield and stability of the Cbz protection workflow[2][6].

MethodologyInitial TempFinal TempSolvent SystemBase / PromoterTypical YieldPrimary Risk of Elevated Temp
Standard Schotten-Baumann 0 °C20–25 °CTHF/H₂O (2:1)NaHCO₃ or NaOH85–95%Rapid Cbz-Cl hydrolysis
Anhydrous Organic 0 °C20–25 °CDCM or DMFEt₃N or DIPEA80–90%Di-acylation, complex byproducts
PEG-400 Mediated 20–25 °C20–25 °CSolvent-FreePEG-40090–98%N/A (Reaction completes in <10 mins)
β-Cyclodextrin Catalyzed 20–25 °C20–25 °CWaterβ-Cyclodextrin85–90%Substrate degradation

Validated Experimental Protocols

Protocol A: Standard Aqueous Schotten-Baumann N-Cbz Protection

Self-Validating System: This protocol relies on continuous pH monitoring and TLC to ensure reagent integrity and reaction progression[2][8].

  • Dissolution: Dissolve the amine substrate (1.0 equiv) in a 2:1 mixture of Tetrahydrofuran (THF) and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.0–2.5 equiv). Causality: Excess base is strictly required to neutralize the HCl byproduct; failing to do so will protonate the amine, halting the reaction.

  • Temperature Control (Critical): Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1–1.5 equiv) dropwise over 10–15 minutes. Causality: Dropwise addition prevents localized exothermic temperature spikes that drive reagent hydrolysis.

  • Propagation: Remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C). Stir for 2–16 hours.

  • Validation & Work-up: Monitor the reaction by TLC. If the amine persists, check the pH. If pH < 8, add more base, cool back to 0 °C, and add 0.2 equiv Cbz-Cl. Once complete, dilute with water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[8].

Protocol B: Eco-Friendly PEG-400 Mediated Protection (Room Temperature)

Self-Validating System: This solvent-free method leverages PEG-400 as a phase-transfer and stabilizing agent, eliminating the need for strict thermal control and operating entirely at room temperature[6].

  • Preparation: In a round-bottom flask, combine the amine (1.0 mmol) and PEG-400 (0.5 mL) at room temperature (20–25 °C).

  • Reagent Addition: Add Cbz-Cl (1.0 mmol) directly to the stirring mixture. No external cooling is required.

  • Propagation: Stir vigorously at room temperature. The reaction typically reaches completion within 5 to 15 minutes[7].

  • Work-up: Add diethyl ether (20 mL) to the mixture. Separate the organic phase, wash with saturated aqueous NaHCO₃ (5 mL) to remove residual acid, dry over anhydrous sodium sulfate, and evaporate to yield the protected amine[6].

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism - Total Synthesis.
  • Optimizing reaction temper
  • Polyethylene glycol mediated facile protocol for N-Cbz protection of amines - Mobt3
  • Full article: Polyethylene glycol mediated facile protocol for N-Cbz protection of amines - Taylor & Francis Online.
  • Benzyl chloroform
  • The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis - Benchchem.
  • Application Notes & Protocols: N-Terminal Protection of Serine Benzyl Ester - Benchchem.
  • Protecting Groups Archives - Total Synthesis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cbz-Protection Workflows

Welcome to the Technical Support Center. While the Carboxybenzyl (Cbz or Z) group is a foundational amine-protecting group renowned for its robust stability and orthogonal cleavage via hydrogenolysis, its installation is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. While the Carboxybenzyl (Cbz or Z) group is a foundational amine-protecting group renowned for its robust stability and orthogonal cleavage via hydrogenolysis, its installation is frequently plagued by chemoselectivity issues. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the causality behind common side reactions—such as mixed anhydride formation, O-acylation, and racemization—and provide field-proven, self-validating protocols to ensure absolute control over your synthetic architecture.

Diagnostic Logic Tree for Cbz-Protection Side Reactions

When an impurity is detected during the protection step, identifying the mechanistic pathway is critical for implementing the correct chemical intervention. Use the workflow below to diagnose the root cause of your side reaction.

DiagnosticTree Start Impurity Detected (LC-MS / NMR) Q1 Is the impurity mass higher than expected? Start->Q1 Q2 Mass = Product + Amino Acid? (-H2O) Q1->Q2 Yes Q4 Is it a stereoisomer (same mass, different RT)? Q1->Q4 No Q3 Mass = Product + Cbz? (+134 Da) Q2->Q3 No A1 Dipeptide / Oligomer Formation (Mixed Anhydride Pathway) Q2->A1 Yes A2 O-Acylation or Di-Cbz Overprotection Q3->A2 Yes A3 Racemization (Base-catalyzed) Q4->A3 Yes S1 Solution: Control pH (8-10) or switch to Cbz-OSu A1->S1 S2 Solution: Limit Cbz-Cl to 1.05 eq or use mild base A2->S2 S3 Solution: Use Na2CO3/NaHCO3 buffer system A3->S3

Diagnostic workflow for identifying and resolving Cbz-protection side reactions.

In-Depth Troubleshooting Guide
Issue 1: Dipeptide and Oligomer Formation
  • Observation: LC-MS analysis reveals an impurity with a mass corresponding to the desired product plus the molecular weight of the starting amino acid (minus water).

  • Causality: When utilizing benzyl chloroformate (Cbz-Cl) under standard Schotten-Baumann conditions, the carboxylate group of the amino acid can act as a nucleophile. It attacks the highly electrophilic Cbz-Cl to form a transient mixed anhydride intermediate. This mixed anhydride is an active acylating agent. If unreacted amino acid is present, its free amine will attack the mixed anhydride, resulting in the formation of an unwanted dipeptide or oligomer [3].

  • Resolution: Maintain strict pH control. The amine is only sufficiently nucleophilic when deprotonated (pH > 8), but excessively high concentrations of Cbz-Cl relative to the amine encourage carboxylate attack. If the issue persists, switch from Cbz-Cl to N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu). Cbz-OSu is less electrophilic and highly chemoselective for amines, virtually eliminating mixed anhydride formation.

Issue 2: O-Acylation of Hydroxyl-Containing Amino Acids
  • Observation: Mass spectrometry indicates an addition of +134 Da (a second Cbz group) on amino acids containing hydroxyl side chains (e.g., Serine, Threonine, Tyrosine).

  • Causality: Cbz-Cl is highly reactive and lacks strict chemoselectivity. In the presence of excess reagent or extended reaction times at elevated pH, the aliphatic or aromatic hydroxyl groups will undergo O-acylation to form a carbonate ester[4].

  • Resolution: Strictly limit Cbz-Cl to 1.05 equivalents and monitor the reaction closely. Self-Correction/Salvage: If O-acylation has already occurred, do not discard the batch. The O-Cbz carbonate is significantly more base-labile than the N-Cbz carbamate. Brief treatment with mild aqueous LiOH or NaOH will selectively hydrolyze the O-Cbz group while leaving the N-Cbz protection intact.

Issue 3: Racemization of Chiral Centers
  • Observation: Loss of enantiomeric purity, detected via chiral HPLC.

  • Causality: At pH levels exceeding 10, the alpha-proton of the amino acid (or its transient intermediate) becomes susceptible to abstraction by the base. This leads to enolization and subsequent racemization of the chiral center. Conversely, if the pH drops below 8, Cbz-Cl rapidly decomposes into benzyl alcohol, CO₂, and HCl, halting the reaction [2].

  • Resolution: Employ a mixed base buffer system. A buffer of Na₂CO₃:NaHCO₃ in a 2:1 ratio effectively pins the reaction pH between 8 and 10. This prevents base-catalyzed racemization while neutralizing the HCl byproduct generated during the reaction [2].

Reaction Pathway Logic

Understanding the kinetic competition between direct amine acylation and carboxylate attack is essential for controlling the reaction outcome.

PathwayLogic Amine Amino Acid + Base CbzCl + Cbz-Cl (Highly Reactive) Amine->CbzCl CbzOSu + Cbz-OSu (Chemoselective) Amine->CbzOSu Normal N-Cbz Amino Acid (Desired Product) CbzCl->Normal pH 8-10 MixedAnhydride Mixed Anhydride Intermediate (Carboxylate Attack) CbzCl->MixedAnhydride Excess Cbz-Cl / Poor pH Control CbzOSu->Normal Direct Acylation Dipeptide Dipeptide / Oligomer (Side Product) MixedAnhydride->Dipeptide Reaction with Free Amine

Chemical pathway showing how reagent choice influences mixed anhydride formation.

Quantitative Data: Reagent Comparison

To optimize your synthetic route, compare the reactivity profiles of the two primary Cbz-donating reagents.

ReagentReactivity ProfileRisk of Mixed AnhydrideRisk of O-AcylationOptimal pHPrimary Byproduct
Benzyl chloroformate (Cbz-Cl) Very HighHigh (if pH is poorly controlled)Moderate to High8.0 - 10.0HCl, CO₂, Benzyl alcohol
Cbz-OSu Moderate (Chemoselective)Very LowLow7.5 - 9.0N-Hydroxysuccinimide (NHS)
Self-Validating Experimental Protocol: Optimized Cbz-Protection

Objective: To achieve >95% yield of N-Cbz protected amino acids while completely suppressing dipeptide formation and minimizing racemization.

Methodology:

  • Dissolution & Buffering: Dissolve the amino acid (1.0 eq) in a 10% aqueous solution of Na₂CO₃/NaHCO₃ (2:1 ratio).

    • Causality: This specific buffer system maintains the pH strictly between 8.5 and 9.5, ensuring the amine is deprotonated and nucleophilic without risking alpha-proton abstraction (racemization) [2].

  • Temperature Control: Cool the reaction mixture to 0 °C in an ice bath.

    • Causality: Lowering the temperature suppresses the kinetic energy required for side reactions, particularly the hydrolysis of the acylating agent.

  • Reagent Addition: Dissolve Cbz-OSu (1.05 eq) in a minimal volume of miscible organic solvent (e.g., THF or 1,4-dioxane). Add this solution dropwise over 30 minutes to the vigorously stirring aqueous layer.

    • Validation Check: The solution must remain slightly basic (verify with a pH test strip ~9). If the pH drops below 8, the buffer capacity has been exceeded, and additional NaHCO₃ must be added to prevent reaction stalling.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours.

    • Validation Check: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot validates reaction completion.

  • Quenching & Workup: Wash the aqueous mixture with diethyl ether (2x) to remove unreacted Cbz-OSu and non-polar impurities.

    • Causality: The desired product safely remains in the aqueous layer as a water-soluble sodium carboxylate salt.

  • Precipitation: Carefully acidify the aqueous layer to pH 2.0 - 2.5 using cold 1M HCl.

    • Causality: Acidification protonates the carboxylate, rendering the N-Cbz amino acid insoluble in water, causing it to precipitate as a white solid. The byproduct, N-hydroxysuccinimide (NHS), remains highly water-soluble and is washed away in the filtrate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: Why did my sealed bottle of Cbz-Cl build up pressure and pop? A: Cbz-Cl is highly moisture-sensitive. Upon exposure to ambient humidity, it hydrolyzes to form benzyl alcohol, carbon dioxide (CO₂), and hydrochloric acid (HCl). The generation of CO₂ gas causes dangerous pressure buildup. Always store Cbz-Cl at 2–8°C over molecular sieves or under an inert argon atmosphere. Using degraded Cbz-Cl is a primary cause of low yields and phosgene-related side reactions [1].

Q: I am seeing a mass corresponding to a tertiary amine (N-benzyl derivative) during my deprotection step. Why? A: This is a known side reaction during catalytic hydrogenolysis (Pd/C, H₂) if the hydrogen source is insufficient or mass transfer is poor. The intermediate imine can be reduced to an N-benzyl tertiary amine. Ensure vigorous stirring and a constant, adequate supply of H₂ gas to favor the rapid formation of toluene and CO₂ [2].

References
  • Allosteric Modulation of the Dopamine Receptor by Conformationally Constrained Type VI β-Turn Peptidomimetics of Pro-Leu-Gly-NH2 Source: PMC (NIH) URL:[Link]

Optimization

Technical Support Center: Troubleshooting (S)-3-N-Cbz-aminomethylmorpholine Hydrochloride in Solution

Welcome to the Technical Support Center. As a chiral building block widely used in pharmaceutical synthesis, (S)-3-N-Cbz-aminomethylmorpholine hydrochloride presents unique microenvironmental challenges when formulated i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a chiral building block widely used in pharmaceutical synthesis, (S)-3-N-Cbz-aminomethylmorpholine hydrochloride presents unique microenvironmental challenges when formulated in solution. While the carboxybenzyl (Cbz) protecting group is generally robust, the hydrochloride salt form induces pH-dependent solubility shifts, premature acidolysis, and potential racemization risks.

This guide is designed for researchers and drug development professionals to diagnose, resolve, and prevent stability issues using field-proven causality and self-validating protocols.

Diagnostic Logic Tree for Solution Instability

Use the following workflow to rapidly identify the root cause of degradation or precipitation in your experimental formulations.

StabilityTroubleshooting Start Detect Instability of (S)-3-N-Cbz- aminomethylmorpholine HCl CheckPrecip Visible Precipitation? Start->CheckPrecip FreeBase Free Base Formation (pH > 7.5) Action: Acidify to pH 4-6 CheckPrecip->FreeBase Yes CheckDegrad LC-MS shows new peaks? CheckPrecip->CheckDegrad No CbzLoss Premature Cbz Cleavage (Acidolysis/Heat) Action: Buffer pH ~5, store at 4°C CheckDegrad->CbzLoss Yes (Mass -134 Da) CheckChiral Chiral HPLC shows enantiomer? CheckDegrad->CheckChiral No Racemization Base-Catalyzed Epimerization Action: Avoid strong bases CheckChiral->Racemization Yes Stable Optimal Solution State (pH 4-6, 4°C) CheckChiral->Stable No

Diagnostic logic tree for troubleshooting solution instability of (S)-3-N-Cbz-aminomethylmorpholine.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why does my aqueous solution turn cloudy immediately after adding a biological buffer (e.g., PBS)? A: The hydrochloride salt is highly soluble in water because it exists as the ionized morpholinium chloride. When you add a buffer like PBS (pH 7.4), the pH approaches or exceeds the pKa of the morpholine nitrogen (typically ~8.3). This shifts the equilibrium toward the neutral free base. The bulky, lipophilic Cbz group drastically reduces aqueous solubility in the un-ionized state, causing immediate precipitation. Causality: Deprotonation removes the hydration sphere around the morpholinium ion. Solution: Maintain the solution at pH 4.0–6.0, or use a co-solvent (e.g., 5-10% DMSO) if physiological pH is mandatory.

Q: I am observing a degradation peak in LC-MS with a mass loss of 134 Da. What is happening? A: A mass loss of 134 Da corresponds to the loss of the Cbz group. When dissolved in pure water, the dissociation of the morpholinium hydrochloride salt creates a highly acidic microenvironment (pH < 3) 1[1]. While Cbz is traditionally stable, it is susceptible to acid-mediated deprotection under prolonged exposure to low pH 2[2]. Causality: The chloride counterion lowers the pH, protonating the carbamate oxygen, which facilitates the departure of the benzyl cation and subsequent decarboxylation3[3].

Q: How do I prevent racemization of the (S)-stereocenter during formulation? A: The C3 stereocenter is adjacent to the morpholine nitrogen. Under strongly basic conditions, the proton at C3 can become slightly acidic due to the electron-withdrawing nature of the adjacent amine and the Cbz-protected group. Maintaining a strict pH limit using mild buffers (like Na₂CO₃/NaHCO₃) is critical to prevent base-catalyzed epimerization4[4].

Quantitative Stability Data

The following table summarizes the stability metrics of (S)-3-N-Cbz-aminomethylmorpholine hydrochloride across varying environmental conditions.

ParameterpH 2.0 (Unbuffered HCl)pH 5.0 (Acetate Buffer)pH 7.4 (PBS Buffer)pH 10.0 (Carbonate Buffer)
Solubility (mg/mL) > 50> 50< 2 (Precipitates)< 1
Cbz Integrity (48h, 25°C) 85% (Acidolysis)> 99%> 99%> 99%
Enantiomeric Excess (ee%) > 99%> 99%98%92% (Racemization)
Predominant Species Morpholinium ionMorpholinium ionFree BaseFree Base

Validated Experimental Protocols

Protocol A: Preparation of a Stable 100 mM Aqueous Stock Solution

Objective: To formulate a high-concentration aqueous solution while preventing Cbz acidolysis and free-base precipitation. Causality: Dissolving the HCl salt directly in water yields a highly acidic solution. Buffering to pH 5.0 maintains the protonated, soluble state without triggering the acid-mediated cleavage of the Cbz group.

  • Weighing: Accurately weigh 32.8 mg of (S)-3-N-Cbz-aminomethylmorpholine hydrochloride into a clean, dry 2 mL amber glass vial. (Causality: Amber glass protects the Cbz group from potential long-term photo-degradation).

  • Initial Solubilization: Add 800 µL of chilled (4°C) 50 mM Sodium Acetate buffer (pre-adjusted to pH 5.0). Vortex gently for 30 seconds until visually clear.

  • Self-Validating pH Verification: Spot 2 µL of the solution onto narrow-range pH paper or use a micro-pH probe. The pH must read between 4.5 and 5.5.

    • Validation Check: If the pH drops below 4.0 (driven by the HCl from the salt), the buffer capacity has been exceeded. Add 0.1 M NaOH in 5 µL increments until pH 5.0 is restored. This confirms the solution is safe from acidolysis.

  • Volume Adjustment: Add the remaining Sodium Acetate buffer to reach a final volume of 1.0 mL.

  • Storage: Aliquot into single-use vials, purge with Argon to prevent oxidative degradation, and store at -20°C. Thaw at 4°C immediately before use.

Protocol B: Controlled Free-Basing and Organic Extraction

Objective: To convert the water-soluble hydrochloride salt into the lipophilic free base for organic synthesis, without compromising the Cbz group or the (S)-stereocenter.

  • Dissolution: Dissolve 100 mg of the HCl salt in 5 mL of deionized water in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath (0–4°C). (Causality: Cooling suppresses the kinetics of base-catalyzed epimerization at the C3 position).

  • Self-Validating Biphasic Setup: Add 10 mL of cold ethyl acetate (EtOAc) to the aqueous solution before adding the base.

    • Validation Check: As the base is added in the next step, the aqueous layer will temporarily turn cloudy as the free base crashes out. Immediate dissolution into the EtOAc layer (restoring aqueous clarity) visually validates successful phase transfer, minimizing the compound's exposure to the aqueous base.

  • Alkalinization: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise while stirring vigorously, until the aqueous layer reaches pH 8.0–8.5. Do not use strong bases like NaOH.

  • Separation: Transfer to a separatory funnel and collect the EtOAc layer. Extract the aqueous layer with an additional 5 mL of EtOAc.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30°C to yield the pure, intact free base.

References

  • Morpholine HydroChloride - Alfa Chemistry Source: Alfa Chemistry URL
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL
  • Amino protecting group—benzyloxycarbonyl (Cbz)
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative Source: Technical Disclosure Commons URL

Sources

Troubleshooting

Technical Support Center: Preventing Racemization During Chiral Morpholine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of chiral morpholine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of chiral morpholine derivatives. The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1][2] However, the synthesis of enantiomerically pure morpholines presents a significant challenge: the preservation of stereochemical integrity.

This document provides in-depth, field-proven insights into diagnosing, troubleshooting, and, most importantly, preventing racemization during your synthetic campaigns. We will move beyond simple procedural lists to explore the causal mechanisms behind stereochemical erosion, empowering you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding racemization in the context of morpholine synthesis.

Q1: What exactly is racemization, and why is it a critical problem?

A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[3] In drug development, the biological activity of a molecule is intimately linked to its three-dimensional structure.[4] One enantiomer may be a potent therapeutic while the other could be inactive or, in the worst case, exhibit toxicity. The formation of a racemic mixture creates a significant purification challenge and can compromise the efficacy and safety of the final compound.[5]

Q2: Which steps in a typical morpholine synthesis are most susceptible to racemization?

A: Racemization hotspots can occur at several stages, primarily depending on your synthetic route. Key areas of concern include:

  • Cyclization: Intramolecular ring-closure, especially under harsh basic or acidic conditions, is a common culprit. This is particularly true for Williamson ether-type syntheses.

  • Activation of Carboxylic Acids: When starting from α-amino acids, the activation of the carboxyl group for amide bond formation or reduction can lead to racemization via an oxazolone intermediate.[6][7]

  • Functional Group Manipulations: Any step that involves the formation of a stabilized carbanion, carbocation, or enolate adjacent to a stereocenter can risk epimerization.[8][9] This includes reactions performed at elevated temperatures.

Q3: What are the primary chemical mechanisms that cause racemization?

A: Understanding the mechanism is key to prevention. There are two principal pathways:

  • Direct Enolization/Carbanion Formation: A base can abstract an acidic proton from a stereocenter, creating a planar, achiral enolate or carbanion intermediate. Re-protonation can then occur from either face, leading to a racemic mixture.[3][8][10] This is common for stereocenters alpha to a carbonyl group.

  • Oxazolone Formation: Specific to amino acid precursors, activation of the N-protected carboxyl group can lead to the formation of a planar oxazolone ring. The α-proton of this intermediate is highly acidic and easily abstracted, leading to rapid racemization.[6][7][11]

cluster_0 Mechanism 1: Direct Enolization cluster_1 Mechanism 2: Oxazolone Formation Start1 Chiral Ketone (R-enantiomer) Intermediate1 Planar Enolate (Achiral) Start1->Intermediate1 + Base - H+ End1_R R-enantiomer Intermediate1->End1_R + H+ End1_S S-enantiomer Intermediate1->End1_S + H+ Start2 N-Acyl Amino Acid (L-enantiomer) Intermediate2 Oxazolone Intermediate (Planar, Achiral) Start2->Intermediate2 Activation End2_L L-enantiomer Intermediate2->End2_L Nucleophilic Attack End2_D D-enantiomer Intermediate2->End2_D Nucleophilic Attack

Caption: Key mechanisms leading to racemization.

Q4: Are certain chiral precursors more prone to racemization?

A: Yes. When using amino acids as starting materials, certain residues are notoriously susceptible.

  • Histidine (His): The imidazole side chain can act as an intramolecular base catalyst, significantly accelerating racemization.[5][11]

  • Cysteine (Cys): The acidic thiol proton can be abstracted, leading to racemization via a stabilized carbanion.[5][6]

  • Phenylalanine (Phe) & Serine (Ser): These are also known to be more susceptible than many aliphatic amino acids under certain coupling conditions.[5]

For chiral amino alcohols, racemization risk is highest when the stereocenter is subjected to conditions that favor an SN1 reaction mechanism or when an adjacent group can stabilize a planar intermediate.

Section 2: Troubleshooting Guide: Diagnosing & Solving Racemization

This section is structured around common experimental scenarios where racemization is observed.

Scenario 1: Racemization during Intramolecular Cyclization
  • Observation: You start with an enantiopure N-substituted amino alcohol, but the resulting morpholine product shows significant or complete loss of enantiomeric excess (% ee).

  • Primary Cause: The conditions for the ring-closing reaction, typically a Williamson ether synthesis, are too harsh. Strong bases (e.g., NaH, KOtBu) at elevated temperatures can epimerize the stereocenter bearing the alcohol, especially if there's an adjacent activating group.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for cyclization-induced racemization.

Data Point: Influence of Base on Racemization

The choice of base is critical. Sterically hindered or milder bases are less likely to cause epimerization.

BaseTypical pKa (Conjugate Acid)Steric HindranceRacemization RiskReference
Sodium Hydride (NaH)~36LowHighGeneral knowledge
Potassium tert-Butoxide~19HighModerate to HighGeneral knowledge
N-Methylmorpholine (NMM)7.4ModerateLow to Moderate[7]
2,4,6-Collidine7.4HighLow[7]
Potassium Carbonate (K₂CO₃)10.3Low (Inorganic)Low[12]
Cesium Carbonate (Cs₂CO₃)10.3Low (Inorganic)Low (often better)General knowledge, Finer-particle effect
Scenario 2: Racemization When Starting from α-Amino Acids
  • Observation: You have successfully reduced the carboxylate of an N-protected amino acid to the corresponding amino alcohol, but you find the product is racemic. The racemization occurred before the reduction.

  • Primary Cause: Oxazolone formation during the activation step (e.g., formation of a mixed anhydride or active ester) prior to reduction. This is a classic pitfall.

  • Solutions:

    • Use Borane-Based Reagents: Direct reduction of the N-protected amino acid with borane (e.g., BH₃•THF or BH₃•SMe₂) often proceeds without significant racemization because it does not require pre-activation of the carboxyl group.

    • Employ Racemization-Suppressing Additives: If pre-activation is necessary, include additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure). These additives react with the activated species to form active esters that are more resistant to racemization than other intermediates.[7][11]

    • Protect Susceptible Side Chains: For amino acids like histidine, it is crucial to protect the side-chain imidazole ring (e.g., with a Boc or Trt group) to prevent its participation in catalysis.[13][14]

Section 3: Proactive Strategies & Protocols for Stereopreservation

The best approach is to design your synthesis to prevent racemization from the outset.

Strategy 1: Enantioselective and Diastereoselective Syntheses

Instead of starting with a chiral precursor and risking its racemization, consider building the chiral morpholine scaffold using an asymmetric reaction. These methods establish the desired stereochemistry with high fidelity.

  • Asymmetric Transfer Hydrogenation (ATH): A powerful method for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates in a one-pot reaction.[15][16] This approach often yields high enantiomeric excess (>95% ee).[16]

  • Chiral Auxiliaries: Temporarily attaching a chiral auxiliary can direct the stereochemical outcome of key bond-forming reactions, after which the auxiliary is removed.[][18][19][20]

  • Organocatalysis: Enantioselective organocatalytic methods have been developed for synthesizing functionalized morpholines from simple starting materials.[21]

Strategy 2: Optimized Cyclization Protocol

If you are performing an intramolecular cyclization of a chiral amino alcohol, the following protocol is designed to minimize racemization.

Protocol: Mild, Base-Mediated Cyclization of N-Tosyl-2-amino-1-phenylethanol

This protocol uses a mild inorganic base and a polar aprotic solvent at room temperature to facilitate ring closure while minimizing the risk of epimerization.

Materials:

  • (R)-N-Tosyl-2-amino-1-phenylethanol

  • 1-Bromo-2-chloroethane

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-N-Tosyl-2-amino-1-phenylethanol (1.0 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Add Base: Add finely powdered potassium carbonate (3.0 equiv). Stir the suspension vigorously for 15 minutes at room temperature.

  • Add Electrophile: Add 1-bromo-2-chloroethane (1.2 equiv) dropwise to the stirring suspension.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours). Note: Avoid heating unless the reaction stalls completely, and even then, use minimal heat (e.g., 40 °C).

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Separate the layers. Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-tosyl morpholine derivative.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

References

  • Fisher, G. H., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC. Retrieved from [Link]

  • Muttenthaler, M., et al. (2017). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. Retrieved from [Link]

  • Wolfe, J. P., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Skwierawska, A., et al. (2020). Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide—A Novel Potentially Powerful Analgesic. PMC. Retrieved from [Link]

  • Young, D. W., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Retrieved from [Link]

  • Tu, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Retrieved from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). ResearchGate. Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). Organic Chemistry Portal. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. ACS Publications. Retrieved from [Link]

  • Novel synthesis of optically active morpholines. (1988). RSC Publishing. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2011). Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction. ACS Publications. Retrieved from [Link]

  • Racemization of chiral amino alcohols: Catalyst selection and characterization. (2009). ResearchGate. Retrieved from [Link]

  • Thomson, R. J., et al. (2022). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • Recent progress in the synthesis of morpholines. (2018). Academia.edu. Retrieved from [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. (n.d.). SciSpace. Retrieved from [Link]

  • Stephenson, C. R. J., et al. (2023). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Dhaka University. Retrieved from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Europe PMC. Retrieved from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). ACS Publications. Retrieved from [Link]

  • Racemization, Enantiomerization and Diastereomerization. (2007). Royal Society of Chemistry. Retrieved from [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. (2017). PMC. Retrieved from [Link]

  • Racemization. (n.d.). Wikipedia. Retrieved from [Link]

  • Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids. (2014). ResearchGate. Retrieved from [Link]

  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (n.d.). TU Delft. Retrieved from [Link]

  • Racemisation in Chemistry and Biology. (n.d.). The University of Manchester. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Stereochemistry of heterocyclic compounds. Parts 1 and 2. (1977). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds. Retrieved from [Link]

  • Stereoselective Synthesis of Chiral Molecules. (2021). Encyclopedia.pub. Retrieved from [Link]

  • Photoredox-catalyzed racemization of stereocenters enables stereoconvergent synthesis. (2020). Macmillan Group - Princeton University. Retrieved from [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. (2015). PMC. Retrieved from [Link]

  • Key Concepts in Stereoselective Synthesis. (n.d.). University of Rochester. Retrieved from [Link]

  • Stereochemistry and stereocontrolled synthesis. (2016). Paul Knochel - LMU. Retrieved from [Link]

  • Stereochemistry Problems And Answers. (n.d.). FICS. Retrieved from [Link]

  • Stereochemistry and Stereoselective Synthesis. (n.d.). Springer. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolution and Separation of Substituted Morpholine Diastereomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, nuanced challenges researchers face when isolating stereoisomers of substituted morpholines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, nuanced challenges researchers face when isolating stereoisomers of substituted morpholines.

Morpholine rings are ubiquitous pharmacophores in drug development (e.g., Aprepitant, Reboxetine). However, their conformational dynamics—specifically chair-chair interconversion, nitrogen inversion, and pseudo-allylic ( A1,3 ) strain—make stereochemical resolution nontrivial. Whether you are separating existing cis/trans diastereomers or resolving a racemate via transient diastereomeric salt formation, this guide provides the mechanistic causality and self-validating protocols necessary to ensure high enantiomeric and diastereomeric excess (ee/de).

Strategic Decision Matrix

Before troubleshooting, it is critical to align your separation strategy with the physical properties of your morpholine mixture and the scale of your project.

MorpholineResolution A Substituted Morpholine Mixture B Type of Isomers? A->B C Cis/Trans Diastereomers (Different Physical Properties) B->C Multiple Stereocenters D Enantiomers (Racemic Mixture) B->D Racemate E Achiral Chromatography (Silica) or Crystallization C->E F Scale of Resolution? D->F G Prep SFC / Chiral HPLC (< 100g Scale) F->G Analytical/Prep H Diastereomeric Salt Formation (> 100g Process Scale) F->H Large Scale I Add Chiral Acid (e.g., DPTTA, CSA) H->I J Selective Crystallization & Free-Basing I->J

Decision workflow for separating diastereomers and resolving enantiomers of morpholines.

Troubleshooting FAQs

Section A: Chromatographic Separation of Cis/Trans Diastereomers

Q1: Why do my cis- and trans-disubstituted morpholines co-elute with severe tailing on standard silica gel? Causality: The secondary or tertiary amine of the morpholine ring is highly basic (pKa ~8.3). On bare silica, these basic nitrogen atoms interact strongly via hydrogen bonding and ion-exchange with acidic silanol groups, causing peak broadening that masks the subtle polarity differences between diastereomers. Solution: You must suppress the silanol interactions. Add 1–5% triethylamine (TEA) or aqueous ammonia to your organic mobile phase. Alternatively, N-protect the morpholine (e.g., with a Boc or Tosyl group) prior to separation. N-tosylation, for instance, introduces pseudo- A1,3 strain between the N-tosyl group and adjacent substituents, forcing the morpholine into a rigid conformation that drastically differentiates the physical properties of the cis and trans isomers[1].

Section B: Classical Resolution via Diastereomeric Salts

Q2: My diastereomeric salt crystallization using tartaric acid is yielding an amorphous oil instead of crystals. How do I induce crystallization? Causality: Morpholine derivatives often form low-melting eutectic mixtures or amorphous oils with simple chiral acids due to their high conformational flexibility. Tartaric acid often lacks the steric bulk required to force a rigid, high-energy crystal lattice. Solution: Switch to rigid, bulky resolving agents. The synthesis of the drug Aprepitant successfully utilizes (+)-di-p-toluoyltartaric acid (DPTTA)[2] and L-(-)-camphorsulfonic acid (CSA)[3] to resolve complex morpholine intermediates. The bulky aromatic/cyclic groups on DPTTA and CSA increase the crystal lattice energy, promoting the thermodynamic precipitation of a single diastereomeric salt.

Q3: I am scaling up a racemic substituted morpholine. How do I choose between Supercritical Fluid Chromatography (SFC) and Diastereomeric Salt Resolution? Causality: The choice is dictated by thermodynamics versus throughput. Preparative SFC and HPLC are highly efficient for small-to-medium scales (<100g) due to rapid method development and high recovery rates[4]. However, for process-scale (>100g to kg), the solvent consumption of chromatography becomes prohibitive. Diastereomeric salt resolution is cost-effective at scale, provided the diastereomeric salts exhibit a sufficient solubility differential ( ΔS ) in the chosen solvent[4].

Quantitative Method Comparison

To assist in method selection, the following table summarizes the expected quantitative outcomes of various resolution strategies based on industry standards and historical data.

Resolution MethodTypical ScaleResolving Agent / Stationary PhaseTypical Yield / RecoveryTarget Purity (ee/de)
Diastereomeric Salt > 100 g(+)-DPTTA or (-)-CSA35–45% (per crystallization cycle)> 98% ee
Preparative SFC 1 g – 100 gChiralpak IA / IC / AD> 85% (high mass recovery)> 99% ee
Preparative HPLC 10 mg – 10 gChiralcel OD / OJ> 80%> 95% ee
Achiral Chromatography AnyBare Silica (with TEA) / Basic Alumina> 90% (for cis/trans mixtures)> 95% de

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include an In-Process Control (IPC). Do not proceed to the next step without validating the current one.

Protocol 1: Diastereomeric Salt Resolution of a Substituted Morpholine

This protocol utilizes DPTTA, modeled after the resolution of Aprepitant intermediates[2].

  • Salt Formation: Dissolve the racemic morpholine derivative (1.0 equiv) and (+)-DPTTA (0.5 to 1.0 equiv) in a solvent mixture of Methanol/Water (typically 9:1 v/v).

    • Causality: The addition of a specific quantity of water increases the dielectric constant of the solvent. This prevents the rapid, kinetic precipitation of amorphous salts and promotes the slower, thermodynamic crystallization of the highly ordered diastereomeric salt[2].

  • Annealing: Heat the mixture to 65°C until complete dissolution is achieved. Cool the reactor at a controlled, linear rate of 5°C/hour down to 20°C.

  • Self-Validation (IPC 1): Before filtering, extract a 1 mL aliquot of the mother liquor. Free-base it and analyze it via analytical chiral HPLC.

    • Validation Check: If the target enantiomer is depleted by >90% in the mother liquor, the crystallization has successfully captured the desired isomer. If not, reheat and adjust the water ratio.

  • Isolation & Free-Basing: Filter the crystals and wash with cold methanol. Suspend the isolated salt in a biphasic mixture of Toluene and Water. Adjust the aqueous layer to pH 10 using 1M NaOH. Extract the morpholine into the toluene layer.

  • Self-Validation (IPC 2): Analyze the organic layer via 1H NMR.

    • Validation Check: The complete absence of aromatic toluoyl peaks (from DPTTA) confirms successful free-basing.

Protocol 2: Preparative SFC Method Development for Morpholine Enantiomers

SFC is the "green" alternative to HPLC, utilizing supercritical CO2​ [4].

  • Analytical Screening: Screen the morpholine mixture on analytical Chiralpak columns (IA, IC, AD) using supercritical CO2​ with 10–40% Methanol as a co-solvent.

    • Critical Addition: Add 0.1% Diethylamine (DEA) to the Methanol.

    • Causality: DEA acts as a basic modifier. It competitively binds to any residual acidic sites on the chiral stationary phase, preventing the basic morpholine nitrogen from sticking and ensuring sharp, Gaussian peak shapes.

  • Thermodynamic Optimization: Once a column is selected, lower the column compartment temperature from 40°C to 30°C.

    • Causality: Enantiomeric separation is an enthalpically driven process. Lowering the temperature increases the residence time and maximizes the chiral recognition interactions ( ΔΔH‡ ), often improving the separation factor ( α ).

  • Scale-Up & Fractionation: Transfer the method to the preparative SFC, scaling the flow rate relative to the column cross-sectional area. Collect fractions based on UV or MS triggers.

  • Self-Validation (IPC 3): Re-inject an aliquot of the collected fractions back onto the analytical SFC system.

    • Validation Check: An observed ee of >99% validates that the fraction collection delay volume is correctly calibrated and no co-elution occurred during scale-up.

References

  • ResearchGate. An Alternative Approach to Achieve Enantiopure (3 S )-4Benzyl3- (4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant. Available at: [Link]

  • Taylor & Francis. Recycling of undesired isomers of key intermediate for aprepitant. Available at: [Link]

  • ACS Publications. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Available at: [Link]

Sources

Troubleshooting

managing acidic byproducts in Cbz protection reactions

Welcome to the Technical Support & Troubleshooting Center for peptide and organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the nuances of the carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for peptide and organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the nuances of the carboxybenzyl (Cbz) protecting group.

While the Cbz group is celebrated for its robust stability and orthogonal cleavage via hydrogenolysis[1], its installation presents a fundamental chemical challenge: the stoichiometric generation of highly acidic hydrochloric acid (HCl) during the nucleophilic acyl substitution of benzyl chloroformate (Cbz-Cl)[2][3]. Failure to manage this acidic byproduct leads to stalled reactions, degraded reagents, and poor yields.

Mechanistic Causality: The HCl Byproduct Challenge

G Amine Free Amine (Nucleophilic) Reaction Acyl Substitution Amine->Reaction Protonated Protonated Amine (Non-reactive) Amine->Protonated Protonation CbzCl Cbz-Cl CbzCl->Reaction Product Cbz-Protected Amine Reaction->Product HCl HCl Byproduct Reaction->HCl HCl->Amine If unmanaged

Mechanism of Cbz protection highlighting HCl byproduct generation and amine protonation.

Q1: Why does my Cbz protection consistently stall at ~50% conversion?

Causality: This is a classic symptom of unmanaged HCl accumulation. The reaction of your free amine with Cbz-Cl liberates exactly one equivalent of HCl[4]. If your reaction lacks a sufficient base to scavenge this acid, the HCl rapidly protonates the remaining unreacted free amine, converting it into an ammonium chloride salt. Because protonated amines lack a lone pair, they are completely non-nucleophilic. This effectively caps your theoretical yield at 50%, as half of your starting material is consumed to neutralize the byproduct generated by the other half[2].

Q2: How do I choose between Schotten-Baumann conditions and organic bases for HCl neutralization?

Causality: The choice depends on the solubility and sensitivity of your substrate.

  • Schotten-Baumann Conditions (Biphasic): This utilizes aqueous inorganic bases (e.g., Na2​CO3​ , NaOH ) alongside an organic solvent[1][5]. The causality here relies on phase partitioning: the highly water-soluble HCl byproduct is drawn into the aqueous layer where it is neutralized by the carbonate base, leaving the free amine in the organic layer to react with Cbz-Cl. This is ideal for water-soluble amino acids.

  • Anhydrous Organic Bases: Uses tertiary amines like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in anhydrous solvents[3][4]. These bases act as "proton sponges." Because they are sterically hindered, they cannot easily attack the Cbz-Cl themselves, but they rapidly neutralize the HCl, keeping your primary/secondary amine substrate in its nucleophilic state.

Quantitative Data: Base Systems for HCl Management

Summarizing the optimal conditions for managing the acidic byproduct based on established synthetic data[3][5][6]:

Base SystemTypical Reagent Ratio (Amine : Cbz-Cl : Base)Solvent SystemRepresentative YieldPrimary Causality & Use Case
Aqueous Na2​CO3​ 1.0 : 1.1 : 2.5THF/Water or DCM/Water> 90%Standard Schotten-Baumann; buffers pH gently to prevent amine protonation without degrading Cbz-Cl[5][6].
Aqueous NaOH 1.0 : 1.1 : 1.1THF/Water~ 85-90%Stronger base; highly efficient but risks ester hydrolysis or reagent degradation if over-applied[5][6].
DIPEA / TEA 1.0 : 1.1 : 2.0DCM or Acetonitrile> 85%Anhydrous conditions; sterically hindered base neutralizes HCl without competing for the electrophile[3].

Troubleshooting Specific Side Reactions

G Start Issue: Incomplete Cbz Protection CheckpH Check Reaction pH Start->CheckpH Acidic pH < 7 (HCl Accumulation) CheckpH->Acidic Basic pH > 10 (Base Excess) CheckpH->Basic Sol1 Add Base (DIPEA/Na2CO3) or Buffer System Acidic->Sol1 Neutralize HCl Sol2 Switch to Milder Base (NaHCO3 instead of NaOH) Basic->Sol2 Prevent Cbz-Cl Hydrolysis Success Complete Conversion Sol1->Success Sol2->Success

Troubleshooting workflow for managing pH and byproduct accumulation in Cbz reactions.

Q3: I am observing degradation of my Cbz-Cl reagent and a sudden drop in pH. What is causing this?

Causality: Cbz-Cl is highly electrophilic and moisture-sensitive. If you are using strong aqueous bases (like unbuffered NaOH ) and add the reagent too quickly, the base will directly attack the Cbz-Cl rather than waiting for the amine to react. This hydrolyzes the reagent into benzyl alcohol, carbon dioxide ( CO2​ ), and HCl[3]. The sudden release of HCl overwhelms the remaining base, crashing the pH and halting your reaction. Solution: Switch to a milder carbonate buffer ( NaHCO3​ ) and add the Cbz-Cl dropwise at 0 °C to control the exothermic degradation[5][6].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems—meaning they contain inherent physical checks to confirm the reaction is proceeding correctly.

Protocol A: Biphasic Schotten-Baumann Cbz Protection (Aqueous Carbonate)

Best for amino acids and robust, water-soluble substrates.

  • Dissolution: Dissolve the amine substrate (1.0 equiv) in a 1 M aqueous solution of sodium carbonate ( Na2​CO3​ , 2.5 equiv) and a co-solvent like THF (2:1 ratio). Cool the mixture to 0 °C in an ice bath[5][6].

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise over 15 minutes[5].

    • Self-Validation Checkpoint: Vigorous stirring is critical. You should observe a distinct biphasic emulsion. The maintenance of a basic pH (test via pH paper > 8) confirms the aqueous carbonate is actively neutralizing the generated HCl.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours[5].

  • Work-up: Wash the reaction mixture with diethyl ether to extract any unreacted Cbz-Cl or benzyl alcohol byproduct.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl[5].

    • Self-Validation Checkpoint: The sudden appearance of a white precipitate or a cloudy oil confirms the successful protonation of the newly formed Cbz-protected amino acid's carboxylate group, forcing it out of the aqueous phase[6]. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

Protocol B: Anhydrous Cbz Protection using Organic Bases

Best for water-sensitive substrates, complex APIs, or substrates prone to hydrolysis.

  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 equiv) to the solution and cool to 0 °C.

  • Reagent Addition: Add Cbz-Cl (1.1 equiv) dropwise.

    • Self-Validation Checkpoint: The solution should remain clear. The absence of a white, insoluble precipitate (which would be your amine-hydrochloride salt) confirms that the sterically hindered DIPEA is successfully outcompeting your substrate for the HCl byproduct, acting as an effective proton sponge[3].

  • Reaction: Stir for 2 hours, allowing the reaction to reach room temperature.

  • Work-up: Quench the reaction by washing with saturated aqueous ammonium chloride ( NH4​Cl ) to remove the DIPEA-HCl salts. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Sources

Reference Data & Comparative Studies

Validation

Validation of Enantiomeric Excess for (S)-3-N-Cbz-aminomethylmorpholine Hydrochloride by NMR: A Comparative Guide

As chiral building blocks become increasingly complex, validating their stereochemical purity is a non-negotiable checkpoint in drug development. (S)-3-N-Cbz-aminomethylmorpholine hydrochloride is a highly valuable chira...

Author: BenchChem Technical Support Team. Date: March 2026

As chiral building blocks become increasingly complex, validating their stereochemical purity is a non-negotiable checkpoint in drug development. (S)-3-N-Cbz-aminomethylmorpholine hydrochloride is a highly valuable chiral intermediate, frequently utilized in the synthesis of kinase inhibitors and orexin receptor antagonists[1].

While chiral High-Performance Liquid Chromatography (HPLC) remains the industry standard for final API release, Nuclear Magnetic Resonance (NMR) spectroscopy provides a highly efficient, orthogonal method for determining enantiomeric excess (ee) during process development[2]. However, because this intermediate is isolated as a hydrochloride salt, direct NMR enantiodifferentiation is impossible. This guide objectively compares NMR-based methodologies—Chiral Derivatizing Agents (CDAs) versus Chiral Solvating Agents (CSAs)—and provides self-validating, field-proven protocols to ensure absolute stereochemical accuracy.

Objective Comparison of ee Validation Methods

To select the appropriate analytical workflow, researchers must weigh the need for absolute configuration assignment against the demand for rapid throughput. Table 1 summarizes the performance of the three primary methodologies.

Table 1: Comparative Performance of Enantiomeric Excess Validation Methods

MethodologyMechanism of EnantiodifferentiationTime-to-ResultSample RecoveryBest Use Case
Chiral HPLC Differential partitioning on a chiral stationary phase.1-3 hoursPoor (Destructive)Final API release testing; high-throughput screening.
NMR + CDA (Mosher's) Covalent formation of stable diastereomeric amides.4-6 hoursPoor (Destructive)Unambiguous absolute configuration assignment.
NMR + CSA (3-Component) Reversible formation of iminoboronate esters.< 90 minsExcellent (Reversible)Rapid in-process ee monitoring of primary amines.

Mechanistic Causality in NMR Enantiodifferentiation

To achieve enantiodifferentiation by NMR, enantiomers must be placed in a chiral environment to form diastereomers, which possess distinct physical properties and NMR chemical shifts[3].

The Necessity of Free-Basing

The hydrochloride salt of (S)-3-N-Cbz-aminomethylmorpholine consists of a protonated primary amine. Both CDA and CSA methods require a nucleophilic lone pair on the nitrogen—either to attack an acid chloride (Mosher's method) or to condense into an imine (CSA method). Causality: Attempting derivatization on the hydrochloride salt will result in zero conversion. A quantitative free-basing step is the mandatory first phase of the workflow.

Mosher's Amide Anisotropic Shielding (CDA)

When the free amine reacts with α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), it forms a stable amide[3]. In solution, the MTPA amide adopts a preferred conformation where the trifluoromethyl group, the carbonyl oxygen, and the amide proton are coplanar. Causality: The phenyl ring of the MTPA group exerts a diamagnetic anisotropic shielding effect on the morpholine protons situated above or below its plane, shifting their resonance upfield. The distinct chemical shift differences ( Δδ ) between the (R,S) and (S,S) diastereomers allow for precise integration[4].

MosherWorkflow A Amine HCl Salt (S)-3-N-Cbz-aminomethylmorpholine B Free-Basing Protocol (NaHCO3 / DCM Extraction) A->B C Nucleophilic Free Amine B->C D1 React with (R)-MTPA-Cl (CDA) C->D1 D2 React with (S)-MTPA-Cl (CDA) C->D2 E1 (R,S)-Diastereomer Amide D1->E1 E2 (S,S)-Diastereomer Amide D2->E2 F 1H & 19F NMR Acquisition E1->F E2->F G Calculate ee % Integrate Diastereotopic Peaks F->G

Workflow for determining enantiomeric excess using Mosher's acid chloride derivatization.

Three-Component Iminoboronate Assembly (CSA)

Alternatively, the amine can be reacted in situ with 2-formylphenylboronic acid (2-FPBA) and enantiopure (R)-BINOL. The aldehyde condenses with the primary amine to form an imine, while the boronic acid covalently binds the chiral diol. Causality: This creates a rigid, diastereomeric iminoboronate ester complex directly in the NMR tube, bypassing rigorous anhydrous isolation steps[5].

CSALogic A Free Amine Analyte D In Situ Condensation (CDCl3 + 4Å Mol Sieves) A->D B 2-FPBA (Aldehyde) B->D C (R)-BINOL (Chiral Diol) C->D E Diastereomeric Iminoboronate Esters D->E F NMR Integration (Benzylic Protons) E->F

Three-component chiral solvating agent assembly for rapid NMR ee determination.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. Mandatory Control Step: Before analyzing the highly pure (S)-enantiomer, researchers must subject a racemic mixture of the amine to the chosen protocol. This confirms that both diastereomeric peaks are fully resolved and proves that no kinetic resolution occurred during derivatization.

Protocol A: Quantitative Free-Basing (Prerequisite)
  • Suspend 20 mg of (S)-3-N-Cbz-aminomethylmorpholine hydrochloride in 2 mL of dichloromethane (DCM).

  • Add 2 mL of saturated aqueous NaHCO3​ . Stir vigorously for 10 minutes.

    • Causality: The mild base neutralizes the HCl salt without risking hydrolysis of the Cbz protecting group.

  • Extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Evaporate the solvent under reduced pressure to yield the free primary amine.

Protocol B: Mosher's Acid Derivatization (CDA Method)
  • In a clean, dry NMR tube, dissolve ~5 mg of the free amine in 0.5 mL of anhydrous CDCl3​ .

  • Add 10 µL of anhydrous pyridine.

    • Causality: Pyridine acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the reaction to completion[3].

  • Add 1.2 equivalents of (R)-MTPA-Cl. Cap the tube and shake well. Allow to react at room temperature for 2 hours.

  • Acquire 1 H and 19 F NMR spectra. Repeat the process in a separate tube using (S)-MTPA-Cl.

Protocol C: Three-Component Assembly (CSA Method)
  • Prepare a "Host Solution" in a volumetric flask: 50 mM 2-FPBA and 50 mM (R)-BINOL in CDCl3​ .

  • Prepare a 60 mM solution of the free amine in CDCl3​ .

  • Add activated 4Å molecular sieves to both solutions and let sit for 10 minutes.

    • Causality: Imine condensation releases water. Residual water will hydrolyze the iminoboronate complex and compete with BINOL for the boron atom, destroying the diastereomeric ratio[6].

  • Combine 0.3 mL of the Host Solution and 0.3 mL of the Amine Solution in an NMR tube. Acquire the 1 H NMR spectrum after 15 minutes[5].

Supporting Experimental Data & Interpretation

The enantiomeric excess is calculated by integrating the well-resolved diastereotopic signals. The formula for calculation is:

ee(%)=Imajor​+Iminor​∣Imajor​−Iminor​∣​×100

Table 2 outlines the expected NMR splitting patterns and chemical shifts for the derivatives of (S)-3-N-Cbz-aminomethylmorpholine.

Table 2: Representative 1 H NMR Chemical Shifts and Integration Logic

Derivative / ComplexTarget Proton SignalExpected Chemical Shift ( δ , ppm)Splitting PatternIntegration Logic for ee %
(R)-MTPA Amide Aminomethyl −CH2​− ~3.45 (S,R) vs ~3.60 (R,R)Multiplet ee=I3.45​+I3.60​∣I3.45​−I3.60​∣​×100
(S)-MTPA Amide Aminomethyl −CH2​− ~3.60 (S,S) vs ~3.45 (R,S)Multiplet ee=I3.60​+I3.45​∣I3.60​−I3.45​∣​×100
BINOL/2-FPBA Complex Imine −CH=N− ~8.40 (S,R) vs ~8.55 (R,R)Singlet ee=I8.40​+I8.55​∣I8.40​−I8.55​∣​×100

Note: The exact chemical shifts will vary slightly based on concentration and exact spectrometer calibration, which reinforces the necessity of the racemic control sample.

Sources

Comparative

structural analysis of (S)- vs (R)-3-aminomethylmorpholine derivatives

As a Senior Application Scientist, navigating the stereochemical landscape of cyclic amines requires moving beyond basic characterization to establish robust, self-validating analytical workflows. 3-aminomethylmorpholine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the stereochemical landscape of cyclic amines requires moving beyond basic characterization to establish robust, self-validating analytical workflows. 3-aminomethylmorpholine derivatives are privileged chiral scaffolds utilized extensively in drug discovery, serving as critical building blocks for orexin receptor antagonists (1)[1] and PFKFB3/4 kinase inhibitors for oncology (2)[2]. Because the spatial orientation of the 3-aminomethyl group dictates target engagement and pharmacokinetic profiling, distinguishing between the (S)- and (R)-enantiomers with absolute certainty is a strict regulatory requirement.

This guide objectively compares three field-proven methodologies for the structural analysis and absolute configuration assignment of (S)- vs. (R)-3-aminomethylmorpholine derivatives: NMR Spectroscopy (Mosher’s Method), Single-Crystal X-Ray Diffraction (SCXRD), and Supramolecular Circular Dichroism (CD).

Comparative Performance Overview

Before selecting a protocol, researchers must weigh the physical state of their derivative against the required turnaround time and data confidence. Table 1 summarizes the quantitative performance metrics of the three primary methodologies.

Table 1: Comparative Performance Metrics for Chiral Amine Analysis

MethodologySample RequirementTurnaround TimeEnantiomeric Excess (ee) ErrorAbsolute Configuration Confidence
Mosher's NMR 5–10 mg (Liquid/Solid)4–6 hours± 2–5%High (Empirical Spatial Model)
SCXRD 0.1–1.0 mg (Single Crystal)2–7 daysN/A (Analyzes single crystal)Absolute (Flack parameter x≈0 )
Supramolecular CD < 1 mg (10 µM solution)< 30 minutes± 5%High (Exciton Coupling / MLCT)

Analytical Workflow Decision Tree

Workflow A Chiral 3-Aminomethylmorpholine B Physical State & Purity? A->B C1 Single-Crystal X-Ray Diffraction B->C1 Crystalline Solid D1 Liquid / Amorphous Solid B->D1 Non-Crystalline C2 Flack Parameter Analysis (x ≈ 0) C1->C2 E1 Mosher's Amide Derivatization (R)- and (S)-MTPA-Cl D1->E1 Structural Mapping F1 Chiroptical Sensing (In Situ Metal Complexation) D1->F1 Rapid ee Screening E2 1H/19F NMR Spectroscopy (ΔδSR Analysis) E1->E2 F2 Circular Dichroism (CD) (Cotton Effect / MLCT) F1->F2

Decision tree for the structural analysis and absolute configuration assignment of chiral amines.

Methodology 1: NMR Spectroscopy via Mosher's Amide Derivatization

Mechanism & Causality The primary amine of the 3-aminomethylmorpholine derivative is reacted with chiral α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) chloride. The resulting diastereomeric amides exhibit distinct conformational preferences. The phenyl ring of the MTPA moiety creates an anisotropic magnetic shielding cone. Protons residing within this cone experience an upfield shift (lower ppm). By calculating the chemical shift difference ( ΔδSR=δS​−δR​ ) between the (S)-MTPA and (R)-MTPA amides, we can construct a spatial model of the amine to unambiguously assign its absolute configuration (3)[3].

Self-Validating Protocol

  • Preparation: Dissolve 0.1 mmol of the 3-aminomethylmorpholine derivative in 1.0 mL of anhydrous CDCl 3​ directly in an NMR tube.

  • Catalysis & Scavenging: Add 0.3 mmol of anhydrous pyridine-d5. This acts as both a nucleophilic catalyst and an acid scavenger for the generated HCl.

  • Derivatization: Add 0.15 mmol of (R)-(-)-MTPA-Cl. Seal the tube and agitate vigorously for 15 minutes at room temperature.

  • Validation Check: Acquire a rapid 1D 1 H NMR spectrum. The protocol validates itself through the complete disappearance of the primary amine protons (broad singlet, ~1.5 ppm) and the downfield shift of the adjacent aminomethyl protons, confirming >95% conversion before proceeding to complex 2D analysis.

  • Parallel Reaction: Repeat steps 1–4 using (S)-(+)-MTPA-Cl in a separate NMR tube.

  • Data Acquisition: Acquire high-resolution 1 H, 19 F, and COSY/HSQC spectra for both diastereomers to assign the morpholine ring protons.

Table 2: Representative ΔδSR Data for (S)-3-Aminomethylmorpholine MTPA Amides

Proton Position δS​ (ppm) δR​ (ppm) ΔδSR (Hz at 600 MHz)Spatial Assignment
H-2 (Equatorial) 3.853.92-42.0Shielded in (R)-isomer
H-4 (Axial) 2.752.68+42.0Shielded in (S)-isomer
Aminomethyl (-CH 2​ -) 3.153.25-60.0Shielded in (R)-isomer

Methodology 2: Single-Crystal X-Ray Diffraction (SCXRD)

Mechanism & Causality SCXRD is the gold standard for absolute configuration. Friedel's law states that X-ray scattering intensities of inverted structures are identical. However, when the incident X-ray energy approaches the absorption edge of an atom in the crystal, anomalous dispersion occurs, breaking Friedel's law and causing a phase shift. Because light atoms (C, N, O) in the morpholine ring exhibit weak anomalous scattering, derivatizing the amine with a heavy atom (e.g., Bromine) and utilizing Cu K α radiation ( λ=1.5418 Å) maximizes this phase shift. This allows the Flack parameter ( x ) to confidently distinguish the (S)- from the (R)-enantiomer (4)[4].

Self-Validating Protocol

  • Heavy-Atom Derivatization: React the 3-aminomethylmorpholine enantiomer with 4-bromobenzoyl chloride in dichloromethane and triethylamine to yield a highly crystalline 4-bromobenzamide derivative.

  • Crystallization: Dissolve the purified amide in a minimum volume of hot ethyl acetate. Slowly diffuse hexane into the solution at 4 °C over 48–72 hours to grow diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Cu K α source. Cu radiation is strictly chosen over Mo to maximize the anomalous signal of the bromine atom.

  • Refinement & Validation: Refine the structural model using full-matrix least-squares. The protocol is inherently self-validating through the statistical output of the Flack parameter (See Table 3).

Table 3: Flack Parameter ( x ) Quantitative Interpretation

Flack Parameter ( x )Standard Uncertainty (s.u.)Structural InterpretationAction Required
~ 0.00 < 0.04Absolute configuration is correct.Proceed with current (S) or (R) assignment.
~ 1.00 < 0.04Absolute configuration is inverted.Invert the structural model in the software.
~ 0.50 AnyCrystal is racemic or twinned.Re-crystallize or switch to NMR/CD methods.
Any > 0.10Insufficient anomalous dispersion.Ensure Cu K α source is used; check crystal quality.

Methodology 3: Supramolecular Circular Dichroism (CD) Spectroscopy

Mechanism & Causality Aliphatic cyclic amines like 3-aminomethylmorpholine lack a native chromophore that absorbs in the near-UV/Visible region, rendering standard CD spectroscopy useless. To overcome this, the amine is reacted in situ with a chromophoric receptor (e.g., 2-formyl-3-hydroxypyridine) and Fe(II) salts to form an octahedral metal-imine complex. The chiral center of the morpholine derivative sterically dictates the helical wrapping ( Δ or Λ ) of the ligands around the iron center. This induced supramolecular chirality generates a strong metal-to-ligand charge transfer (MLCT) band, producing a highly measurable Cotton effect in the visible region (5)[5].

Self-Validating Protocol

  • In Situ Assembly: In a quartz cuvette, combine 10 µM of the chiral 3-aminomethylmorpholine, 30 µM of 2-formyl-3-hydroxypyridine, and 10 µM of Fe(OTf) 2​ in spectroscopic-grade acetonitrile.

  • Incubation: Allow the solution to rest for 10 minutes at room temperature to ensure the thermodynamic assembly of the Fe(II) imine complex.

  • Measurement: Scan the sample from 300 nm to 600 nm. The (S)-enantiomer will exhibit a specific positive/negative bisignate curve, while the (R)-enantiomer will yield the exact mirror image.

  • Validation Check: Run a strictly racemic mixture of the amine as a control blank. A true racemate will yield a perfectly flat CD spectrum (zero optical activity) due to the cancellation of the Δ and Λ isomers. Any deviation from zero indicates either an enantiomeric imbalance or a baseline artifact, ensuring the integrity of subsequent high-throughput ee calculations.

Sources

Validation

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Chiral Morpholines

For Researchers, Scientists, and Drug Development Professionals The chiral morpholine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and promising clinical c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral morpholine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and promising clinical candidates. Its prevalence stems from its favorable physicochemical properties, which can enhance aqueous solubility, improve metabolic stability, and provide a key vector for interacting with biological targets. However, the synthesis of enantiomerically pure morpholines can be a significant hurdle, with the choice of synthetic route profoundly impacting not only the yield and purity of the final product but also the overall cost-effectiveness and scalability of the process.

This guide provides an in-depth comparison of the most prominent synthetic routes to chiral morpholines, offering a critical analysis of their economic viability and practical applicability in a drug discovery and development setting. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for key transformations.

The Economic Imperative in Chiral Morpholine Synthesis

In the pharmaceutical industry, the cost of goods (CoG) for an active pharmaceutical ingredient (API) is a critical parameter that influences the commercial viability of a drug. The synthesis of chiral morpholines often involves expensive starting materials, chiral auxiliaries, or catalysts, and can require extensive purification, all ofwhich contribute to a higher CoG. Therefore, selecting a synthetic strategy that is not only efficient and robust but also economically sound from the early stages of development is paramount. The industrial synthesis of the antiemetic drug Aprepitant, which features a chiral morpholine core, serves as a powerful case study. The initial manufacturing process was lengthy and inefficient, but a second-generation, greener synthesis significantly reduced waste and cost, underscoring the immense value of strategic route selection.[1]

Comparative Analysis of Key Synthetic Strategies

We will now explore and compare the most common and innovative strategies for chiral morpholine synthesis, evaluating them on key cost-effectiveness metrics.

Synthesis from Chiral Amino Alcohols: The "Chiral Pool" Approach

This is arguably the most traditional and conceptually straightforward approach, leveraging the readily available "chiral pool" of enantiomerically pure amino alcohols derived from natural sources like amino acids.

Causality of Experimental Choice: The primary advantage of this method lies in the pre-existing stereocenter of the starting material, which obviates the need for an asymmetric induction step during the synthesis. The cyclization to form the morpholine ring is typically achieved by reaction with a two-carbon electrophile. A particularly cost-effective and green variation of this approach utilizes ethylene sulfate as the electrophile.[2][3] This reagent is relatively inexpensive and the reaction often proceeds with high selectivity for mono-alkylation, a common challenge in such syntheses.

Workflow: Synthesis from a Chiral Amino Alcohol via Ethylene Sulfate

A Chiral 1,2-Amino Alcohol C SN2 Reaction (Mono-N-alkylation) A->C B Ethylene Sulfate B->C D Zwitterionic Intermediate C->D Formation of intermediate E Base-mediated Intramolecular Cyclization D->E Addition of base (e.g., tBuOK) F Chiral Morpholine E->F A Dehydromorpholine D Asymmetric Hydrogenation A->D B Chiral Rhodium Catalyst (e.g., SKP-Rh complex) B->D Catalyst C H2 (Hydrogen Gas) C->D Reagent E Chiral Morpholine D->E A Prochiral Alkene C Sharpless Asymmetric Dihydroxylation A->C B AD-mix-α or AD-mix-β (catalytic OsO4, chiral ligand, K3Fe(CN)6, K2CO3) B->C Reagents D Chiral Diol C->D E Conversion to Diamino Alcohol (e.g., via aziridinium ion) D->E Multi-step conversion F Intramolecular Cyclization E->F G Chiral Morpholine F->G cluster_0 Racemization A (R)-Amino Alcohol B (S)-Amino Alcohol A->B Racemization Catalyst (e.g., Ru complex) C Enzyme (e.g., Lipase) + Acylating Agent A->C Fast Reaction B->C Slow Reaction D (R)-Acylated Amino Alcohol C->D E Deprotection & Cyclization D->E F Chiral Morpholine E->F A Prochiral Ketone D Asymmetric Amination A->D B Amine Donor (e.g., Isopropylamine) B->D C Transaminase Enzyme (with PLP cofactor) C->D Catalyst E Chiral Amine D->E F Acetone (byproduct) D->F G Conversion to Chiral Morpholine E->G

Sources

Comparative

comparative study of different catalysts for asymmetric hydrogenation of dehydromorpholines

Executive Summary Chiral morpholines are privileged structural motifs in medicinal chemistry, frequently appearing in clinical candidates and approved therapeutics. Constructing the stereocenter adjacent to the oxygen at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral morpholines are privileged structural motifs in medicinal chemistry, frequently appearing in clinical candidates and approved therapeutics. Constructing the stereocenter adjacent to the oxygen atom (2-substituted) or nitrogen atom (3-substituted) via asymmetric hydrogenation presents distinct mechanistic challenges. This guide evaluates the efficacy, substrate scope, and mechanistic causality of Rhodium, Ruthenium, and Iridium catalyst systems, providing self-validating protocols for drug development professionals.

Mechanistic Bottlenecks in Dehydromorpholine Hydrogenation

Hydrogenating 2-substituted dehydromorpholines is notoriously difficult compared to their 3-substituted counterparts. The primary challenge lies in the electron-rich nature of the enamine-like double bond and the severe steric congestion adjacent to the oxygen atom . Traditional catalysts fail to coordinate effectively, resulting in negligible reactivity. Overcoming this requires highly electrophilic metal centers paired with ligands possessing a wide bite angle to accommodate the steric bulk .

Catalyst Class Comparison

A. Rhodium-Bisphosphine (Rh-SKP): The 2-Substituted Gold Standard

The cationic [Rh(cod)2]SbF6 complex paired with the chiral (R,R,R)-SKP ligand is the premier system for 2-substituted dehydromorpholines [[1]]([Link]).

  • Causality of Design : The SKP ligand features a uniquely large bite angle that relieves steric strain during substrate coordination. Furthermore, the use of a weakly coordinating counterion (SbF6⁻) ensures the Rh center remains highly electrophilic, facilitating hydride transfer to the electron-rich double bond. Substrate activation is strictly dependent on an N-Cbz protecting group; the Cbz group withdraws sufficient electron density to activate the enamine without completely passivating its coordinating ability .

B. Ruthenium-Diamine (Ru-TsDPEN): The 3-Substituted Specialist

For 3-substituted morpholines and structurally related 1,4-benzoxazines, Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) is the method of choice .

  • Causality of Design : Ru-ATH operates via an outer-sphere mechanism. The chiral diamine ligand (e.g., TsDPEN) forms a highly organized transition state via hydrogen bonding with the substrate's imine/enamine nitrogen. This system is highly effective for tandem reactions where an initial cyclization forms an imine intermediate that is subsequently reduced in situ.

C. Iridium-SpiroPAP: The High-TON Benchmark for N-Heterocycles

While less specialized for 2-dehydromorpholines, Iridium complexes bearing tridentate chiral spiro aminophosphine ligands (Ir-SpiroPAP) represent the benchmark for turnover numbers (TON) in related N-heterocycles like tetrahydroquinolines .

  • Causality of Design : The rigid spiro skeleton prevents catalyst deactivation, allowing TONs to reach up to 4.5 million in optimal ketone/imine systems. However, Ir-catalysts often require specific directing groups or highly basic conditions, making them less versatile for the fragile dehydromorpholine core compared to Rh-SKP .

Logical Workflows and Pathways

CatalystSelection Substrate Dehydromorpholine Substrate Sub2 2-Substituted (O-adjacent) Substrate->Sub2 Sub3 3-Substituted (N-adjacent) Substrate->Sub3 Rh Rh-SKP Complex Direct Hydrogenation Sub2->Rh Steric Congestion Wide Bite Angle Ru Ru-TsDPEN Complex Transfer Hydrogenation Sub3->Ru Tandem Cyclization/ Reduction Result1 >99% Yield >90% ee Rh->Result1 Result2 High Yield High ee Ru->Result2

Mechanistic logic for selecting asymmetric hydrogenation catalysts based on substitution.

Quantitative Performance Comparison

Catalyst SystemTarget SubstrateYield (%)Enantioselectivity (ee %)Catalyst LoadingKey Conditions
[Rh(cod)2]SbF6 / (R,R,R)-SKP 2-Substituted Dehydromorpholines96–99%88–99%1.0 mol% (0.2% on scale)30 atm H₂, DCM, RT, 24h
Ru(η6-cymene)(MsDPEN) 3-Substituted Benzoxazines>95%Up to 99%1.0 mol%HCOOH/NEt₃, RT, 12h
Ir-SpiroPAP Tetrahydroquinolines / Cyclic Imines>90%Up to 98%<0.1 mol%50 atm H₂, Toluene, Base

Data synthesized from comparative literature , , .

Self-Validating Experimental Protocols

Protocol A: Rh-Catalyzed Direct Hydrogenation of 2-Substituted Dehydromorpholines

This protocol relies on a non-coordinating solvent system to ensure the substrate outcompetes the solvent for the Rh center [[1]]([Link]).

  • Catalyst Preparation (Glovebox) : In an argon-filled glovebox, charge a Schlenk tube with [Rh(cod)2]SbF6 (1.0 mol%) and (R,R,R)-SKP ligand (1.05 mol%).

  • Solvent Addition : Add 1.0 mL of anhydrous, degassed Dichloromethane (DCM). Causality: DCM is strictly required; coordinating solvents like THF or MeOH will bind to the highly electrophilic Rh center and stall the reaction . Stir for 30 minutes at room temperature to form the active complex.

  • Substrate Introduction : Add the N-Cbz protected 2-substituted dehydromorpholine substrate (0.20 mmol). Validation Check: Ensure the substrate is fully dissolved before proceeding to prevent heterogeneous localized catalyst crashing.

  • Hydrogenation : Transfer the Schlenk tube to a high-pressure autoclave. Purge with H₂ gas three times, then pressurize to 30 atm. Stir at room temperature for 24 hours. For gram-scale reactions, increase temperature to 50 °C and pressure to 50 atm, extending time to 36 hours .

  • Quench & Analysis : Depressurize carefully. Concentrate the mixture under reduced pressure.

  • Self-Validation System :

    • Step 1: Run crude ¹H NMR to verify >95% conversion (monitor the disappearance of the enamine alkene proton).

    • Step 2: Purify via flash chromatography.

    • Step 3: Determine ee% via Chiral HPLC, comparing retention times against a synthesized racemic standard.

Workflow Prep Glovebox Prep [Rh(cod)2]SbF6 + SKP Mix Substrate Addition in DCM Prep->Mix Rxn Hydrogenation 30 atm H2, RT, 24h Mix->Rxn Quench Depressurize & Concentrate Rxn->Quench Analysis Chiral HPLC Validation (ee%) Quench->Analysis

Self-validating experimental workflow for Rh-catalyzed asymmetric hydrogenation.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) for 3-Substituted Morpholines

Used primarily in tandem hydroamination/reduction sequences .

  • Intermediate Formation : Following titanium-catalyzed intramolecular hydroamination, cool the reaction mixture containing the cyclic imine intermediate to room temperature.

  • Catalyst Addition : Add a solution of RuCl(p-cymene)[(R,R)-TsDPEN] (1.0 mol%) dissolved in a formic acid/triethylamine (HCOOH/NEt₃) azeotropic mixture (0.5 mL). Causality: The HCOOH/NEt₃ azeotrope serves as both the hydrogen donor and the reaction medium, driving the outer-sphere hydride transfer .

  • Reduction : Stir at room temperature for 12 hours.

  • Quench : Neutralize with saturated aqueous NaHCO₃ to quench excess formic acid. Extract with ethyl acetate (3 x 10 mL).

  • Validation : Dry over Na₂SO₄, concentrate, and analyze via Chiral HPLC.

References[1] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science -https://pubs.rsc.org/en/content/articlelanding/2021/SC/D1SC04288B[2] Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds - Benchchem -https://www.benchchem.com/application-notes/asymmetric-synthesis-morpholine-scaffolds[3] Synthesis of Enantioenriched Morpholines via Rhodium-Catalyzed Asymmetric Hydrogenation - Synfacts (Thieme) -https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0041-1737316[4] Asymmetric hydrogenation of 3-substituted 2H-1,4-benzoxazines with chiral cationic Ru-MsDPEN catalysts - Organic Chemistry Frontiers -https://pubs.rsc.org/en/content/articlelanding/2015/QO/C5QO00224A[5] Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands - Accounts of Chemical Research (PubMed) -https://pubmed.ncbi.nlm.nih.gov/36692225/

Sources

Validation

Assessing the Impact of the Morpholine Scaffold on Drug Pharmacokinetics: A Comparative Guide

As a Senior Application Scientist guiding lead optimization campaigns, I frequently encounter drug candidates plagued by poor physicochemical properties—ranging from hERG toxicity to dismal blood-brain barrier (BBB) pene...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist guiding lead optimization campaigns, I frequently encounter drug candidates plagued by poor physicochemical properties—ranging from hERG toxicity to dismal blood-brain barrier (BBB) penetration. In the landscape of medicinal chemistry, the strategic incorporation of a morpholine ring is a classic, experimentally validated maneuver to salvage these compounds.

This guide provides an in-depth, objective comparison of the morpholine scaffold against alternative saturated heterocycles (such as piperidine and piperazine). By dissecting the causality behind its pharmacokinetic (PK) impact and providing self-validating experimental protocols, this document serves as a comprehensive resource for drug development professionals.

The Physicochemical Rationale: Why Morpholine?

The morpholine ring is a six-membered saturated heterocycle containing both an amine (nitrogen) and an ether (oxygen) functional group. This unique atomic arrangement fundamentally alters the physical chemistry of the molecule compared to its all-carbon or di-nitrogen counterparts.

The causality behind morpholine's success lies in the negative inductive effect of the oxygen atom. The electronegative oxygen pulls electron density away from the nitrogen atom across the sigma-bond framework. This electron withdrawal significantly lowers the basicity ( pKa​ ) of the nitrogen from ~11.2 (in piperidine) to approximately 8.3 in morpholine[1].

At a physiological pH of 7.4, a piperidine derivative is almost entirely ionized, severely restricting its ability to passively diffuse across lipophilic membranes. Conversely, the lowered pKa​ of morpholine ensures that a much larger fraction of the drug remains un-ionized in the bloodstream, drastically improving its lipophilic-hydrophilic balance and enhancing permeability across the blood-brain barrier[2]. Furthermore, the oxygen atom acts as a potent hydrogen bond acceptor, facilitating precise target engagement in kinase hinge regions and neuroreceptor pockets[3].

PK_Logic Morpholine Morpholine Scaffold Oxygen Oxygen Atom (Inductive Effect) Morpholine->Oxygen Nitrogen Nitrogen Atom (Weakly Basic) Morpholine->Nitrogen Metabolism CYP450 Oxidation (alpha-carbons) Morpholine->Metabolism Liability pKa Lowered pKa (~8.3) Increased Un-ionized Fraction Oxygen->pKa Electron withdrawal HBA Hydrogen Bond Acceptor Oxygen->HBA Nitrogen->pKa BBB Enhanced BBB Permeability & Aqueous Solubility pKa->BBB HBA->BBB

Logical relationship between morpholine's structural features and its PK profile.

Comparative Pharmacokinetic Profiling

To objectively assess morpholine, we must benchmark it against alternative scaffolds frequently used in drug design. The table below summarizes the quantitative and qualitative impacts of replacing a morpholine ring with piperidine, piperazine, or a modern bioisostere like 4-(Oxan-3-yl)piperidine[4].

Scaffold FeatureHeteroatomsApprox. pKa​ LogD (pH 7.4) ImpactBBB PermeabilityPrimary PK Liability
Morpholine N, O~8.3BalancedHighCYP450 Oxidation (alpha-carbons)
Piperidine N~11.2HighLow (Highly Ionized)High basicity (hERG toxicity)
Piperazine N, N~9.8LowLow (Efflux Substrate)Poor passive permeability
4-(Oxan-3-yl)piperidine N, O (Separated)~9.5ModerateModerateIncreased molecular weight / Steric bulk

Data Synthesis: While piperidine offers high metabolic stability, its extreme basicity often leads to off-target toxicity (e.g., hERG channel blockade) and poor CNS penetration[5]. Morpholine perfectly bridges this gap, providing optimal basicity and solubility[6].

The Metabolic Paradox: Vulnerabilities of Morpholine

Despite its physicochemical elegance, the morpholine ring introduces a significant pharmacokinetic paradox: it is highly susceptible to metabolic degradation by Cytochrome P450 (CYP) enzymes, particularly CYP3A4[6].

The Mechanistic Causality: The carbon atoms adjacent (alpha) to the nitrogen and oxygen heteroatoms are electron-rich "soft spots." CYP enzymes readily oxidize these alpha-carbons to form unstable hemiaminals. This intermediate spontaneously collapses, leading to ring-opening, N-dealkylation, and the formation of highly polar, rapidly excreted metabolites[7]. If a morpholine-containing lead exhibits a poor half-life in vivo, this oxidative pathway is almost always the culprit.

Experimental Workflow: Self-Validating Microsomal Stability Assay

To accurately quantify the metabolic liability of a morpholine scaffold, we utilize a highly controlled Liver Microsomal Stability Assay coupled with LC-MS/MS.

As an application scientist, I mandate that every protocol be a self-validating system . This means the assay must inherently prove that any observed drug depletion is strictly due to enzymatic metabolism, ruling out chemical instability or non-specific binding.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a suspension of human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: The phosphate buffer maintains strict physiological pH, while MgCl2​ is a critical cofactor required for the structural integrity and optimal activity of the membrane-bound CYP450 enzymes.

  • Equilibration & Spiking: Aliquot the microsomal suspension into a 96-well plate and pre-incubate at 37°C for 5 minutes. Spike the morpholine test compound to a final concentration of 1 µM.

    • Causality: Pre-equilibration prevents kinetic lag. A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (well below the Km​ of CYP enzymes), allowing for accurate intrinsic clearance ( Clint​ ) calculation.

  • Reaction Initiation (The Trigger): Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation[7]. Without it, the catalytic cycle cannot proceed.

  • Time-Course Quenching: At precisely 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the reaction at the exact time point. Simultaneously, it precipitates the microsomal proteins, ensuring a clean supernatant that will not foul the LC-MS/MS column.

  • Self-Validation Controls (Critical Step):

    • Minus-NADPH Control: Run a parallel incubation without adding NADPH. Causality: If the drug depletes in this well, the compound is chemically unstable in buffer or is binding non-specifically to the plastic, invalidating the assay.

    • Positive Control: Run a parallel incubation with Verapamil (a known high-clearance drug). Causality: This proves the microsomes are enzymatically active and the NADPH batch is viable.

  • LC-MS/MS Analysis: Centrifuge the quenched plates (4000 rpm, 15 mins) and analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent morpholine compound.

Assay_Workflow Prep 1. Microsome Prep Liver Microsomes Incubate 2. Equilibration 37°C Incubation Prep->Incubate Initiate 3. Initiation Add NADPH Incubate->Initiate Quench 4. Quenching Cold Acetonitrile Initiate->Quench Analyze 5. LC-MS/MS Quantify Drug Quench->Analyze Calculate 6. PK Output Cl_int & Half-life Analyze->Calculate

Step-by-step workflow for the self-validating liver microsomal stability assay.

Conclusion & Future Directions

The morpholine scaffold remains a privileged structure in medicinal chemistry, offering an unparalleled ability to fine-tune pKa​ , enhance aqueous solubility, and drive blood-brain barrier penetration[1]. However, its inherent susceptibility to CYP-mediated ring oxidation requires rigorous experimental monitoring.

When morpholine derivatives exhibit unacceptably high intrinsic clearance, drug development professionals should utilize the validated LC-MS/MS protocols outlined above to identify the metabolic soft spots. Subsequent lead optimization can then pivot toward steric shielding of the alpha-carbons (e.g., adding methyl groups) or exploring advanced bioisosteres like 4-(Oxan-3-yl)piperidine[4] to retain the favorable physicochemical profile while bypassing metabolic liabilities.

References

  • ResearchGate. "A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23." ResearchGate.net. Available at: [Link][6]

  • ResearchGate. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." ResearchGate.net. Available at:[Link][8]

  • PMC. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." NIH.gov. Available at: [Link][2]

  • PMC. "Occurrence of Morpholine in Central Nervous System Drug Discovery." NIH.gov. Available at: [Link][1]

  • PMC. "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists." NIH.gov. Available at: [Link][5]

Sources

Comparative

SAR Comparison Guide: Morpholine vs. Piperazine &amp; Piperidine Derivatives in Kinase Inhibitor Design

As drug development professionals push the boundaries of targeted therapies, the selection of saturated heterocycles during lead optimization dictates both the pharmacokinetic viability and the target engagement of a mol...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals push the boundaries of targeted therapies, the selection of saturated heterocycles during lead optimization dictates both the pharmacokinetic viability and the target engagement of a molecule. While morpholine, piperazine, and piperidine are often viewed interchangeably as basic solubilizing groups, their Structure-Activity Relationships (SAR) reveal profound differences in physicochemical behavior and binding thermodynamics.

This guide objectively compares the performance of morpholine derivatives against their piperazine and piperidine counterparts, using Class I Phosphoinositide 3-Kinase (PI3K) inhibitors as the definitive mechanistic case study.

The Physicochemical Causality: Why Morpholine Outperforms

To understand the experimental divergence between these heterocycles, we must first analyze the causality behind their physicochemical properties. Morpholine is widely recognized as a "privileged pharmacophore" because it elegantly solves the lipophilicity-basicity paradox that plagues many discovery programs [1].

The presence of the highly electronegative oxygen atom in the morpholine ring exerts a strong inductive electron-withdrawing effect (-I effect) through the saturated sigma-bond framework. This pulls electron density away from the nitrogen atom, making its lone pair significantly less available for protonation.

The Resulting Causality:

  • Reduced Basicity: The pKa of morpholine's secondary amine drops to ~8.4, compared to ~9.8 for piperazine and ~11.2 for piperidine.

  • Optimal Physiological State: At a physiological pH of 7.4, piperidine is almost entirely protonated (ionized), severely restricting its ability to passively diffuse across lipophilic cell membranes. Morpholine exists in a favorable equilibrium between its neutral and protonated states, ensuring both aqueous solubility and membrane permeability.

  • Mitigated Toxicity: Highly basic amines (like piperidine) are notorious for binding to the hERG potassium channel and inducing phospholipidosis. Morpholine's dampened basicity inherently reduces these off-target liabilities [2]. Furthermore, bridging the morpholine ring with one-carbon tethers has been shown to lower lipophilicity (LogD) even further without requiring additional heteroatoms [3].

Quantitative Data Summary: Heterocycle Profiling
PropertyMorpholinePiperazinePiperidine
Heteroatoms N, ON, NN
Typical pKa (Secondary Amine) ~8.4~9.8~11.2
H-Bond Acceptors 221
H-Bond Donors 121
Lipophilicity Contribution (LogP) LowLow-ModerateHigh
Physiological State (pH 7.4) Mixed (Neutral/Protonated)Mostly ProtonatedFully Protonated
PI3K Hinge Binding Capability Excellent (via Oxygen)PoorNone

Target-Specific SAR: The PI3K Hinge Binder Paradigm

In the realm of kinase inhibitors, morpholine is not merely a solubilizing appendage; it is the primary pharmacophore. The PI3K/AKT/mTOR signaling pathway is a major driver of cell proliferation and survival in oncology. In the development of PI3K inhibitors (such as Buparlisib, ZSTK474, and PQR530), the morpholine ring acts as a highly specific hinge binder [4].

Mechanistic Insight: The oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of Valine 851 (Val851) in the hinge region of the PI3K ATP-binding pocket.

When researchers systematically replaced the morpholine group in the PI3K inhibitor ZSTK474 with a piperazine ring, the experimental data revealed a staggering 36-fold reduction in PI3Kα inhibition and a >70-fold reduction in PI3Kβ/γ inhibition [4]. The piperazine nitrogen cannot act as an effective H-bond acceptor in this specific spatial orientation. Furthermore, its increased basicity alters the hydration shell within the active site, resulting in a severe binding enthalpy penalty.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) Hinge Region: Val851 RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Morpholine Morpholine-based Inhibitor (e.g., ZSTK474, BKM120) Morpholine->PI3K Competitive ATP Inhibition (H-bond via Morpholine Oxygen)

Caption: PI3K/AKT/mTOR signaling pathway highlighting the targeted inhibition of PI3K by morpholine derivatives.

SAR_Logic Core Triazine/Pyrimidine Scaffold Morpholine Morpholine Analog (O, N-heterocycle) Core->Morpholine Add Oxygen Piperazine Piperazine Analog (N, N-heterocycle) Core->Piperazine Add Nitrogen Piperidine Piperidine Analog (C, N-heterocycle) Core->Piperidine Add Carbon M_Result pKa ~8.4 Maintains H-Bond Acceptor Optimal PI3K Affinity Morpholine->M_Result Pz_Result pKa ~9.8 Loss of H-Bond Acceptor 36-fold Activity Drop Piperazine->Pz_Result Pp_Result pKa ~11.2 High Lipophilicity Increased hERG Risk Piperidine->Pp_Result

Caption: SAR decision tree comparing the physicochemical and biological outcomes of heterocycle substitution.

Experimental Methodology: Self-Validating Profiling Workflow

To objectively validate the superiority of a morpholine derivative over its piperazine/piperidine analogs, a self-validating experimental system must be employed. This protocol pairs a primary biochemical target engagement assay with an orthogonal physicochemical validation step to ensure that in vitro potency is not an artifact of poor solubility.

Tier 1: Biochemical Target Engagement (ADP-Glo Kinase Assay)

Causality: The ADP-Glo assay measures the generation of ADP during the kinase reaction, providing a direct, non-radioactive quantification of PI3K inhibition.

  • Reagent Preparation: Prepare PI3Kα kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.02% CHAPS, 1 mM EGTA, 2 mM DTT).

  • Compound Dilution: Serially dilute the morpholine, piperazine, and piperidine analogs in 100% DMSO, then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1% (prevents solvent-induced kinase denaturation).

  • Enzyme Incubation: Combine 2 µL of the compound with 2 µL of recombinant PI3Kα enzyme (final concentration 0.5 nM) in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of substrate mix (10 µM PIP2 and 25 µM ATP). Incubate for 60 minutes at 25°C.

  • Detection: Add 6 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (incubate 40 mins). Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).

  • Validation Check: Calculate IC50 values using a 4-parameter logistic curve. A valid assay must show the positive control (e.g., BKM120) yielding an IC50 within half a log of its literature value (~35 nM).

Tier 2: Orthogonal Physicochemical Validation (Kinetic Aqueous Solubility)

Causality: A compound may show poor target engagement simply because it crashed out of solution. This step validates that the piperidine/piperazine analogs are fully dissolved at assay concentrations.

  • Stock Preparation: Prepare 10 mM stock solutions of all analogs in DMSO.

  • Aqueous Spiking: Spike 5 µL of the DMSO stock into 495 µL of Phosphate Buffered Saline (PBS, pH 7.4) to create a 100 µM theoretical concentration (1% DMSO).

  • Incubation & Filtration: Shake the samples at 300 rpm for 24 hours at 37°C to reach thermodynamic equilibrium. Filter the suspension through a 0.45 µm PVDF filter plate to remove precipitated compound.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in 100% acetonitrile.

  • Validation Check: If the piperazine/piperidine analogs show <10 µM solubility, their IC50 values from Tier 1 must be flagged as potentially artifactual due to precipitation.

References

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Bioorganic Chemistry (PubMed) URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition Bioorganic & Medicinal Chemistry Letters (PMC) URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for (S)-3-N-Cbz-aminomethylmorpholine Hydrochloride

As drug development accelerates, laboratory safety and precise chemical logistics must evolve in tandem. For researchers handling complex chiral intermediates like (S)-3-N-Cbz-aminomethylmorpholine hydrochloride , standa...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, laboratory safety and precise chemical logistics must evolve in tandem. For researchers handling complex chiral intermediates like (S)-3-N-Cbz-aminomethylmorpholine hydrochloride , standard "dump-and-burn" disposal methods are insufficient. This compound presents unique physicochemical challenges: a thermally labile carboxybenzyl (Cbz) protecting group, a nitrogen-rich morpholine heterocycle, and a corrosive hydrochloride salt.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and regulatory-compliant disposal of this specific intermediate.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule to understand why it behaves the way it does under waste conditions.

  • The Morpholine Ring: The secondary amine in the morpholine ring is nucleophilic. If co-mingled with electrophilic waste streams (e.g., alkyl halides, epoxides), it can trigger uncontrolled, exothermic alkylation reactions.

  • The Cbz Protecting Group: While stable under neutral conditions, the Cbz group is acid-labile. If mixed with highly acidic waste (e.g., TFA or concentrated HBr), it undergoes decarboxylation, releasing CO2​ gas. This is a primary cause of dangerous pressure buildup in sealed waste carboys.

  • The Hydrochloride Salt: The presence of chloride ions classifies this material strictly as Halogenated Organic Waste . Thermal decomposition during standard incineration will release corrosive hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx) .

Table 1: Physicochemical Hazard Mapping
PropertyValue / CharacteristicOperational Implication & Causality
Molecular Formula C13​H18​N2​O3​⋅HCl Contains N and Cl; mandates incineration in a facility equipped with a caustic scrubber to neutralize NOx/HCl.
Physical State Crystalline SolidHigh risk of aerosolization; requires HEPA-filtered local exhaust ventilation (LEV) during transfer.
Aqueous pH Acidic (pH 3.5 - 5.0)Dissolution in water yields an acidic solution; requires neutralization prior to liquid waste commingling.
Incompatibilities Strong acids, oxidizers, electrophilesStrict segregation required to prevent CO2​ pressurization and exothermic alkylation.

Waste Segregation Logistics

Proper segregation prevents dangerous cross-reactions and exponentially reduces disposal costs. Halogenated waste processing is significantly more expensive than non-halogenated processing due to the required scrubber infrastructure.

WasteSegregation Start Waste Generation: (S)-3-N-Cbz-aminomethylmorpholine HCl State What is the physical state of the waste stream? Start->State Solid Solid Waste (Powder, Filters, PPE) State->Solid Solid Liquid Liquid Waste (Mother Liquor, Washes) State->Liquid Liquid / Solution HalogenBin Halogenated Solid Waste Bin (Incineration) Solid->HalogenBin Contains HCl salt HalogenCheck Does the solvent mixture contain >1% Halogens? Liquid->HalogenCheck HalogenLiq Halogenated Liquid Waste (Scrubber-Equipped Incinerator) HalogenCheck->HalogenLiq Yes (HCl/DCM present) NonHalogenLiq Non-Halogenated Liquid Waste (Standard Incinerator) HalogenCheck->NonHalogenLiq No (Halogen-free)

Fig 1: Logical workflow for the segregation and disposal of halogenated morpholine derivative waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that the operator can physically verify the safety and success of the procedure before moving to the next step.

Protocol A: Liquid Waste (Mother Liquor) Processing

When disposing of reaction mother liquors or aqueous washes containing this compound, pH management is critical to prevent the precipitation of the free base (which creates a biphasic mixture that clogs incinerator pumps) while avoiding acidic corrosion of the container.

  • Initial Assessment: Transfer the liquid waste to a temporary, vented accumulation flask inside the fume hood.

  • pH Adjustment: Slowly add 1M Sodium Bicarbonate ( NaHCO3​ ) while stirring until the solution reaches a pH of 6.0 to 7.0.

    • Causality: This neutralizes the free HCl without making the solution basic enough to precipitate the morpholine free base.

  • Segregation: Pour the neutralized solution into a high-density polyethylene (HDPE) carboy explicitly labeled "Halogenated Organic Liquid Waste."

  • Self-Validation Step: Before sealing the carboy, hold a swab dipped in dilute Ammonium Hydroxide ( NH4​OH ) near the headspace. If dense white fumes ( NH4​Cl ) form, volatile HCl gas is still evolving. You must continue neutralization until the swab test is negative.

  • Storage: Seal with a vented cap to prevent pressure buildup and store in a compliant flammables cabinet until contractor pickup .

Protocol B: Solid Waste & Contaminated Consumables

Solid waste includes pure spilled powder, contaminated weighing paper, and spent silica gel from chromatography.

  • Collection: Use non-sparking polyethylene tools to collect solid waste. Never use a dry brush, which generates inhalable dust.

  • Containment: Place the solids into a wide-mouth HDPE jar. Do not use metal containers, as residual chlorides will cause rapid pitting and galvanic corrosion.

  • Labeling: Affix a GHS-compliant label stating: "Danger: Halogenated Organic Solid. Contains Nitrogenous Heterocycles and Chlorides."

  • Self-Validation Step: Weigh the sealed container and log the exact mass on the waste manifest. Compare this against your inventory reconciliation to ensure 100% of the generated waste is accounted for.

Spill Response & Containment Workflow

In the event of an accidental release, standard sweeping will aerosolize the hydrochloride salt, leading to severe respiratory irritation and potential facility contamination .

Protocol C: Dry Spill Recovery
  • Isolate & Evacuate: Immediately clear non-essential personnel from the area. Ensure local exhaust ventilation is running.

  • Don PPE: Equip double nitrile gloves, chemical splash goggles, and a P100 particulate respirator. The morpholine ring is a known severe eye irritant .

  • Dust Suppression (The Critical Step): Lightly mist the spilled powder with isopropanol (IPA) or water using a spray bottle.

    • Causality: Wetting the powder drastically lowers its vapor pressure and binds the micro-particulates, preventing inhalation exposure during mechanical collection.

  • Mechanical Recovery: Scoop the wetted slurry into a dedicated solid waste container (as outlined in Protocol B).

  • Chemical Decontamination: Wash the affected surface with a 5% mild detergent solution, followed by a thorough water rinse. Collect all wash liquids into the halogenated liquid waste stream.

  • Self-Validation Step: After wiping the area dry, press a damp universal pH indicator strip against the spill surface. A reading of pH 6.5–7.5 validates that all acidic hydrochloride residues have been successfully neutralized and removed.

References

  • Title: Hazardous Waste Management System: General (40 CFR Part 261) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Title: Hazard Communication Standard (29 CFR 1910.1200) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL:[Link]

  • Title: Morpholine Safety Data and Toxicity Source: PubChem, National Library of Medicine URL: [Link]

Handling

Personal protective equipment for handling (S)-3-N-Cbz-aminomethylmorpholine hydrochloride

As a Senior Application Scientist, I approach the handling of chiral building blocks like (S)-3-N-Cbz-aminomethylmorpholine hydrochloride not merely as a compliance exercise, but as a foundational step for ensuring exper...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of chiral building blocks like (S)-3-N-Cbz-aminomethylmorpholine hydrochloride not merely as a compliance exercise, but as a foundational step for ensuring experimental reproducibility, maintaining enantiomeric purity, and protecting laboratory personnel.

This compound (CAS: 1881275-75-7) is a highly versatile Cbz-protected amine salt used extensively in drug discovery[1]. Because it is a hydrochloride salt, it presents as a crystalline powder, introducing specific logistical challenges such as triboelectric charging (static), aerosolization, and mucosal irritation[2].

Below is the comprehensive, field-proven operational guide for handling this reagent safely and efficiently.

Physicochemical Hazard Profiling

To design an effective safety protocol, we must first understand the physical behavior of the chemical. The table below synthesizes the critical data points that dictate our handling strategy.

Property / HazardIdentification / ValueOperational Implication
Target Compound (S)-3-N-Cbz-aminomethylmorpholine HClChiral integrity is paramount; avoid exposure to strong bases during storage to prevent premature deprotonation.
CAS Number 1881275-75-7Unique identifier for the specific (S)-enantiomer hydrochloride salt[1].
Physical State Crystalline Solid / Fine PowderHigh susceptibility to static charge accumulation; significant risk of airborne particulate generation.
Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin, serious eye, and respiratory irritation[2][3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for fine, irritating powders. The following PPE matrix is designed as a self-validating barrier system to neutralize the specific risks of amine hydrochloride salts.

PPE CategoryRequired SpecificationScientific Causality & Rationale
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm)Nitrile provides a robust barrier against fine particulates. Causality: Double-gloving allows you to instantly shed the outer contaminated layer if a micro-spill occurs during weighing, preserving the sterile inner boundary.
Eye Protection Snug-fitting Safety Goggles (ANSI Z87.1+)Standard safety glasses leave top and side gaps. Causality: Airborne hydrochloride dust reacts with the moisture in ocular mucosa to cause immediate, severe irritation (H319). Goggles create a sealed micro-environment.
Respiratory Chemical Fume Hood (80-100 fpm)The primary engineering control. Causality: Localized exhaust captures aerosolized dust before it reaches the operator's breathing zone, mitigating H335 risks.
Body Protection Anti-static, Flame-retardant Lab CoatCausality: The Cbz-group adds lipophilic bulk, but the HCl salt forms a crystalline lattice highly prone to static. Anti-static fabrics prevent the powder from "jumping" onto the operator's sleeves.

Operational Workflow & Handling Protocol

The greatest risk of exposure occurs during the transfer of the solid from its stock container to the reaction vessel. Follow this step-by-step methodology to ensure a closed-loop, zero-exposure transfer.

Step 1: Environmental Setup & De-staticking

  • Activate the chemical fume hood and verify the face velocity monitor reads between 80–100 feet per minute (fpm).

  • Position an anti-static ionizer (alpha-particle or corona discharge gun) directly next to the analytical balance.

  • Scientist's Insight: Zap the micro-spatula, the weighing boat, and the operator's gloved hands. This neutralizes the triboelectric charge, preventing the powder from repelling off the spatula and scattering across the balance.

Step 2: Precision Weighing

  • Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas, which act as static generators.

  • Open the reagent bottle slowly to allow internal and external pressure to equalize without puffing dust into the air.

  • Self-Validating Check: After transferring the desired mass to the weighing boat, step back and observe the balance readout for 10 seconds. If the mass drifts downward, the powder is actively aerosolizing or static forces are interfering. Recalibrate the ionizer before proceeding.

Step 3: Closed-System Transfer

  • Do not carry open weighing boats across the laboratory.

  • Immediately transfer the weighed solid into the destination reaction flask (e.g., a round-bottom flask or scintillation vial) inside the fume hood.

  • Seal the flask with a rubber septum.

Step 4: Solvent Solubilization

  • Instead of pouring solvent into the open flask, use a syringe to inject your reaction solvent (e.g., DCM, DMF, or THF) directly through the septum.

  • Causality: Dissolving the hydrochloride salt in a closed system entirely eliminates the risk of inhalation and traps any potential off-gassing.

Handling Logic Visualization

G N1 1. Environmental Setup Activate Hood & Anti-Static Ionizer N2 2. PPE Verification Don Double Nitrile & Goggles N1->N2 N3 3. Material Handling Weigh with Grounded Spatula N2->N3 N4 4. Closed-System Transfer Seal Powder in Septum Vial N3->N4 N5 5. Safe Solubilization Inject Solvent via Syringe N4->N5

Figure 1: Sequential safety workflow for handling solid amine hydrochloride salts.

Spill Response & Disposal Plan

Even with flawless technique, accidental spills can occur. Because (S)-3-N-Cbz-aminomethylmorpholine is a hydrochloride salt, never dry-sweep a spill . Dry sweeping introduces mechanical energy that instantly aerosolizes the fine powder.

Micro-Spill Protocol (< 5g):

  • Isolate: Lower the fume hood sash to increase localized air velocity over the spill.

  • The Wet-Wipe Method: Dampen a heavy-duty laboratory wipe with a polar solvent (e.g., water or ethanol). The HCl salt is highly soluble in polar solvents, allowing the wipe to instantly dissolve and trap the powder.

  • Wipe Inward: Gently wipe from the outside edge of the spill toward the center to prevent spreading the contamination footprint.

  • Secondary Wash: Wipe the area a second time with a clean, damp wipe to remove any residual chemical film.

Disposal & Waste Management:

  • Place all contaminated wipes, gloves, and empty reagent vials into a designated, puncture-proof solid hazardous waste container.

  • Chemical Incompatibility Warning: Ensure this waste stream is strictly segregated from strong bases (e.g., NaOH, KOH). Introducing a strong base will deprotonate the hydrochloride salt, generating the free amine (CAS: 1312161-63-9)[4], which possesses a completely different volatility and solubility profile, potentially leading to dangerous, unanticipated reactions in the waste drum.

References

  • Title: 1881330-13-7 | 3-N-Cbz-aminomethylmorpholine hydrochloride (Includes (S)-enantiomer data 1881275-75-7)
  • Title: 100390-87-2 | Benzyl (tetrahydrofuran-3-yl)carbamate (Hazard Statement Cross-Reference for Cbz-protected amines)
  • Title: Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride (Hazard Statement Cross-Reference)
  • Title: CAS 1312161-63-9 | (S)-3-N-Cbz-aminomethylmorpholine supply (Free Base Reference)

Sources

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